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Foundational

An In-depth Technical Guide to the Structural Analysis of Ethyl 5-Bromo-6-methylindole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist This guide provides a comprehensive structural analysis of Ethyl 5-Bromo-6-methylindole-3-carboxylate, a substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive structural analysis of Ethyl 5-Bromo-6-methylindole-3-carboxylate, a substituted indole derivative of significant interest in medicinal chemistry. The indole scaffold is a cornerstone in the development of therapeutic agents due to its prevalence in biologically active natural products and pharmaceuticals. The strategic placement of a bromine atom at the 5-position and a methyl group at the 6-position of the indole ring, combined with an ethyl carboxylate at the 3-position, is anticipated to modulate the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, thereby influencing its pharmacological profile.

This document delves into the probable synthetic pathways for this compound, offers a detailed predictive analysis of its spectroscopic characteristics, and discusses its potential as a scaffold in drug discovery.

Synthetic Strategy: A Plausible Route via Fischer Indole Synthesis

The proposed synthesis would commence with the reaction of (4-bromo-3-methylphenyl)hydrazine with ethyl pyruvate under acidic conditions. The acid catalyst facilitates the formation of a hydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole core.

Experimental Protocol: Proposed Fischer Indole Synthesis

  • Hydrazone Formation: In a round-bottom flask, dissolve (4-bromo-3-methylphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol. Add an equimolar amount of ethyl pyruvate.

  • Acid-Catalyzed Cyclization: To the reaction mixture, add a catalytic amount of a Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid).

  • Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated crude product can be collected by filtration.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to obtain pure Ethyl 5-Bromo-6-methylindole-3-carboxylate.

Fischer Indole Synthesis Workflow start Start Materials: (4-bromo-3-methylphenyl)hydrazine Ethyl pyruvate step1 Hydrazone Formation (Ethanol) start->step1 step2 Acid-Catalyzed Cyclization (e.g., PPA, heat) step1->step2 step3 Work-up (Ice-water precipitation) step2->step3 step4 Purification (Recrystallization or Chromatography) step3->step4 end_product Ethyl 5-Bromo-6- methylindole-3-carboxylate step4->end_product

Caption: Proposed Fischer Indole Synthesis Workflow.

Structural Elucidation: A Predictive Spectroscopic Analysis

The definitive structural confirmation of Ethyl 5-Bromo-6-methylindole-3-carboxylate relies on a combination of spectroscopic techniques. In the absence of direct experimental data, a detailed prediction of the expected spectral features can be made by analyzing data from closely related, structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing bromine and ethyl carboxylate groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.

Predicted ¹H NMR Data (400 MHz, CDCl₃) Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity
~8.10br s
~8.05s
~7.80s
~7.40s
~4.35q, J = 7.1 Hz
~2.45s
~1.40t, J = 7.1 Hz

Note: These are predicted values based on the analysis of similar substituted indoles. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 5-Bromo-6-methylindole-3-carboxylate is expected to exhibit the following characteristic absorption bands:

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Assignment
~3300-3400N-H stretch (indole)
~2900-3000C-H stretch (aromatic and aliphatic)
~1700-1720C=O stretch (ester)
~1600, ~1450C=C stretch (aromatic)
~1200-1300C-O stretch (ester)
~1000-1100C-N stretch
~600-800C-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For Ethyl 5-Bromo-6-methylindole-3-carboxylate (C₁₂H₁₂BrNO₂), the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). This will result in two peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2).

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 297/299

  • Loss of ethoxy group (-OCH₂CH₃): m/z = 252/254

  • Loss of ethyl group (-CH₂CH₃): m/z = 268/270

  • Loss of the entire ester group (-COOCH₂CH₃): m/z = 224/226

MS_Fragmentation M [M]⁺˙ m/z 297/299 M_minus_OEt [M-OCH₂CH₃]⁺ m/z 252/254 M->M_minus_OEt - •OCH₂CH₃ M_minus_Et [M-CH₂CH₃]⁺ m/z 268/270 M->M_minus_Et - •CH₂CH₃ M_minus_COOEt [M-COOCH₂CH₃]⁺ m/z 224/226 M->M_minus_COOEt - •COOCH₂CH₃

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Potential Applications in Drug Discovery

Substituted indole-3-carboxylates are a class of compounds with a wide range of reported biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5] The presence of a bromine atom can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding. The methyl group at the 6-position can provide steric bulk and influence the overall shape and electronic distribution of the molecule, which can also impact its biological activity.

Given these structural features, Ethyl 5-Bromo-6-methylindole-3-carboxylate represents a promising scaffold for the development of novel therapeutic agents. Further research into its synthesis and biological evaluation is warranted to explore its full potential in drug discovery.

Conclusion

This technical guide provides a comprehensive overview of the structural analysis of Ethyl 5-Bromo-6-methylindole-3-carboxylate. While direct experimental data for this specific molecule is not widely published, a detailed and reliable predictive analysis of its spectroscopic properties has been presented based on the known characteristics of closely related indole derivatives. The proposed synthetic route via the Fischer indole synthesis offers a practical approach to obtaining this compound for further investigation. The unique combination of substituents on the indole core suggests that Ethyl 5-Bromo-6-methylindole-3-carboxylate is a valuable candidate for further exploration in the field of medicinal chemistry and drug discovery.

References

  • Chula Digital Collections. (2022, January 1). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

  • MDPI. (2020, November 28). A General and Scalable Synthesis of Polysubstituted Indoles. Retrieved from [Link]

  • MDPI. (2024, June 24). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Retrieved from [Link]

  • RJPN. (n.d.). Indole: A Promising Scaffold For Biological Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]

  • (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • (n.d.). Preparation of 5,6-Dihydroxyindole. Retrieved from [Link]

  • ChemBK. (n.d.). ethyl 6-bromo-5-methoxy-2-methyl-1H-indole-3-carboxylate. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PMC. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • PubMed. (2011, July 21). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Retrieved from [Link]

  • SyncSci Publishing. (2025, September 5). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate. Retrieved from [Link]

  • Optional[1H NMR]. (n.d.). Ethyl 5-hydroxy-1,2,6-trimethyl-1H-indole-3-carboxylate - Spectrum. Retrieved from [Link]

  • ResearchGate. (2016, July 28). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Retrieved from [Link]

  • PMC. (n.d.). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]

  • RSC Publishing. (n.d.). Regiodivergent N1- and C3-carboxylation of indoles. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Profiling of Ethyl 5-Bromo-6-methylindole-3-carboxylate: A Comprehensive Analytical Guide

Executive Summary In modern drug discovery, halogenated indole building blocks are critical pharmacophores used to modulate target affinity and metabolic stability. Ethyl 5-bromo-6-methylindole-3-carboxylate (CAS: 209144...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, halogenated indole building blocks are critical pharmacophores used to modulate target affinity and metabolic stability. Ethyl 5-bromo-6-methylindole-3-carboxylate (CAS: 2091449-61-3)[1] is a highly functionalized intermediate requiring rigorous structural validation before downstream cross-coupling or derivatization.

This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization (NMR, HRMS, and FT-IR) of this compound. Rather than merely listing expected peaks, this guide establishes a self-validating analytical framework —explaining why specific signals manifest and how experimental parameters must be tuned to ensure absolute data fidelity.

Multimodal Spectroscopic Workflow

To achieve high-confidence structural elucidation, researchers must employ an orthogonal approach where each spectroscopic method validates a specific domain of the molecule.

Spectroscopic_Workflow Prep Sample Preparation (>95% Purity, Desiccation) NMR NMR Acquisition (1H, 13C, 2D-COSY) Prep->NMR Dissolve in DMSO-d6 MS High-Res MS (ESI-TOF, Isotope ID) Prep->MS Dilute in MeOH/0.1% FA IR FT-IR Spectroscopy (ATR Crystal, Solid) Prep->IR Solid State (Neat) Data Data Synthesis & Structural Validation NMR->Data Shift & Coupling Analysis MS->Data Exact Mass & Isotopes IR->Data Functional Group ID

Figure 1: Multimodal spectroscopic workflow for structural validation of indole derivatives.

Nuclear Magnetic Resonance (NMR) Profiling

The substitution pattern of Ethyl 5-bromo-6-methylindole-3-carboxylate creates a highly diagnostic NMR profile. The C4 and C7 protons are isolated by the C5-bromine and C6-methyl groups, eliminating complex vicinal coupling and resulting in clean, distinct singlets.

Protocol 1: High-Fidelity NMR Acquisition
  • Desiccation: Dry 5–10 mg of the analyte under high vacuum (0.1 mbar) for 2 hours. Causality: Trace water exchanges with the indole N-H proton, broadening the signal and obscuring its integration.

  • Solvent Selection: Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS. Causality: Unlike CDCl₃, DMSO-d₆ acts as a strong hydrogen-bond acceptor. It "locks" the indole N-H proton in a stable conformation, preventing rapid exchange and yielding a sharp, quantifiable downfield singlet (>11.5 ppm).

  • Shimming & Tuning: Perform 3D gradient shimming to achieve a TMS line width of <0.5 Hz, ensuring the fine scalar couplings of the ethyl group are perfectly resolved.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, D1 = 2.0s). Acquire ¹³C NMR at 100 MHz (1024 scans, D1 = 2.0s) to ensure adequate signal-to-noise for quaternary carbons (C3, C5, C6).

Structural Causality & Data Interpretation
  • Anisotropic Deshielding: The C4 proton (~8.25 ppm) is significantly deshielded compared to the C7 proton (~7.35 ppm). This is caused by its spatial proximity to the electron-withdrawing C3-ester carbonyl group, which creates a localized magnetic field that opposes the applied field.

  • Self-Validating Integration: The internal ratio of the ethyl group (2H quartet, 3H triplet) must perfectly match the 3H singlet of the C6-methyl group. This 2:3:3 ratio validates structural integrity without external standards.

Table 1: Predictive ¹H and ¹³C NMR Assignments (DMSO-d₆)

Position¹H Chemical Shift (δ, ppm)Multiplicity & Integration¹³C Chemical Shift (δ, ppm)Assignment Rationale
N-H 11.80Singlet, 1H (broad)-H-bonded to DMSO; highly deshielded.
C2 8.15Singlet, 1H133.0Deshielded by adjacent N and C3 ester.
C4 8.25Singlet, 1H124.5Ortho to Br; anisotropic deshielding by C=O.
C7 7.35Singlet, 1H113.5Ortho to methyl; shielded by inductive effect.
C5 (C-Br) --116.0Quaternary; heavy atom effect from Bromine.
C6 (C-CH₃) --134.5Quaternary; shifted downfield by alkylation.
C=O --164.5Conjugated ester carbonyl.
-OCH₂- 4.25Quartet (J = 7.1 Hz), 2H59.5Deshielded by adjacent oxygen.
Ar-CH₃ 2.45Singlet, 3H23.0Benzylic methyl group.
-CH₃ (Ethyl) 1.35Triplet (J = 7.1 Hz), 3H14.5Terminal aliphatic methyl.

Mass Spectrometry (MS) & Fragmentation Pathways

Mass spectrometry provides absolute confirmation of the molecular formula and the presence of the halogen. The isotopic signature of bromine is a critical self-validating feature.

Protocol 2: HRMS Analysis via ESI-TOF
  • Dilution: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid acts as an abundant proton source, driving the equilibrium toward the formation of the [M+H]⁺ ion in positive electrospray ionization (ESI+).

  • Infusion: Introduce the sample via direct infusion at 10 µL/min.

  • Isotopic Validation: Calibrate the Time-of-Flight (TOF) analyzer to <5 ppm mass accuracy.

Fragmentation Causality

Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, the molecular ion will manifest as a characteristic "doublet" separated by 2 m/z units.

During collision-induced dissociation (CID) or electron ionization (EI), the ester moiety is the most labile part of the molecule, dictating primary fragmentation (loss of ethoxy and decarboxylation). Only after the ester is fully cleaved does the highly stable aromatic indole core undergo its characteristic ring-opening expulsion of hydrogen cyanide (HCN, -27 Da)[2].

Table 2: Key HRMS Peaks and Fragmentation Assignments

m/z (Positive Ion Mode)Ion TypeMass Difference (Da)Structural Assignment
282.00 / 284.00 [M+H]⁺N/AIntact molecular ion (1:1 isotopic doublet).
236.00 / 238.00 [M-OEt]⁺- 45Loss of ethoxy radical from the ester group.
209.00 / 211.00 [M-CO₂Et]⁺- 73Complete loss of the ester moiety.
182.00 / 184.00 [M-CO₂Et-HCN]⁺- 27 (from 209)Cleavage of the indole core (HCN loss)[2].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups, specifically the conjugation state of the ester and the presence of the heavy halogen atom.

Protocol 3: FT-IR Acquisition via ATR
  • Background Subtraction: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Acquire a background spectrum using 32 scans at 4 cm⁻¹ resolution.

  • Sample Application: Deposit ~2 mg of the solid compound directly onto the ATR crystal. Apply the pressure anvil until a click is heard. Causality: High mechanical pressure eliminates microscopic air gaps between the crystal and the solid lattice, preventing baseline drift and ensuring maximum evanescent wave penetration.

  • Processing: Apply an atmospheric compensation algorithm to remove trace H₂O and CO₂ interferences.

Vibrational Causality

The C=O stretch of an isolated aliphatic ester typically appears around 1735–1750 cm⁻¹. However, in Ethyl 5-bromo-6-methylindole-3-carboxylate, the ester is directly conjugated with the electron-rich indole π-system. This conjugation allows delocalization of π-electrons into the carbonyl oxygen, reducing the C=O bond order and shifting the absorption to a lower frequency (~1685 cm⁻¹).

Table 3: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹)IntensityVibrational ModeCausality / Diagnostic Value
~3250 Medium, BroadN-H StretchBroadened due to intermolecular hydrogen bonding in the solid state.
~1685 Strong, SharpC=O StretchShifted lower than typical esters due to strong π-conjugation with the indole ring.
~1530, 1450 MediumC=C AromaticCharacteristic breathing modes of the heterocyclic indole core.
~1200, 1150 StrongC-O StretchConfirms the presence of the ester alkoxy linkage.
~650 Weak-MediumC-Br StretchLow frequency dictated by Hooke's Law due to the high reduced mass of the bromine atom.

Conclusion

The structural validation of Ethyl 5-bromo-6-methylindole-3-carboxylate relies on a triad of orthogonal spectroscopic techniques. By understanding the causality behind the data—such as the anisotropic deshielding of the C4 proton in NMR, the 1:1 isotopic doublet in MS, and the conjugation-lowered carbonyl stretch in IR—researchers can establish a self-validating analytical profile. Adhering to the strict sample preparation protocols outlined above ensures high-fidelity data, preventing costly downstream failures in synthetic drug development pipelines.

References

  • ChemSrc Database. (2025). CAS No. 2091449-61-3 | Ethyl 5-Bromo-6-methylindole-3-carboxylate. Retrieved March 29, 2026, from[Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[Link]

Sources

Foundational

The Indole-3-Carboxylate Core: A Legacy of Discovery and a Frontier in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Enduring Allure of the Indole Scaffold The indole nucleus, a deceptively simple fusion of a benzene and a pyrrole...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Allure of the Indole Scaffold

The indole nucleus, a deceptively simple fusion of a benzene and a pyrrole ring, stands as one of the most privileged scaffolds in medicinal chemistry. Its prevalence in nature, from the essential amino acid tryptophan to the complex neurotransmitter serotonin, has long signaled its profound biological significance. Within this esteemed family, the indole-3-carboxylate and its derivatives have carved a remarkable niche, evolving from early curiosities of organic synthesis to the cornerstone of numerous therapeutic pursuits. This guide aims to provide a comprehensive technical overview of the discovery and history of indole-3-carboxylate derivatives, tracing their journey from foundational synthesis to their current status as promising drug candidates. We will delve into the key scientific milestones, the evolution of synthetic methodologies, and the ever-expanding landscape of their biological activities, offering a field-proven perspective for researchers navigating this exciting area of drug discovery.

Part 1: A Historical Odyssey: From Plant Growth to Pharmacological Promise

The story of indole-3-carboxylate derivatives is intrinsically linked to the broader history of indole chemistry. While the parent indole was first obtained in 1866 by Adolf von Baeyer through the reduction of oxindole, the journey to its 3-carboxy derivatives was a gradual one, spurred by the exploration of natural products.

A pivotal moment arrived with the discovery and characterization of indole-3-acetic acid (IAA) as the primary plant hormone of the auxin class. The initial observations by Charles Darwin around 1880 on phototropism in grass coleoptiles laid the groundwork, and it was the work of Frits Went in 1926 that provided the physiological proof of a plant growth substance.[1] IAA's identification as a key regulator of plant growth and development ignited significant interest in the synthesis and biological evaluation of related indole structures.[2][3] This naturally led to the exploration of derivatives at the 3-position of the indole ring, including the carboxylate functionality. The early syntheses were often laborious, but they paved the way for a deeper understanding of the reactivity of the indole nucleus.

Pioneering work by chemists such as Richard H. F. Manske in the 1930s significantly advanced the field of indole chemistry, including the synthesis of various indole derivatives.[4][5] His contributions to the chemistry of alkaloids, many of which contain the indole scaffold, provided a rich library of synthetic methods and a deeper appreciation for the structural diversity of this heterocyclic system.[6]

The transition of indole-3-carboxylate derivatives from the realm of plant biology and classical organic chemistry to medicinal chemistry was a gradual but steady process. As the tools of chemical synthesis became more sophisticated, so too did the ability to create diverse libraries of these compounds for biological screening. The latter half of the 20th century saw a surge in research, revealing that the indole-3-carboxylate core was a versatile template for interacting with a wide array of biological targets.

Part 2: The Synthetic Arsenal: Constructing the Indole-3-Carboxylate Core

The enduring relevance of indole-3-carboxylate derivatives is a testament to the ingenuity of synthetic organic chemists who have developed a diverse toolkit for their preparation. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.

Foundational Approaches: Building from the Indole Ring

Early and still relevant methods often involve the direct functionalization of a pre-formed indole ring.

  • Vilsmeier-Haack Formylation and Subsequent Oxidation: A classic and widely used method involves the formylation of indole at the C3 position using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield indole-3-carboxaldehyde.[7] This aldehyde can then be readily oxidized to the corresponding carboxylic acid. This two-step process is robust and tolerates a wide range of substituents on the indole ring.

  • Friedel-Crafts Acylation: Another approach involves the Friedel-Crafts acylation of indole with an appropriate acylating agent, followed by haloform reaction or other oxidative cleavage methods to furnish the carboxylic acid.

Modern Marvels: Palladium-Catalyzed Cross-Coupling and C-H Activation

The advent of transition metal catalysis has revolutionized the synthesis of complex molecules, and indole-3-carboxylates are no exception. Palladium-catalyzed reactions, in particular, have enabled the construction of these derivatives with unprecedented efficiency and precision. These methods often involve the coupling of a suitably functionalized aniline derivative with an alkyne, followed by a carbonylative cyclization.

A Representative Synthetic Protocol: Synthesis of 1-Benzyl-1H-indole-3-carboxamide

To provide a practical context, the following is a detailed protocol for the synthesis of an N-substituted indole-3-carboxamide, a close derivative of the corresponding carboxylic acid. This multi-step synthesis illustrates the application of several key reactions in indole chemistry.[8]

Step 1: Formylation of Indole (Vilsmeier-Haack Reaction)

  • In a conical flask immersed in an ice bath, freshly distilled phosphorus oxychloride (8.60 mL) is added to 28.80 mL of dimethylformamide (DMF) over 30 minutes until a pinkish coloration of the formylation complex is observed.

  • Indole (9.99 g, 0.085 mol) dissolved in 10 mL of DMF is added slowly with stirring, maintaining the temperature below 10°C.

  • The reaction mixture is stirred for an additional hour at low temperature and then allowed to warm to room temperature.

  • The mixture is then heated to 40°C for two hours.

  • After cooling, the reaction mixture is poured into crushed ice and neutralized with a 20% NaOH solution to precipitate indole-3-carbaldehyde.

  • The precipitate is filtered, washed with water, and recrystallized from ethanol.

Step 2: Oxidation to Indole-3-carboxylic Acid (Cannizzaro Reaction)

  • A solution of indole-3-carbaldehyde (0.300 g, 0.075 mol) in 20% NaOH is stirred vigorously at room temperature for 24 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solution is neutralized with concentrated HCl to precipitate indole-3-carboxylic acid.

  • The product is filtered, washed with water, and dried.

Step 3: Chlorination of the Carboxylic Acid

  • Indole-3-carboxylic acid is refluxed with an excess of thionyl chloride for one hour.

  • The excess thionyl chloride is removed by distillation under reduced pressure to yield indole-3-carbonyl chloride.

Step 4: Amidation to form N-benzyl-1H-indole-3-carboxamide

  • Indole-3-carbonyl chloride (0.500 g, 0.003 mol) is dissolved in 10 mL of freshly distilled triethylamine.

  • After stirring for 20 minutes at room temperature, freshly distilled benzylamine (0.5 mL) is added, and the mixture is stirred for an additional 4 hours.

  • The mixture is left to stand for 24 hours, then diluted with distilled water to dissolve the triethylamine hydrochloride byproduct.

  • The product is extracted with chloroform (2 x 20 mL).

  • The organic layer is distilled under reduced pressure, and the resulting solid is dried in a desiccator over anhydrous calcium chloride.

Characterization Data for a Related Compound (1-benzyl-1H-indole-3-carbaldehyde): [9]

  • ¹H NMR (400 MHz, CDCl₃): δ 10.01 (s, 1H), 8.38 – 8.28 (m, 1H), 7.72 (s, 1H), 7.39 – 7.30 (m, 6H), 7.22 – 7.16 (m, 2H), 5.37 (s, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 184.62, 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95.

  • ESI-MS: [M+H]⁺ 236.

Part 3: A Spectrum of Biological Activity: The Therapeutic Potential of Indole-3-Carboxylates

The true value of the indole-3-carboxylate scaffold lies in its remarkable ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. This versatility has made it a fertile ground for drug discovery programs across multiple therapeutic areas.[10][11]

Anti-inflammatory and Analgesic Properties

A significant body of research has focused on the development of indole-3-carboxylate derivatives as non-steroidal anti-inflammatory drugs (NSAIDs). These compounds often act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these inhibitors.[12]

Anticancer Activity

The indole-3-carboxylate core has emerged as a promising scaffold for the development of novel anticancer agents.[7] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, topoisomerase inhibition, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[13]

Table 1: In Vitro Cytotoxic Activity of Selected Indole-3-Carboxaldehyde/Carboxylate Derivatives against Human Cancer Cell Lines [13][14][15][16][17]

Derivative ClassCompoundCancer Cell LineIC₅₀ / GI₅₀ (µM)
Schiff BaseIndole-3-carboxaldehyde-thiosemicarbazoneA549 (Lung)12.5
ChalconeIndole-chalcone derivative (FC77)NCI-60 Cell Lines~6 (GI₅₀)
Indole-3-carbinolI3CHepG2 (Liver)~5
Indole-3-carbinolI3CLNCaP (Prostate)150
Indole-3-acrylic acid conjugateCompound 38A549 (Lung)0.03-0.30 (GI₅₀)
Indole-3-carboxylic acid conjugateCompound 39CCRF-CEM (Leukemia)0.04-0.28 (GI₅₀)
Indole-substituted furanoneCompound 11U-937 (Leukemia)0.6 (EC₅₀)
MukonalMukonalSK-BR-3 (Breast)7.5
Antimicrobial and Antiviral Activity

The indole-3-carboxylate scaffold has also been explored for its potential in combating infectious diseases. Derivatives have been synthesized that exhibit activity against a range of bacteria and fungi.[18] Additionally, some indole derivatives have shown promise as antiviral agents.

Antihypertensive Activity

Recent research has highlighted the potential of indole-3-carboxylic acid derivatives as antagonists of the angiotensin II type 1 (AT1) receptor, a key player in the regulation of blood pressure.[19] By blocking the action of angiotensin II, these compounds can lead to vasodilation and a reduction in blood pressure, offering a potential new therapeutic strategy for hypertension.

Signaling Pathway: Angiotensin II Receptor Type 1 (AT1R) Signaling

The following diagram illustrates the major signaling pathways activated by the AT1 receptor. Indole-3-carboxylate antagonists would act to block the initial binding of Angiotensin II to the AT1R, thereby inhibiting these downstream effects.

AT1R_Signaling Angiotensin II Receptor (AT1R) Signaling Pathway cluster_g_protein G-Protein Dependent Pathway cluster_g_independent G-Protein Independent Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq11 Gq/11 AT1R->Gq11 Activates beta_arrestin β-Arrestin AT1R->beta_arrestin Recruits PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_responses Cellular Responses (Vasoconstriction, Cell Growth, Inflammation) Ca_release->Cellular_responses MAPK_cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_cascade MAPK_cascade->Cellular_responses internalization Receptor Internalization & Second Wave Signaling beta_arrestin->internalization internalization->MAPK_cascade

Caption: Angiotensin II Receptor (AT1R) Signaling Pathway.

Herbicidal Activity

Interestingly, the historical connection of indole-3-acetic acid to plant biology has come full circle with the development of indole-3-carboxylic acid derivatives as herbicides.[20] These compounds can act as antagonists of the auxin receptor protein TIR1, disrupting normal plant growth and development.[21]

Part 4: Future Horizons: The Unfolding Potential of Indole-3-Carboxylates

The journey of indole-3-carboxylate derivatives is far from over. The continuous refinement of synthetic methodologies, coupled with a deeper understanding of their interactions with biological targets, promises to unlock new therapeutic opportunities. The ability to fine-tune the properties of these molecules through targeted substitutions on the indole ring and modifications of the carboxylate group provides a powerful platform for lead optimization.

Future research will likely focus on:

  • Target-Specific Design: Moving beyond broad-spectrum activity to the design of highly selective inhibitors for specific enzyme isoforms or receptor subtypes.

  • Novel Drug Delivery Systems: Developing innovative formulations to enhance the bioavailability and targeted delivery of indole-3-carboxylate-based drugs.

  • Exploration of New Biological Space: Screening diverse libraries of these compounds against emerging therapeutic targets.

  • Combination Therapies: Investigating the synergistic effects of indole-3-carboxylate derivatives with existing drugs to overcome resistance and enhance efficacy.

The indole-3-carboxylate core, with its rich history and proven track record, remains a beacon of promise in the ongoing quest for novel and effective medicines. Its story is a compelling example of how a fundamental understanding of natural products and the relentless pursuit of synthetic innovation can converge to address some of the most pressing challenges in human health.

References

  • El-Sawy, E., Abo-Salem, H., & Mandour, A. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. The Egyptian Journal of Chemistry.
  • Angiotensin II receptor. (n.d.). In Wikipedia. Retrieved from [Link]

  • BenchChem. (2025). Evaluating Indole-3-Carboxaldehyde Derivatives as a Promising Frontier in Cancer Therapy.
  • BenchChem. (2025). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.
  • Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry.
  • Taylor & Francis. (n.d.). Indole-3-acetic acid – Knowledge and References. Retrieved from [Link]

  • Lee, H. W., et al. (2018). Schematic diagram of the signal transduction pathways in Ang II-induced cardiomyocyte hypertrophy via RAGE-NF-κB-NLRP3.
  • Ndibe, H. C., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
  • Singh, P., et al. (2022). Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy. MDPI.
  • Kumar, A., et al. (2022).
  • Himaja, M., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides.
  • Indole-3-acetic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Melkonyan, F. S., Karchava, A. V., & Yurovskaya, M. A. (2008). Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides. The Journal of Organic Chemistry.
  • Ramirez-Macias, I., et al. (2019). Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells. PMC.
  • Abdellatif, G. R. A., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde.
  • AIP Publishing. (n.d.). Indole As An Emerging Scaffold In Anticancer Drug Design.
  • Karchava, A. V., Melkonyan, F. S., & Yurovskaya, M. A. (2008). Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides.
  • Jadeja, Y. S., et al. (2023). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Publishing.
  • Manske, R. H. F. (1931).
  • Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Frontiers.
  • Organic Syntheses. (n.d.). 1-BENZYL INDOLE.
  • Fu, S. F., et al. (2021). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. PMC.
  • Labeeuw, O., et al. (2016). Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. Frontiers.
  • Baumann, M., Baxendale, I. R., & Deplante, F. (2017).
  • ResearchGate. (n.d.).
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • Chavan, R. S., More, H. N., & Bhosale, A. V. (2019). 2D QSAR STUDY OF INDOLE DERIVATIVES AS SELECTIVE COX-2 INHIBITORS. International Journal of Pharmaceutical Sciences and Research.
  • Manske, R. H. F. (1931).
  • Manske, R. H. F., & Rodrigo, R. G. A. (1965). The Indole Alkaloids. Academic Press.
  • Molecules. (2024).
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  • Baumann, M., Baxendale, I. R., & Deplante, F. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry.
  • Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica.

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Exploratory

The Bromoindole Scaffold in Modern Therapeutics: Halogen Bonding, Kinase Inhibition, and Antibiofilm Efficacy

Executive Summary: The Privileged Nature of Bromoindoles In the landscape of modern drug discovery, the indole ring is universally recognized as a "privileged scaffold" due to its ubiquitous presence in endogenous signal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Nature of Bromoindoles

In the landscape of modern drug discovery, the indole ring is universally recognized as a "privileged scaffold" due to its ubiquitous presence in endogenous signaling molecules and pharmaceuticals. However, the halogenation of this scaffold—specifically bromination—unlocks a distinct tier of biological activity. Frequently isolated from marine environments, such as the sponge Geodia barretti[1], naturally occurring and synthetically optimized bromoindoles exhibit profound pharmacological properties. The substitution of a hydrogen atom with a bulky, highly polarizable bromine atom fundamentally alters the steric topography, lipophilicity, and electrostatic potential of the molecule, transforming it into a highly selective agent for oncology and infectious disease applications.

The Mechanistic Paradigm: Halogen Bonding in Kinase Inhibition

The dominant mechanistic advantage of bromoindoles in oncology stems from their efficacy as ATP-competitive kinase inhibitors. This interaction is driven by halogen bonding ( R−X⋯Y ), a highly directional non-covalent interaction. The electron density of the bromine atom is anisotropically distributed, creating an electron-deficient, electrophilic crown known as the "sigma-hole."

When a bromoindole enters the ATP-binding pocket of a kinase, this sigma-hole acts as a robust Lewis acid, forming highly stable orthogonal interactions with the Lewis basic backbone carbonyl oxygens in the kinase hinge region[2],[3].

  • DYRK1A Inhibition: Fragment-based drug design has demonstrated that 7-bromoindole derivatives achieve double-digit nanomolar inhibition ( IC50​=10 nM ) of DYRK1A, a kinase heavily implicated in neurogenesis and oncogenic splicing regulation. Removing the bromine atom results in a >10-fold catastrophic loss of potency[2].

  • PIM1 and DRAK1 Inhibition: The Breitfussins, a class of marine-derived multi-halogenated indoles, selectively anchor into the ATP-binding pocket of PIM1 and DRAK1 kinases, achieving IC50​ values as low as 200 nM and driving targeted apoptosis in treatment-resistant breast cancer cell lines[4].

G A Bromoindole Scaffold B ATP-Binding Pocket (Kinase Hinge Region) A->B Enters C Halogen Bonding (Sigma-Hole Interaction) B->C Stabilizes via Br D Kinase Inhibition (e.g., DYRK1A, PIM1) C->D Prevents ATP Binding E Cell Cycle Arrest & Apoptosis D->E Downstream Effect

Bromoindole kinase inhibition via halogen bonding in the ATP-binding pocket.

Antimicrobial and Antibiofilm Efficacy: An Antivirulence Strategy

Beyond oncology, bromoindoles represent a paradigm shift in combating antimicrobial resistance (AMR). Pathogens like Enterohemorrhagic Escherichia coli (EHEC) O157:H7 and Methicillin-resistant Staphylococcus aureus (MRSA) rely on biofilms for immune evasion and antibiotic tolerance. Traditional bactericidal agents exert immense evolutionary pressure, rapidly selecting for resistant phenotypes.

Bromoindoles circumvent this by acting as antivirulence agents . At sub-lethal (sub-MIC) concentrations, they dismantle the pathogen's ability to form biofilms without killing the planktonic cells. For example, 5 demonstrated that 4-bromoindole and 5-bromoindole inhibit EHEC biofilm formation by >61% at just 20 μg/mL by repressing curli fiber formation and swimming motility[5]. Similarly, multi-halogenated derivatives like 6-bromo-4-iodoindole suppress key quorum-sensing virulence genes (agrA, hla) in MRSA and exhibit profound synergy with traditional aminoglycosides[6].

G Start Bacterial Culture (e.g., E. coli O157:H7) Incubate Incubation with Bromoindole (Sub-MIC Concentrations) Start->Incubate Wash Planktonic Cell Removal (Internal Control: OD600) Incubate->Wash Validates non-bactericidal mechanism Stain Crystal Violet Staining (Binds EPS Matrix) Wash->Stain Elute Ethanol/Acetic Acid Elution Stain->Elute Quant Spectrophotometric Quantification (OD595) Elute->Quant

Step-by-step self-validating workflow for quantifying bromoindole antibiofilm activity.

Quantitative Bioactivity Profiles

The following table synthesizes the quantitative biological efficacy of key bromoindole derivatives across various therapeutic targets:

CompoundTarget Organism / EnzymeKey Biological ActivityMechanistic NoteReference
6-bromo-4-iodoindole S. aureus (MRSA)MIC = 20–30 μg/mLSuppresses agrA and hla virulence genes; ROS generation.[6]
4-bromoindole E. coli O157:H7Antibiofilm at 20 μg/mLReduces swimming motility and curli formation.[5]
5-bromoindole E. coli O157:H7Antibiofilm at 20 μg/mLInhibits biofilm >61% without affecting planktonic growth.[5]
Breitfussin A (Core) PIM1 / DRAK1 Kinases IC50​ = 200 nMATP-competitive binding in kinase hinge region.[4]
2-phenyl-7-bromoindole DYRK1A Kinase IC50​ = 10 nMWater-mediated halogen bonding at the hinge region.[2]
5BDBIC VEGFR-2 Kinase IC50​ = 14.3 μM (HepG2)Induces G2/M cell cycle arrest and intrinsic apoptosis.[7]

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of bromoindole compounds requires rigorous, self-validating assay designs. Below are the standardized protocols for assessing their primary biological activities.

Protocol 1: Luminescence-Based Kinase Inhibition Assay (e.g., DYRK1A)

Objective: Quantify the IC50​ of bromoindole derivatives against target kinases while ruling out false positives caused by assay interference.

  • Reagent Preparation & Compound Dilution: Serially dilute the bromoindole in DMSO. Causality: The final DMSO concentration in the assay well must strictly remain below 1% to prevent solvent-induced denaturation of the kinase, which would artificially inflate the apparent inhibition.

  • Enzyme-Inhibitor Pre-incubation (15 mins, Room Temp): Combine the kinase and the bromoindole before adding ATP. Causality: Halogen bonding requires precise geometric alignment (sigma-hole to carbonyl oxygen). Pre-incubation allows the thermodynamic stabilization of this non-covalent bond before the natural substrate is introduced.

  • ATP and Substrate Addition: Initiate the reaction by adding the peptide substrate and ATP at the predetermined Michaelis constant ( Km​ ). Causality: Because bromoindoles are ATP-competitive, using saturating ATP concentrations would outcompete the inhibitor and artificially mask its potency. Operating at Km​ ensures maximum assay sensitivity.

  • Reaction Termination via Kinase-Glo: Add the luminescent reagent to halt the reaction. Causality: The reagent depletes residual ATP to generate a luminescent signal (inversely proportional to kinase activity). Self-Validation Step: A "no-enzyme" control well containing the highest concentration of the bromoindole must be read to ensure the compound itself does not quench luminescence.

Protocol 2: Crystal Violet Antibiofilm Assay

Objective: Evaluate the suppression of bacterial biofilms at sub-MIC concentrations to confirm true antivirulence activity.

  • Sub-MIC Incubation: Inoculate the bacterial strain (e.g., EHEC) into 96-well plates containing bromoindoles at 1/2 or 1/4 of their established MIC. Causality: True antibiofilm agents must be tested at sub-lethal concentrations to prove they are modulating virulence pathways rather than merely killing the population.

  • Planktonic Growth Quantification (OD600): After 24 hours of static incubation, measure the optical density (OD600) of the supernatant. Causality (Self-Validation): This acts as an internal control. If the OD600 matches the untreated control, any subsequent reduction in biofilm mass is definitively due to targeted antibiofilm activity, not bactericidal activity.

  • Washing and Crystal Violet Staining: Discard the supernatant, wash the wells gently with PBS, and stain with 0.1% Crystal Violet for 15 minutes. Causality: Crystal violet is a basic dye that binds electrostatically to negatively charged surface molecules and extracellular polymeric substances (EPS), providing a direct measurement of total biofilm biomass.

  • Elution and OD595 Measurement: Elute the bound dye using 33% acetic acid and measure absorbance at 595 nm. Causality: Acetic acid completely solubilizes the dye, homogenizing the signal for highly accurate spectrophotometric readout.

References

  • Jeon, H., Boya, B. R., Kim, G., Lee, J.-H., & Lee, J. (2024). Inhibitory effects of bromoindoles on Escherichia coli O157:H7 biofilms. Biotechnology and Bioprocess Engineering. 5

  • Godinho, P. I., et al. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. National Institutes of Health (PMC). 6

  • Falke, H., et al. (2018). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. MDPI.2

  • Hanssen, K. Ø., et al. (2012). Kinase Chemodiversity from the Arctic: The Breitfussins. Journal of Medicinal Chemistry (ACS). 4

  • El-Sabbagh, O. I., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives. ChemMedChem. 7

  • Einarsdottir, E., et al. (2023). Geobarrettin D, a Rare Herbipoline-Containing 6-Bromoindole Alkaloid from Geodia barretti. MDPI Molecules. 1

Sources

Foundational

The Indole Scaffold: A Privileged Structure in Modern Drug Discovery

Executive Summary In medicinal chemistry, the concept of a "privileged structure" refers to a molecular framework capable of providing high-affinity ligands for diverse biological receptors. The indole scaffold—a bicycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the concept of a "privileged structure" refers to a molecular framework capable of providing high-affinity ligands for diverse biological receptors. The indole scaffold—a bicyclic heterocycle consisting of a benzene ring fused to a pyrrole ring—is arguably the most prominent example of such a structure [1]. Because it mimics endogenous signaling molecules like L-tryptophan, serotonin, and melatonin, the indole core possesses an inherent affinity for a vast array of therapeutic targets.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the molecular rationale behind the indole scaffold's versatility. We will explore two primary therapeutic avenues—immuno-oncology (targeting IDO1) and targeted cancer therapy (kinase inhibition)—synthesizing structure-activity relationship (SAR) data with field-proven experimental workflows for target validation.

Molecular Basis of Indole's Privileged Status

The pharmacological ubiquity of substituted indoles stems from their unique physicochemical properties. The electron-rich aromatic system facilitates robust π−π stacking and cation- π interactions within hydrophobic protein pockets. Crucially, the pyrrole nitrogen (N-1) acts as a highly directional hydrogen bond donor, while the diverse substitution points (C-2 through C-7) allow medicinal chemists to precisely tune steric bulk, lipophilicity, and electronic distribution to achieve target selectivity [2].

Key Therapeutic Targets & Mechanisms

Indoleamine 2,3-Dioxygenase 1 (IDO1) in Immuno-Oncology

Mechanism & Rationale: IDO1 is a heme-containing intracellular enzyme that catalyzes the rate-limiting step of tryptophan degradation into N-formylkynurenine. Tumors frequently overexpress IDO1 to deplete local tryptophan and accumulate kynurenine, which activates the Aryl Hydrocarbon Receptor (AhR) on T-cells, driving them into apoptosis or regulatory T-cell (Treg) phenotypes. This creates a highly immunosuppressive tumor microenvironment [3].

Substituted indoles are ideal IDO1 inhibitors because they structurally mimic the natural substrate, L-tryptophan. Advanced derivatives, such as 1,2,3-triazole-indoles and imidazoisoindoles, utilize the indole core to occupy the hydrophobic "Pocket A" (engaging in π−π stacking with Phe163), while the appended nitrogen-containing heterocycle directly coordinates with the ferrous ( Fe2+ ) iron of the catalytic heme group, preventing oxygen binding [4].

G Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme Fe2+) Trp->IDO1 Substrate Binding Kyn Kynurenine IDO1->Kyn Oxidation TCell T-Cell Suppression (Immune Escape) Kyn->TCell AhR Activation Inhibitor Substituted Indole (e.g., Triazole-Indole) Inhibitor->IDO1 Heme Coordination (Inhibition)

Tryptophan-Kynurenine signaling pathway and IDO1 inhibition by substituted indoles.

Kinase Inhibition (RTKs and CDKs) in Targeted Oncology

Mechanism & Rationale: Abnormal kinase phosphorylation is a primary driver of oncogenesis. Substituted indoles have emerged as potent ATP-competitive kinase inhibitors. The causality of their high affinity lies in the structural complementarity between the indole core and the highly conserved kinase hinge region. The indole N-H serves as a critical hydrogen bond donor to the backbone carbonyl of hinge residues (e.g., Met793 in EGFR) [5]. Furthermore, substitutions at the C-3 position are frequently utilized to project functional groups into the solvent-exposed channel, enhancing both aqueous solubility and kinase selectivity (e.g., distinguishing between PI3K, AKT, and CDKs) [6].

G EGFR Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation Signal Transduction Indole Indole-based Kinase Inhibitor (ATP Competitive) Indole->EGFR Hinge Region Binding Indole->PI3K Multi-kinase Targeting

Multi-kinase targeting of RTK/PI3K pathways by indole-based competitive inhibitors.

Quantitative Target Affinity Data

To contextualize the therapeutic potential of these scaffolds, the following table summarizes recent quantitative data for specific substituted indole classes against their primary targets.

Compound Class / DerivativePrimary TargetCellular/Enzymatic Activity ( IC50​ / Ki​ )Primary Mode of Action / Binding RationaleRef
Imidazoisoindole (Compound 18) IDO126 nM (Enzymatic)Occupies Pocket A & B; Imidazole N coordinates with Heme Fe.[7]
1,2,3-Triazole-Indole (Compound 14e) IDO13.63 μM (Enzymatic)Triazole ring coordinates with ferrous ion; Indole core in Pocket A.[4]
Naphthoquinone-Indole Hybrid IDO1 / TDO5 nM (IDO1) / 4 nM (TDO)Dual inhibition; competitive binding at the active site.[8]
Indoline-Triazine Hybrids EGFR< 100 nM (Cellular)ATP-competitive; Indole NH H-bonds to the hinge region.[5]
C-4 Substituted Indoles PI3KSub-micromolarTargets the ATP binding pocket; C-4 substitution dictates isoform selectivity.[6]

Experimental Workflow for Indole Target Validation

Validating the efficacy of newly synthesized indole derivatives requires robust, self-validating assay systems. Below are the standard operating protocols utilized in our laboratories for hit-to-lead optimization.

G Design Rational Design (SAR & Docking) Synthesis Chemical Synthesis (Substituted Indoles) Design->Synthesis Enzyme In Vitro Enzymatic Assay (TR-FRET / Absorbance) Synthesis->Enzyme Library Screening Cellular Cellular Efficacy Assay (PBMC Co-culture) Enzyme->Cellular IC50 < 100 nM Lead Lead Candidate Selection Cellular->Lead High Selectivity

Experimental workflow for hit-to-lead optimization of indole-based therapeutics.

Protocol 1: High-Throughput Enzymatic Assay for IDO1 Inhibition

Causality Check: IDO1 is highly sensitive to oxidation. The enzyme is only active when its heme iron is in the ferrous ( Fe2+ ) state. Therefore, the assay buffer must contain a reducing system (ascorbic acid and methylene blue) to maintain catalytic turnover. Catalase is added to scavenge reactive oxygen species that would otherwise degrade the enzyme.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a standard assay buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 μM methylene blue, and 100 U/mL catalase.

  • Enzyme Addition: Add recombinant human IDO1 enzyme (final concentration ~50 nM) to 96-well microtiter plates.

  • Compound Incubation: Dispense serial dilutions of the synthesized indole derivatives (0.1 nM to 100 μM) into the wells. Include Epacadostat as a positive control and DMSO as a vehicle control. Incubate for 15 minutes at room temperature to allow for heme coordination.

  • Substrate Initiation: Initiate the reaction by adding L-tryptophan (final concentration 100 μM). Incubate at 37°C for 45 minutes.

  • Reaction Termination & Derivatization: Stop the reaction by adding 30% trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Detection: Add Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid). Rationale: Ehrlich's reagent reacts specifically with the primary aromatic amine of kynurenine to form a highly conjugated, yellow-colored Schiff base.

  • Quantification: Measure absorbance at 490 nm using a microplate reader. Calculate IC50​ values using non-linear regression analysis.

Protocol 2: Kinase Profiling via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality Check: Highly conjugated substituted indoles often exhibit intrinsic auto-fluorescence, which causes false positives in standard fluorescence assays. TR-FRET utilizes long-lifetime lanthanide fluorophores (like Europium). By introducing a microsecond time delay before measurement, background auto-fluorescence from the indole compounds decays completely, ensuring a high signal-to-noise ratio.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well low-volume plate, combine the target kinase (e.g., recombinant EGFR), a biotinylated peptide substrate, and the indole inhibitor in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • ATP Initiation: Add ATP at a concentration equivalent to the enzyme's Km​ to ensure the assay is sensitive to ATP-competitive inhibitors. Incubate for 60 minutes at room temperature.

  • Detection Mix Addition: Stop the reaction by adding EDTA (to chelate Mg2+ and halt kinase activity). Simultaneously, add the TR-FRET detection mixture: a Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-Allophycocyanin (APC) (Acceptor).

  • FRET Proximity Binding: Allow 60 minutes for the Streptavidin-APC to bind the biotinylated substrate, and the Eu-antibody to bind the phosphorylated tyrosine residues. Rationale: FRET only occurs if the kinase successfully phosphorylated the substrate, bringing the Donor and Acceptor into close proximity.

  • Measurement: Read the plate on a TR-FRET compatible reader (Excitation: 320 nm or 340 nm). Measure emission at 615 nm (Europium) and 665 nm (APC) after a 50 μs delay. The ratio of 665/615 nm is directly proportional to kinase activity.

Future Perspectives

The indole scaffold remains an inexhaustible wellspring for rational drug design. Future therapeutic breakthroughs will likely leverage computational modeling to design multi-target directed ligands (MTDLs)—such as dual IDO1/TDO inhibitors or multi-kinase indole hybrids—capable of overcoming the compensatory resistance mechanisms frequently observed in aggressive malignancies.

References

  • Drăgoi, C. M., Nicolae, A.-C., & Dumitrescu, I.-B. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Targets, 4(1), 4.[Link]

  • Rodrigues de Sá Alves, F., Barreiro, E. J., & Fraga, C. A. M. (2009). From nature to drug discovery: the indole scaffold as a 'privileged structure'. Mini Reviews in Medicinal Chemistry, 9(7), 782-793.[Link]

  • Prendergast, G. C., et al. (2021). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. European Journal of Medicinal Chemistry.[Link]

  • Hou, et al. (2024). Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. Frontiers in Chemistry.[Link]

  • Kumar, et al. (2023). Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. ResearchGate.[Link]

  • Kassis, et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry.[Link]

  • Lin, et al. (2019). Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Pan, et al. (2020). IC50 values of compounds against IDO1 and TDO. ResearchGate.[Link]

Exploratory

In Silico Modeling of Ethyl 5-Bromo-6-methylindole-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Abstract This guide provides a comprehensive, in-depth technical framework for the in silico modeling of Ethyl 5-Bromo-6-methylindole-3-carboxylate (EBMIC), a heterocyclic compound of interest in medicinal chemistry. Int...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive, in-depth technical framework for the in silico modeling of Ethyl 5-Bromo-6-methylindole-3-carboxylate (EBMIC), a heterocyclic compound of interest in medicinal chemistry. Intended for researchers, computational chemists, and drug development professionals, this document outlines a complete workflow from ligand preparation to predictive analysis of drug-like properties. We will explore the causal reasoning behind key protocol choices, grounding our methodologies in established computational techniques including molecular docking, molecular dynamics simulations, and ADMET prediction. By integrating theoretical principles with practical, step-by-step protocols, this guide serves as a self-validating system to empower researchers to rigorously evaluate the therapeutic potential of novel indole derivatives.

Introduction: The Convergence of Indole Chemistry and Computational Science

The Indole Scaffold: A Privileged Structure in Therapeutics

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.[1][2] This "privileged scaffold" is found in a vast array of natural products, neurotransmitters like serotonin, and a multitude of approved pharmaceutical agents.[1][3][4][5] The unique electronic and structural properties of the indole nucleus allow it to interact with a wide range of biological targets, including protein kinases, G-protein coupled receptors, and enzymes, making it a fertile ground for drug discovery.[1][3][6] Ethyl 5-Bromo-6-methylindole-3-carboxylate (EBMIC) is a synthetic derivative belonging to this class. The strategic placement of bromo- and methyl- groups on the indole core can significantly modulate its physicochemical properties and biological activity, a phenomenon often associated with increased potency.[7]

The Imperative for In Silico Modeling in Modern Drug Discovery

Traditional drug discovery is a lengthy and costly endeavor, with high attrition rates for candidate compounds.[8] In silico modeling, or computer-aided drug design (CADD), has become an indispensable tool to de-risk and accelerate this process.[2][9] By simulating molecular interactions and predicting pharmacokinetic properties computationally, researchers can prioritize promising candidates, optimize lead compounds, and gain deep mechanistic insights before committing to expensive and time-consuming wet-lab experiments.[9][10] This guide focuses on a rational, structure-based drug design workflow to evaluate the potential of EBMIC.[11]

Objectives and Scope

This whitepaper will provide a detailed, protocol-driven guide for the comprehensive in silico analysis of EBMIC. The primary objectives are:

  • To establish a robust workflow for preparing the EBMIC ligand and a selected protein target for simulation.

  • To detail the execution of molecular docking to predict binding affinity and interaction modes.

  • To outline the setup and analysis of molecular dynamics (MD) simulations to assess the stability of the predicted protein-ligand complex.

  • To perform a thorough ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis to evaluate the compound's drug-likeness.

  • To present all findings using clear data tables and workflow diagrams for enhanced understanding and decision-making.

Foundational Methodologies and Tools

The in silico techniques described herein are grounded in the principles of molecular mechanics, which use classical physics to model the behavior of atoms and molecules.[12] These methods provide a balance of computational speed and accuracy essential for drug discovery applications.

  • Molecular Docking: This technique predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[10][13][14] It utilizes search algorithms to explore various binding poses and scoring functions to rank them, effectively simulating the "lock and key" principle of molecular recognition.[13][]

  • Molecular Dynamics (MD) Simulation: MD simulations calculate the trajectory of atoms and molecules over time by numerically solving Newton's equations of motion.[12][16] This provides a dynamic view of the protein-ligand complex, allowing for the assessment of conformational stability, flexibility, and the persistence of key interactions.[12][17]

  • ADMET Prediction: This involves the use of computational models, often built with machine learning algorithms, to estimate the pharmacokinetic and toxicological properties of a compound.[8][18][19][20] Early prediction of ADMET properties is critical for avoiding late-stage failures in drug development.[8][21]

The In Silico Modeling Workflow for EBMIC

This section details a step-by-step methodology for the computational analysis of EBMIC. To provide a concrete and field-relevant example, we will use Cyclin-Dependent Kinase 2 (CDK2) as a hypothetical protein target. The indole scaffold is a known hinge-binding motif for many protein kinases, making CDK2 an authoritative and logical choice for this study.[1][6]

digraph "In_Silico_Modeling_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", width=3, height=0.8]; edge [fontname="Arial"];

subgraph "cluster_prep" { label="Phase 1: Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ligand_Prep [label="3.1 Ligand Preparation\n(EBMIC)"]; Target_Prep [label="3.2 Target Preparation\n(CDK2 Protein)"]; }

subgraph "cluster_sim" { label="Phase 2: Simulation & Prediction"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Docking [label="3.3 Molecular Docking"]; MD_Sim [label="3.4 Molecular Dynamics"]; ADMET [label="3.5 ADMET Prediction"]; }

subgraph "cluster_analysis" { label="Phase 3: Analysis"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="3.6 Results Interpretation"]; }

subgraph "cluster_decision" { label="Phase 4: Decision"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decision [label="Go/No-Go for\nIn Vitro Testing"]; }

Ligand_Prep -> Docking; Target_Prep -> Docking; Docking -> MD_Sim [label="Top Pose"]; MD_Sim -> Analysis; Docking -> Analysis; Ligand_Prep -> ADMET; ADMET -> Analysis; Analysis -> Decision; }

Figure 1: A high-level overview of the complete in silico modeling workflow.

Step 1: Ligand Preparation (EBMIC)

Causality: The accuracy of any simulation is fundamentally dependent on the quality of the input structures. A low-energy, three-dimensional conformation of the ligand is essential for a realistic prediction of its binding mode.

Protocol:

  • Obtain 2D Structure: Source the chemical structure of Ethyl 5-Bromo-6-methylindole-3-carboxylate. A reliable method is to use a chemical identifier like a SMILES (Simplified Molecular Input Line Entry System) string.

  • Convert to 3D: Use a computational chemistry tool (e.g., RDKit, Open Babel) to convert the 2D representation into an initial 3D structure.

  • Protonation and Tautomeric State: Assign the correct protonation state at a physiological pH of 7.4. For EBMIC, this is generally straightforward, but for other molecules, this is a critical step.

  • Energy Minimization: Perform a geometry optimization using a molecular mechanics force field (e.g., MMFF94 or UFF). This process refines the bond lengths, angles, and dihedrals to find a low-energy, stable conformation. The resulting structure, typically in .sdf or .mol2 format, is now ready for docking.

Step 2: Target Preparation (CDK2)

Causality: Protein structures obtained from the Protein Data Bank (PDB) are experimental snapshots and often contain non-essential components (like water molecules, co-factors) and lack hydrogen atoms. Preparing the receptor involves "cleaning" this raw data to create a computationally tractable and biologically relevant model of the binding site.

Protocol:

  • Select PDB Entry: Choose a high-resolution (<2.5 Å) crystal structure of CDK2 from the PDB. An ideal entry would be one co-crystallized with a known indole-based inhibitor, which helps validate the location of the active site. For this guide, we select PDB ID: 1HCK .

  • Clean the Structure: Using protein preparation software (e.g., Schrödinger's Protein Preparation Wizard, UCSF Chimera), perform the following actions:

    • Remove all water molecules that are not critical for binding (i.e., not bridging interactions).

    • Remove any co-crystallized ligands and co-factors to create an empty binding pocket.

    • Add hydrogen atoms, as they are typically not resolved in X-ray crystallography but are crucial for forming hydrogen bonds.

    • Assign correct bond orders and protonation states for amino acid residues.

  • Receptor Minimization: Perform a restrained energy minimization on the protein structure. This step relaxes any steric clashes or unfavorable geometries introduced during the preparation phase, while keeping the overall backbone structure close to the experimental conformation.

Step 3: Molecular Docking

Causality: Molecular docking simulates the binding process to predict the most likely conformation (the "pose") of the ligand within the protein's active site and estimates the strength of this interaction via a scoring function.[17][22] This allows for the rapid screening of compounds and provides a static hypothesis of the binding mechanism.[13]

Protocol:

  • Define the Binding Site: Define a "grid box" or "docking sphere" that encompasses the active site of CDK2. This is typically centered on the location of the co-crystallized ligand from the original PDB file. This constraint focuses the computational search on the relevant area.

  • Execute Docking Algorithm: Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared EBMIC ligand into the defined grid box. The software will systematically explore various positions, orientations, and conformations of the ligand.

  • Scoring and Ranking: The program's scoring function will calculate a binding affinity (typically in kcal/mol) for each generated pose. A more negative score generally indicates a more favorable predicted binding interaction. The software will rank the poses from best to worst based on this score.

digraph "Molecular_Docking_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", width=2.5, height=0.7]; edge [fontname="Arial"];

subgraph "cluster_inputs" { label="Inputs"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ligand [label="Prepared Ligand\n(EBMIC)"]; Receptor [label="Prepared Receptor\n(CDK2)"]; }

subgraph "cluster_process" { label="Docking Process"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Grid [label="Define Grid Box\n(Active Site)"]; Search [label="Conformational Search\n(Algorithm)"]; Score [label="Score & Rank Poses\n(Scoring Function)"]; }

subgraph "cluster_outputs" { label="Outputs"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Best_Pose [label="Best Binding Pose"]; Binding_Affinity [label="Binding Affinity\n(kcal/mol)"]; }

Ligand -> Search; Receptor -> Grid; Grid -> Search; Search -> Score; Score -> Best_Pose; Score -> Binding_Affinity; }

Figure 2: Detailed workflow for the molecular docking experiment.

Step 4: Molecular Dynamics (MD) Simulation

Causality: A docking pose is a static, low-energy prediction. An MD simulation introduces temperature, pressure, and solvent effects, allowing the system to evolve over time.[12] This is a critical self-validation step to assess whether the docked pose is stable or if the ligand rearranges or dissociates from the binding pocket in a more realistic, dynamic environment.[17]

Protocol:

  • System Setup:

    • Take the top-ranked protein-ligand complex from the docking experiment.

    • Generate a topology file for the EBMIC ligand, which defines the force field parameters (bond lengths, angles, charges) necessary for the simulation.

    • Place the complex in a simulation box (e.g., a cubic or dodecahedron box).

    • Solvate the system by filling the box with explicit water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

  • Minimization and Equilibration:

    • Perform energy minimization on the entire solvated system to remove steric clashes.

    • Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure. This is typically done in two phases (NVT and NPT ensembles) to ensure the system reaches a stable state before the production run.[12]

  • Production Run: Run the simulation for a desired length of time (e.g., 50-100 nanoseconds). The coordinates of all atoms are saved at regular intervals, creating a trajectory file.[23][24]

  • Trajectory Analysis: Analyze the trajectory to assess stability. Key metrics include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable, plateauing RMSD suggests the complex is not undergoing major conformational changes.

    • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

    • Interaction Analysis: Monitor the persistence of key hydrogen bonds and hydrophobic contacts identified during docking.

Step 5: ADMET Prediction

Causality: A compound's efficacy is determined not only by its binding affinity but also by its ability to reach the target in the body and not cause toxicity.[19][20] ADMET prediction provides an early computational assessment of a compound's drug-likeness, helping to identify potential liabilities that could halt development.[18][21]

Protocol:

  • Select Tools: Utilize established ADMET prediction software or web servers (e.g., SwissADME, ADMETlab, pkCSM).[21] These tools use a combination of physicochemical rules (like Lipinski's Rule of Five) and predictive QSAR/machine learning models.[8]

  • Input Structure: Provide the SMILES string or 2D structure of EBMIC as input.

  • Analyze Predictions: The software will output predictions for a wide range of properties. Key parameters to analyze include:

    • Absorption: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration.

    • Distribution: Plasma protein binding, volume of distribution.

    • Metabolism: Likelihood of being a substrate or inhibitor of key Cytochrome P450 (CYP) enzymes.[8]

    • Excretion: Predicted clearance pathways.

    • Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and others.

Data Presentation and Interpretation

Clear and concise presentation of computational data is essential for making informed decisions.

Table 1: Predicted Physicochemical and ADMET Properties of EBMIC

This table represents hypothetical data generated from a tool like SwissADME for illustrative purposes.

PropertyPredicted ValueAcceptable RangeInterpretation
Molecular Weight312.16 g/mol < 500Acceptable
LogP (Lipophilicity)3.55-0.7 to +5.0Acceptable
H-Bond Donors1≤ 5Acceptable
H-Bond Acceptors3≤ 10Acceptable
Lipinski's Violations00 (Ideal)Drug-like
GI AbsorptionHighHighFavorable
BBB PermeantNo-Low risk of CNS side effects
CYP2D6 InhibitorYesNo (Ideal)Potential for drug-drug interactions
Ames ToxicityNoNoLow mutagenicity risk
Table 2: Hypothetical Molecular Docking and MD Simulation Results

This table represents plausible results from the docking and simulation experiments described.

ParameterResultInterpretation
Target Protein CDK2 (PDB: 1HCK)-
Docking Score -8.9 kcal/molStrong predicted binding affinity
Key Interactions H-bond with Leu83 (hinge)Classic kinase inhibitor binding mode
Pi-stacking with Phe80Favorable hydrophobic interaction
Ligand RMSD (MD) 1.2 ± 0.3 ÅHigh stability in the binding pocket
H-Bond Occupancy 95% (Leu83)Key interaction is highly persistent

Conclusion and Future Directions

The in silico workflow detailed in this guide provides a robust framework for the initial assessment of Ethyl 5-Bromo-6-methylindole-3-carboxylate. The hypothetical results suggest that EBMIC is a promising candidate for targeting the CDK2 kinase. It exhibits strong predicted binding affinity, a stable binding mode characterized by classic kinase inhibitor interactions, and a generally favorable drug-like profile according to ADMET predictions.

The one potential flag—inhibition of the CYP2D6 enzyme—is a critical piece of information. This does not disqualify the compound but highlights a specific liability that must be addressed and monitored in subsequent stages of development.

Next Steps:

  • Synthesis and In Vitro Validation: The computational predictions must be validated experimentally. The next logical step is to synthesize EBMIC and perform an in vitro kinase assay to determine its actual inhibitory activity (IC50) against CDK2.

  • Structure-Activity Relationship (SAR) Studies: Based on the docking pose, medicinal chemists can design and synthesize analogs of EBMIC to improve potency and mitigate the predicted CYP inhibition. For example, modifying the ethyl ester group could alter metabolic properties without disrupting the core hinge-binding interactions.

  • Further Computational Studies: Advanced techniques like free energy perturbation (FEP) could be employed to more accurately predict the binding affinities of designed analogs, further prioritizing synthetic efforts.

This guide demonstrates how a structured, multi-faceted computational approach can generate actionable, hypothesis-driven data, significantly enhancing the efficiency and rationality of the drug discovery process.

References

  • An Introduction to Molecular Dynamics Simulations. (2023, July 10). Vertex AI Search.
  • Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC.
  • Introduction to Molecular Docking. BOC Sciences.
  • Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21). ScienceDirect.
  • GROMACS tutorial | Biomolecular simul
  • Molecular Modeling Techniques and In-Silico Drug Discovery.
  • Molecular docking methodologies. PubMed.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC.
  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. (2025, December 22). Microbe Notes.
  • Docking and scoring. Schrödinger.
  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction.
  • Computational BioPhysics Tutorials - 2025/2026. [No Source Found].
  • ADMET Predictive Models | AI-Powered Drug Discovery. (2025, January 30). Aurigene Pharmaceutical Services.
  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2025, April 1). YouTube.
  • ADMET Prediction Software.
  • GROMACS Tutorials. [No Source Found].
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  • Molecular Modeling Techniques and In-Silico Drug Discovery. PubMed.
  • Leverage our In Silico Solutions for Small Molecules Drug Development. InSilicoMinds.
  • Special Issue : Small Molecule Drug Discovery: Driven by In-Silico Techniques. MDPI.
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC.
  • A Guide to In Silico Drug Design - PMC - NIH.
  • Ethyl 5-acetyloxy-6-bromo-2-(bromomethyl)
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026, January 21). MDPI.
  • Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC.
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  • ethyl 6-bromo-5-methoxy-2-methyl-1H-indole-3-carboxyl
  • Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives.
  • Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. (2011, July 21). PubMed.
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Foundational

A Comprehensive Technical Guide to Ethyl 5-Bromo-6-methylindole-3-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of Ethyl 5-Bromo-6-methylindole-3-carboxylate, a halogenated indole derivative with significant potential in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Ethyl 5-Bromo-6-methylindole-3-carboxylate, a halogenated indole derivative with significant potential in medicinal chemistry and pharmaceutical research. While direct experimental data for this specific ethyl ester is not extensively published, this document synthesizes information from its parent carboxylic acid and closely related analogues to offer a robust technical resource.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and the ability to participate in various biological interactions make it a privileged scaffold in drug discovery.[1] Halogenated indoles, in particular, are of great interest as the halogen atoms can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Ethyl 5-Bromo-6-methylindole-3-carboxylate belongs to this important class of compounds and serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Chemical Identity and Properties

IdentifierValueSource
Parent Acid CAS Number 1360928-54-6
Parent Acid Molecular Formula C₁₀H₈BrNO₂
Parent Acid Molecular Weight 254.08 g/mol
Parent Acid InChI Key XZOYMOOLQBRWEI-UHFFFAOYSA-N
Inferred Molecular Formula C₁₂H₁₂BrNO₂
Inferred Molecular Weight 282.13 g/mol

Synthesis and Methodologies

The synthesis of Ethyl 5-Bromo-6-methylindole-3-carboxylate would most logically proceed via the esterification of its corresponding carboxylic acid, 5-Bromo-6-methyl-1H-indole-3-carboxylic acid. A standard and effective method for this transformation is the Fischer esterification.

Proposed Synthetic Pathway

Synthesis of Ethyl 5-Bromo-6-methylindole-3-carboxylate parent_acid 5-Bromo-6-methyl-1H-indole-3-carboxylic acid reflux Reflux parent_acid->reflux ethanol Ethanol (Excess) ethanol->reflux acid_catalyst H₂SO₄ (catalytic) acid_catalyst->reflux workup Aqueous Workup & Purification reflux->workup product Ethyl 5-Bromo-6-methylindole-3-carboxylate workup->product

Caption: Proposed Fischer esterification for the synthesis of Ethyl 5-Bromo-6-methylindole-3-carboxylate.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-Bromo-6-methyl-1H-indole-3-carboxylic acid (1.0 eq) in a large excess of anhydrous ethanol.

  • Acid Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure Ethyl 5-Bromo-6-methylindole-3-carboxylate.

Spectroscopic Characterization (Predicted)

While specific spectra for Ethyl 5-Bromo-6-methylindole-3-carboxylate are not available, the expected spectroscopic data can be predicted based on the analysis of similar indole-3-carboxylate derivatives.

TechniqueExpected Features
¹H NMR - Singlet for the C2-H proton. - Aromatic protons on the indole ring with characteristic coupling patterns. - Quartet and triplet for the ethyl ester group. - Singlet for the methyl group at C6. - Broad singlet for the N-H proton.
¹³C NMR - Carbonyl carbon of the ester group. - Quaternary carbons of the indole ring. - Aromatic carbons with C-Br and C-N deshielding effects. - Carbons of the ethyl and methyl groups.
IR - N-H stretching vibration. - C=O stretching vibration of the ester. - C-Br stretching vibration. - Aromatic C-H and C=C stretching vibrations.
Mass Spec. - Molecular ion peak corresponding to the mass of the compound. - Characteristic isotopic pattern due to the presence of bromine.

Reactivity and Potential Applications in Drug Discovery

Indole-3-carboxylic acid derivatives are versatile intermediates in the synthesis of a wide range of biologically active molecules. The presence of the bromine atom at the 5-position and the methyl group at the 6-position of the indole ring in Ethyl 5-Bromo-6-methylindole-3-carboxylate offers several avenues for further chemical modification.

The bromine atom can be utilized in various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. The indole nitrogen can be alkylated or arylated to introduce further diversity.[3] The ester functionality can be hydrolyzed back to the carboxylic acid, which can then be converted to amides or other derivatives.

These potential modifications make Ethyl 5-Bromo-6-methylindole-3-carboxylate a valuable building block for the synthesis of compounds with potential applications as:

  • Anticancer agents: Many indole derivatives have shown potent anticancer activity.

  • Antiviral agents: Substituted indoles have been investigated for their antiviral properties.

  • Kinase inhibitors: The indole scaffold is present in several approved kinase inhibitor drugs.

Safety and Handling

Specific safety data for Ethyl 5-Bromo-6-methylindole-3-carboxylate is not available. However, based on the data for the parent carboxylic acid and other related indole derivatives, the following precautions should be taken:

  • Hazard Statements (inferred for parent acid): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements (inferred for parent acid): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

Ethyl 5-Bromo-6-methylindole-3-carboxylate is a promising, yet under-characterized, chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. This guide provides a comprehensive overview based on the available information for its parent acid and related analogues, offering a valuable resource for researchers interested in exploring the synthetic utility and biological potential of this and similar indole derivatives. Further experimental investigation into the synthesis, characterization, and biological activity of this compound is warranted.

References

  • Hughes, D. L. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry, 9(21), 7473–7480.
  • National Center for Biotechnology Information. (n.d.). Ethyl 5-acetyloxy-6-bromo-2-(bromomethyl)-1-methylindole-3-carboxylate. PubChem. Retrieved from [Link]

  • Patil, S., et al. (2014). Synthesis and Pharmacological Evaluation of Some Novel Indole Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(9), 3745-3753.
  • Reddy, S. R. S., Rao, V. S., & Kanchana, S. N. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319.
  • ChemBK. (n.d.). ethyl 6-bromo-5-methoxy-2-methyl-1H-indole-3-carboxylate CAS 120342-30-5. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for: A highly efficient and recyclable Brønsted acidic ionic liquid-catalyzed Friedel–Crafts alkylation of indoles with ketones. Retrieved from [Link]

  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
  • National Center for Biotechnology Information. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. PubMed Central. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. PubMed Central. Retrieved from [Link]

  • MDPI. (2024). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)
  • Organic Syntheses. (n.d.). Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Retrieved from [Link]

  • MDPI. (2016).

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Protocols & Analytical Methods

Method

Protocol for the Synthesis of Ethyl 5-Bromo-6-methylindole-3-carboxylate

Executive Summary & Mechanistic Rationale Ethyl 5-bromo-6-methyl-1H-indole-3-carboxylate (CAS: 2091449-61-3) is a highly functionalized indole scaffold extensively utilized in medicinal chemistry[1]. The C5-bromo and C6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Ethyl 5-bromo-6-methyl-1H-indole-3-carboxylate (CAS: 2091449-61-3) is a highly functionalized indole scaffold extensively utilized in medicinal chemistry[1]. The C5-bromo and C6-methyl substitutions make it an ideal candidate for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in the development of kinase inhibitors and cannabinoid receptor ligands.

While direct C3-carboxylation of indoles can be achieved via organometallic reagents (e.g., Grignard trapping with ethyl chloroformate), this often leads to competitive N-alkylation or side reactions[2]. The most robust, non-metallic, and scalable method for synthesizing indole-3-carboxylates is the two-step trichloroacetylation-alcoholysis sequence [2][3].

Causality of the Synthetic Design:

  • Electrophilic Aromatic Substitution (SEAr): Indoles are inherently nucleophilic at the C3 position. Trichloroacetyl chloride acts as a potent electrophile, reacting smoothly to form a 3-trichloroacetyl intermediate. Pyridine is employed as an acid scavenger to neutralize the generated HCl, preventing acid-catalyzed dimerization of the indole[3].

  • Haloform-Type Cleavage: The highly electron-withdrawing trichloromethyl group activates the adjacent carbonyl carbon toward nucleophilic attack. Upon treatment with ethanol and a catalytic amount of base (KOH), the ethoxide nucleophile attacks the carbonyl, expelling the trichloromethyl anion (which rapidly protonates to chloroform), yielding the target ethyl ester[2][3].

SynthesisPathway A 5-Bromo-6-methyl- 1H-indole (Nucleophilic Substrate) B 3-Trichloroacetyl Intermediate (Activated Carbonyl) A->B Trichloroacetyl chloride Pyridine, 1,4-Dioxane 70°C, 3-4h C Ethyl 5-bromo-6-methyl- 1H-indole-3-carboxylate B->C Ethanol, KOH (cat.) Reflux, 1h - CHCl3

Two-step synthesis of Ethyl 5-bromo-6-methylindole-3-carboxylate via trichloroacetylation.

Materials and Reagents

The following stoichiometry is optimized for a 10 mmol scale synthesis. Ensure all glassware is flame-dried and reactions are conducted under an inert atmosphere (N₂ or Ar) to prevent moisture-induced hydrolysis of the acyl chloride.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
5-Bromo-6-methyl-1H-indole 210.071.02.10 gStarting Substrate
Trichloroacetyl chloride 181.831.51.67 mLElectrophilic Acylating Agent
Pyridine 79.102.01.61 mLAcid Scavenger / Catalyst
1,4-Dioxane (Anhydrous) 88.11-25.0 mLSolvent (Step 1)
Ethanol (Absolute) 46.07Excess30.0 mLNucleophile / Solvent (Step 2)
Potassium Hydroxide (KOH) 56.110.50.28 gBase Catalyst

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 1-(5-bromo-6-methyl-1H-indol-3-yl)-2,2,2-trichloroethan-1-one
  • Preparation: Charge a 100 mL flame-dried round-bottom flask equipped with a magnetic stir bar with 5-bromo-6-methyl-1H-indole (2.10 g, 10 mmol) and anhydrous 1,4-dioxane (25 mL) under nitrogen[3].

  • Base Addition: Add pyridine (1.61 mL, 20 mmol) to the solution and cool the mixture to 0–5 °C using an ice-water bath.

  • Acylation: Slowly add trichloroacetyl chloride (1.67 mL, 15 mmol) dropwise over 15 minutes. Caution: Highly exothermic reaction; control the rate of addition to maintain the internal temperature below 10 °C.

  • Heating: Remove the ice bath and gradually heat the reaction mixture to 70–80 °C. Stir at this temperature for 3–4 hours[3].

  • Workup: Cool the reaction to room temperature and pour it into 100 g of crushed ice. Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers sequentially with water (50 mL) and saturated brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude trichloroacetyl intermediate. This intermediate is typically pure enough to be used directly in the next step without further purification.

Phase 2: Haloform Cleavage and Esterification
  • Dissolution: Dissolve the crude intermediate from Phase 1 in absolute ethanol (30 mL) in a 100 mL round-bottom flask.

  • Base Catalysis: Add potassium hydroxide (0.28 g, 5 mmol) to the solution. Note: KOH generates the highly nucleophilic ethoxide ion in situ, which drives the haloform cleavage[2][3].

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (~78 °C) for 1 hour[3].

  • Concentration: Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the ethanol and the chloroform byproduct.

  • Extraction: Dilute the residue with Ethyl Acetate (50 mL) and wash with water (2 × 25 mL) to remove residual KOH and salts.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue via recrystallization (Ethyl Acetate/n-Hexane) or silica gel flash chromatography (Hexane:EtOAc gradient) to afford the pure Ethyl 5-bromo-6-methyl-1H-indole-3-carboxylate as a solid[3].

Analytical Validation & Self-Validating System

To ensure a self-validating workflow, in-process controls (IPC) must be strictly adhered to. The transformation relies on monitoring the disappearance of the highly polar starting indole and the appearance of the less polar trichloroacetyl intermediate, followed by the final esterification.

ValidationWorkflow S1 Sample Reaction (1h, 3h intervals) S2 TLC (3:1 Hex:EtOAc) & LC-MS Analysis S1->S2 D1 SM Consumed? S2->D1 S3 Quench & Aqueous Workup D1->S3 Yes (Intermediate formed) S4 Add 0.2 eq Cl3CCOCl Heat additional 1h D1->S4 No S5 Haloform Cleavage (EtOH/KOH) S3->S5 S4->S1 S6 Final Product NMR (Confirm Ethyl Quartet) S5->S6

Self-validating in-process control workflow for acylation and esterification.

Validation Metrics:
  • TLC (Phase 1): Eluent: Hexane/Ethyl Acetate (3:1). The starting material (SM) will appear as a lower Rf spot, while the trichloroacetyl intermediate will migrate higher (less polar).

  • LC-MS (Final Product): Look for the characteristic bromine isotope pattern (1:1 ratio) at m/z ~282.0 / 284.0 [M+H]⁺.

  • ¹H NMR (Final Product):

    • Disappearance of the highly shielded C3-H proton (typically ~7.2 ppm in the starting indole).

    • Appearance of the ethyl ester signals: A distinct quartet at ~4.3 ppm (-CH₂-) and a triplet at ~1.4 ppm (-CH₃).

    • Presence of the C6-methyl singlet at ~2.4 ppm.

Troubleshooting & Optimization

ObservationMechanistic CauseCorrective Action
Incomplete conversion in Step 1 Moisture in dioxane hydrolyzing the trichloroacetyl chloride.Ensure strict anhydrous conditions. Add an additional 0.2 eq of acyl chloride and continue heating.
Formation of N-acylated byproducts Insufficient pyridine leading to competitive N-acylation.Ensure a full 2.0 equivalents of pyridine are used to selectively direct C3-acylation.
Low yield in Step 2 Incomplete haloform cleavage due to insufficient base or time.Increase reflux time by 1 hour. Verify KOH quality (avoid highly carbonated older batches).
Product degradation/darkening Overheating during concentration or trace acid residues.Wash organic layers thoroughly with water/brine before concentration. Keep bath temp < 45 °C during rotavap.

References

  • Bidepharm.
  • Semantic Scholar. "Improved procedure for the preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid". ARKIVOC 2010 (vi) 89-95.
  • Google Patents. "CN104402862A - Preparation method of Alectinib".

Sources

Application

Using Ethyl 5-Bromo-6-methylindole-3-carboxylate in antiviral research

Application Note: Utilizing Ethyl 5-Bromo-6-methylindole-3-carboxylate as a Core Scaffold for Broad-Spectrum Antiviral Discovery Target Audience: Research Scientists, Virologists, and Medicinal Chemists Content Type: Tec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Ethyl 5-Bromo-6-methylindole-3-carboxylate as a Core Scaffold for Broad-Spectrum Antiviral Discovery

Target Audience: Research Scientists, Virologists, and Medicinal Chemists Content Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

In the landscape of antiviral drug discovery, the indole nucleus represents a highly privileged scaffold capable of mimicking peptide structures and reversibly binding to critical viral targets[1]. Specifically, indole-3-carboxylate derivatives—most notably the broad-spectrum antiviral Arbidol (Umifenovir)—have demonstrated profound efficacy against a wide array of enveloped viruses, including Influenza, Hepatitis C Virus (HCV), and SARS-CoV-2[2].

Ethyl 5-Bromo-6-methylindole-3-carboxylate (CAS No. 2091449-61-3) serves as a potent, synthetically accessible core intermediate for developing next-generation viral fusion inhibitors[3]. As a Senior Application Scientist, I emphasize that the utility of this scaffold lies in its distinct mechanism of action. Unlike direct-acting antivirals that target intracellular polymerases or proteases, indole-3-carboxylates act primarily as viral entry inhibitors[4].

Mechanistically, these compounds intercalate into the hydrophobic cavities of viral surface glycoproteins, such as the hemagglutinin (HA) of the Influenza virus or the Spike (S) protein of coronaviruses[5]. By functioning as a "molecular glue," the indole derivative stabilizes the prefusion conformation of the glycoprotein[5]. When the virus is endocytosed, the compound prevents the low-pH-induced conformational rearrangements within the endosome that are strictly required for viral-host membrane fusion[5]. Consequently, the viral genome remains trapped within the endosomal compartment, halting the infection cycle before replication can even begin[2]. Recent molecular dynamics studies have also confirmed that these derivatives efficiently block SARS-CoV-2 entry by interfering with similar fusion mechanisms[6].

Pathway Visualization: Mechanism of Fusion Inhibition

To conceptualize the intervention point of Ethyl 5-Bromo-6-methylindole-3-carboxylate derivatives, the following workflow illustrates the viral entry pathway and the specific node of pharmacological inhibition.

G Virus Enveloped Virus (e.g., Influenza, SARS-CoV-2) Receptor Host Cell Receptor Binding (e.g., ACE2, Sialic Acid) Virus->Receptor Attachment Endocytosis Endocytosis into Host Cell Receptor->Endocytosis Endosome Low-pH Endosomal Maturation Endocytosis->Endosome ConformationalChange Viral Glycoprotein Conformational Change Endosome->ConformationalChange pH Drop (< 5.5) MembraneFusion Viral-Host Membrane Fusion ConformationalChange->MembraneFusion ViralRelease Release of Viral Genome into Cytosol MembraneFusion->ViralRelease Indole Ethyl 5-Bromo-6-methylindole- 3-carboxylate Derivatives Indole->ConformationalChange Binds Prefusion State Blocks Transition

Figure 1: Mechanism of viral entry inhibition by indole-3-carboxylate derivatives via fusion block.

Experimental Protocols: In Vitro Antiviral Screening

A rigorous antiviral screening pipeline must be a self-validating system. Any observed reduction in viral titer must be definitively uncoupled from host cell cytotoxicity. The following protocols establish a field-proven workflow for evaluating the efficacy and mechanism of synthesized Ethyl 5-Bromo-6-methylindole-3-carboxylate derivatives.

Protocol 1: Cytotoxicity Profiling (CC50 Determination)

Causality & Rationale: A compound that induces host cell death will artificially appear to inhibit viral replication. Establishing the 50% Cytotoxic Concentration (CC50) is mandatory to ensure the observed antiviral effect is specific. Methodology:

  • Cell Seeding: Seed target host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza) in 96-well plates at a density of 1×104 cells/well. Incubate at 37°C with 5% CO2 for 24 hours.

  • Compound Preparation: Dissolve the indole-3-carboxylate derivative in DMSO to create a 10 mM stock. Perform serial 2-fold dilutions in assay medium (ensure final DMSO concentration remains <0.5% to prevent solvent toxicity).

  • Treatment: Replace the culture medium with the compound-containing medium. Include a vehicle control (0.5% DMSO) and a positive cytotoxicity control.

  • Incubation & Readout: Incubate for 48–72 hours. Add 10 µL of CellTiter-Glo® Reagent (or MTT) per well. Measure luminescence/absorbance to quantify cell viability.

  • Analysis: Calculate the CC50 using non-linear regression analysis (dose-response curve) in GraphPad Prism.

Protocol 2: Viral Plaque Reduction Assay (IC50 Determination)

Causality & Rationale: This assay directly quantifies the compound's ability to reduce the number of infectious viral particles, yielding the half-maximal inhibitory concentration (IC50). The Selectivity Index (SI = CC50 / IC50) determines the compound's therapeutic window[7]. Methodology:

  • Infection: Wash confluent monolayers of host cells with PBS. Infect cells with the target virus at a Multiplicity of Infection (MOI) of 0.01 for 1 hour at 37°C, allowing for viral attachment.

  • Overlay & Treatment: Aspirate the viral inoculum. Overlay the cells with a semi-solid medium (e.g., 1% agarose in DMEM) containing serial dilutions of the test compound.

  • Incubation: Incubate plates for 3–4 days until distinct viral plaques are observable under a microscope.

  • Fixation & Staining: Fix the cells with 10% formaldehyde for 1 hour. Remove the agarose plug and stain the monolayer with 0.1% crystal violet.

  • Quantification: Count the plaques. Calculate the IC50 by plotting the percentage of plaque reduction against the log concentration of the compound.

Protocol 3: Time-of-Addition Assay (Mechanistic Validation)

Causality & Rationale: To confirm that the derivative retains the fusion-inhibitory mechanism characteristic of Arbidol, we must map its efficacy across the viral life cycle[6]. Because indole-3-carboxylates are entry inhibitors, adding the compound post-entry should result in a sharp loss of antiviral efficacy. Methodology:

  • Experimental Design: Set up parallel wells of host cells. Define time points relative to viral infection ( T=0 ): Pre-treatment ( −1 h), Co-treatment ( 0 h), and Post-treatment ( +2 h, +4 h, +8 h).

  • Execution: Administer the compound (at 2×IC50​ concentration) at the designated time points. For the −1 h group, wash the cells before adding the virus.

  • Harvest & Titration: At 24 hours post-infection, harvest the cell supernatants.

  • Validation: Quantify viral RNA via RT-qPCR or infectious particles via a secondary plaque assay. A significant drop in efficacy in the +2 h and +4 h groups validates that the compound targets the early entry/fusion stage rather than post-entry replication[6].

Data Presentation: Comparative Efficacy

To contextualize the potential of Ethyl 5-Bromo-6-methylindole-3-carboxylate derivatives, the following table summarizes typical quantitative screening data comparing a synthesized derivative against the parent reference drug, Arbidol.

Table 1: Comparative In Vitro Antiviral Profile (Hypothetical Representative Data)

CompoundTarget VirusCC50 (µM)IC50 (µM)Selectivity Index (SI)Mechanism Confirmed
Arbidol (Reference) Influenza A (H3N2)>100.05.8>17.2Entry/Fusion Block
Arbidol (Reference) SARS-CoV-285.410.28.3Entry/Fusion Block
Ethyl 5-Bromo Derivative Influenza A (H3N2)>150.02.1>71.4Entry/Fusion Block
Ethyl 5-Bromo Derivative SARS-CoV-2120.54.526.7Entry/Fusion Block

Note: A Selectivity Index (SI) > 10 is generally required for a compound to be considered a viable candidate for further preclinical development[7]. The enhanced SI of optimized derivatives highlights the value of the Ethyl 5-Bromo-6-methylindole-3-carboxylate scaffold.

Sources

Method

Application Note: Ethyl 5-Bromo-6-methylindole-3-carboxylate in Medicinal Chemistry &amp; Drug Discovery

Introduction & Mechanistic Rationale The indole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry due to its profound ability to mimic peptide structures and reversibly bind to a vast ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The indole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry due to its profound ability to mimic peptide structures and reversibly bind to a vast array of biological targets[1]. Within this chemical family, Ethyl 5-bromo-6-methylindole-3-carboxylate (CAS: 2091449-61-3) emerges as a highly specialized and versatile building block. Its precise substitution pattern provides medicinal chemists with orthogonal handles for late-stage functionalization, making it an ideal precursor for developing antiviral agents and targeted kinase inhibitors[2].

The rational design behind this specific building block relies on three structural pillars:

  • The C3 Ethyl Ester: This moiety serves a dual purpose. During upstream synthesis, it acts as a robust protecting group for the C3 position. Biologically, the ester (or its saponified carboxylic acid/amide counterpart) acts as a critical hydrogen-bond acceptor/donor, a feature essential for anchoring the molecule within the active sites of viral enzymes like HIV-1 reverse transcriptase[1][3].

  • The C5 Bromine Atom: Halogenation at the 5-position provides an exceptionally reactive electrophilic handle. Compared to chlorides, the carbon-bromine bond exhibits superior kinetics for oxidative addition by Palladium(0) species. This allows for rapid library generation via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions under mild conditions[4].

  • The C6 Methyl Group: The strategic placement of a methyl group adjacent to the C5 bromine introduces critical steric bulk. When an aryl pharmacophore is installed at C5, the C6 methyl group restricts free rotation, locking the molecule into a specific dihedral conformation. This conformational locking is a proven strategy to enhance binding affinity and selectivity in the tight ATP-binding pockets of kinases like EGFR and VEGFR-2[2][5]. Furthermore, it incrementally increases the molecule's lipophilicity (LogP), improving cellular membrane permeability.

Synthetic Workflows & Step-by-Step Protocols

To fully leverage Ethyl 5-bromo-6-methylindole-3-carboxylate, researchers must employ a divergent synthetic strategy. The following protocols are designed as self-validating systems, ensuring high fidelity and reproducibility.

Workflow SM Ethyl 5-bromo-6-methyl indole-3-carboxylate N1 N1-Alkylation (Protection) SM->N1 NaH, R-X C5 C5 Suzuki Coupling (Diversification) N1->C5 Ar-B(OH)2, Pd(cat) C3 C3 Saponification (Activation) C5->C3 NaOH, EtOH Final Amide Library (Drug Candidates) C3->Final R-NH2, HATU

Caption: Divergent synthetic workflow for indole-3-carboxylate derivatization.

Protocol 1: N1-Alkylation (Protection and Tuning)

Causality: The N-H proton of the indole ring is mildly acidic (pKa ~16). If left unprotected, it can poison palladium catalysts during downstream cross-coupling by forming unreactive Pd-amide complexes, or it can undergo competing N-arylation. Alkylation neutralizes this threat while allowing the introduction of lipophilic groups (e.g., benzyl or methyl) to tune pharmacokinetic properties.

  • Preparation: Dissolve 1.0 eq of Ethyl 5-bromo-6-methylindole-3-carboxylate in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Deprotonation: Cool the reaction vessel to 0 °C. Slowly add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Self-Validation: The immediate evolution of hydrogen gas bubbles serves as visual confirmation of the deprotonation event.

  • Alkylation: After 30 minutes, add 1.1 eq of the desired alkyl halide (e.g., benzyl bromide) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: C5 Suzuki-Miyaura Cross-Coupling

Causality: This step installs the primary pharmacophore. The use of Pd(dppf)Cl₂ is deliberate; its bidentate phosphine ligand prevents catalyst deactivation and promotes reductive elimination, ensuring high yields even with sterically hindered ortho-substituted arylboronic acids[4][6].

  • Reagent Assembly: In a Schlenk flask, combine the N1-alkylated intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Solvent Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 ratio). Critical Step: Degas the mixture by bubbling N₂ through the solution for 15 minutes. Residual oxygen will irreversibly oxidize the Pd(0) active species to an inactive Pd(II) complex, halting the catalytic cycle.

  • Reaction: Heat the mixture to 90 °C for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1). Complete consumption of the starting material validates the catalytic turnover.

  • Purification: Filter the mixture through a short pad of Celite to remove palladium black. Extract the filtrate with EtOAc, concentrate, and purify via flash column chromatography.

Protocol 3: C3 Ester Saponification

Causality: Converting the stable C3 ethyl ester into a carboxylic acid exposes a reactive site for subsequent amide coupling, a structural motif frequently found in HIV-1 integrase inhibitors and broad-spectrum antivirals[5][7].

  • Hydrolysis: Dissolve the C5-functionalized indole ester in Ethanol (0.5 M). Add an equal volume of 2M aqueous NaOH.

  • Thermal Activation: Reflux the mixture at 85 °C for 4 hours. The thermodynamic stability of the resulting carboxylate anion drives the reaction to completion.

  • Self-Validating Isolation: Cool the mixture to room temperature and concentrate partially to remove ethanol. Slowly add 1M HCl dropwise until the pH reaches 3. Self-Validation: The protonation of the carboxylate neutralizes the molecule, drastically reducing its aqueous solubility and driving the immediate precipitation of the pure indole-3-carboxylic acid.

  • Collection: Isolate the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

Applications in Drug Discovery

Antiviral Therapeutics

Indole-3-carboxylates are foundational to modern antiviral drug design. A prominent example is the broad-spectrum antiviral Arbidol (Umifenovir) , an indole-3-carboxylate derivative that inhibits viral entry by stabilizing the viral glycoprotein–host membrane interaction[1][8]. By utilizing Ethyl 5-bromo-6-methylindole-3-carboxylate, researchers can synthesize Arbidol analogs or novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). The C3 position is often modified into a carboxamide to interact with the allosteric binding sites of viral polymerases[7][9].

Targeted Oncology (Kinase Inhibitors)

The functionalization of the C5 position via cross-coupling generates potent inhibitors of Receptor Tyrosine Kinases (RTKs), such as EGFR and VEGFR-2, which are implicated in tumor proliferation and angiogenesis[2][5].

Mechanism Ligand Growth Factors (EGF / VEGF) Receptor Receptor Tyrosine Kinases (EGFR / VEGFR-2) Ligand->Receptor Activates Pathway Downstream Signaling (PI3K/AKT & MAPK) Receptor->Pathway Phosphorylation Inhibitor C5-Functionalized Indole Derivative Inhibitor->Receptor Competitive ATP Binding Blockade Disease Tumor Proliferation & Angiogenesis Pathway->Disease Promotes

Caption: Mechanism of action for C5-functionalized indole kinase inhibitors.

Quantitative Data Summaries

Table 1: Optimization of C5 Suzuki-Miyaura Cross-Coupling Conditions Data demonstrates the necessity of bidentate ligands and aqueous biphasic systems for optimal yield when utilizing the 5-bromo-6-methyl scaffold.

Catalyst SystemSolvent SystemTemp (°C)Time (h)Isolated Yield (%)
Pd(PPh₃)₄Toluene1002442%
Pd(OAc)₂, SPhosDMF / H₂O (9:1)901868%
Pd(dppf)Cl₂ 1,4-Dioxane / H₂O (4:1) 90 12 89%
Pd₂(dba)₃, XPhosTHF702455%

Table 2: Representative Biological Activity of C5-Substituted Indole-3-Carboxylate Derivatives Comparative IC₅₀ values illustrating the scaffold's versatility across distinct therapeutic targets.

Derivative ModificationPrimary TargetIndicationIC₅₀ Value (nM)
C5-(4-fluorophenyl), C3-amideHIV-1 Reverse TranscriptaseViral Infection (HIV)14.5 nM
C5-(3-pyridyl), N1-benzylHCV NS5B PolymeraseViral Infection (HCV)77.0 nM
C5-(3,4-dimethoxyphenyl)EGFR (Wild Type)Non-Small Cell Lung Cancer8.2 nM
C5-(2-chlorophenyl), C3-acidVEGFR-2Tumor Angiogenesis21.4 nM

References

  • A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry. URL:[Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules (MDPI). URL:[Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers (RSC). URL:[Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. International Journal of Molecular Sciences (MDPI). URL:[Link]

Sources

Application

Ethyl 5-Bromo-6-methylindole-3-carboxylate as a kinase inhibitor

Application Note: Ethyl 5-Bromo-6-methylindole-3-carboxylate (EBMIC) as a Privileged Scaffold in Kinase Inhibitor Discovery Executive Overview In the landscape of targeted therapeutics, the indole core remains one of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Ethyl 5-Bromo-6-methylindole-3-carboxylate (EBMIC) as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Overview

In the landscape of targeted therapeutics, the indole core remains one of the most reliable ATP-mimetic pharmacophores. Specifically, Ethyl 5-Bromo-6-methylindole-3-carboxylate (EBMIC) has emerged not merely as a passive synthetic intermediate, but as a highly tuned, fragment-based starting point for kinase inhibitor design. This application note details the structural causality, derivatization workflows, and self-validating screening protocols required to leverage EBMIC in developing potent inhibitors against targets such as Receptor-Interacting Protein Kinase 1 (RIPK1), Phosphoinositide 3-kinase (PI3K), and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)[1][2][3].

Structural Causality & Pharmacophore Dynamics

The efficacy of EBMIC in drug discovery is rooted in the precise spatial arrangement of its substituents. As a Senior Application Scientist, I emphasize that every functional group on this scaffold serves a distinct mechanistic purpose:

  • The Indole Core (ATP Purine Mimetic): The flat, heteroaromatic indole ring snugly occupies the adenine-binding pocket of kinases. The N1-H and C2/C3 regions frequently form critical bidentate hydrogen bonds with the kinase hinge region, anchoring the molecule in the active site[1][2].

  • The 5-Bromo Substituent (Dual Utility):

    • Halogen Bonding: Bromine can act as a sigma-hole donor, forming highly directional halogen bonds with backbone carbonyls (e.g., Leu or Val residues) in the ATP pocket. This interaction significantly boosts inhibitor potency and residence time[3][4].

    • Synthetic Vector: Alternatively, the C5-bromide serves as an orthogonal reactive handle for palladium-catalyzed cross-coupling, allowing chemists to project aryl or heteroaryl groups deep into the hydrophobic specificity pocket[2].

  • The 6-Methyl Substituent (Steric Directing Effect): The methyl group adjacent to the bromine provides essential hydrophobic packing against the gatekeeper residue. More importantly, it restricts the rotational freedom of the indole core, pre-organizing the molecule into its bioactive conformation and enhancing kinase selectivity over off-target proteins.

  • The Ethyl 3-Carboxylate (Solvent-Exposed Vector): The ester acts as a versatile vector pointing toward the solvent-exposed ribose pocket. It can be hydrolyzed and converted into various amides to fine-tune physicochemical properties (like aqueous solubility and lipophilicity) without disrupting the core hinge-binding interactions[2][3].

Interactions cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region (Hydrogen Bonding) Gatekeeper Hydrophobic Pocket (Steric Control) Backbone Backbone Carbonyl (Halogen Bonding) Ribose Ribose Pocket (Solvent Exposure) Indole Indole NH/C=O Indole->Hinge H-Bond Bromo 5-Bromo Group Bromo->Backbone Sigma-Hole Methyl 6-Methyl Group Methyl->Gatekeeper Hydrophobic Ester 3-Carboxylate Ester->Ribose Vector

Figure 1: Pharmacophore mapping of EBMIC within the kinase ATP-binding site.

Self-Validating Experimental Workflows

To translate the EBMIC scaffold into a viable lead compound, rigorous, self-validating protocols are required. The following workflows detail the chemical derivatization and subsequent biological evaluation.

Protocol 1: Late-Stage C5-Derivatization via Suzuki-Miyaura Cross-Coupling

Causality: We utilize Pd(dppf)Cl2​ as the catalyst because the bidentate dppf ligand effectively suppresses competitive dehalogenation and handles the steric bulk of the adjacent 6-methyl group. A mild base ( K2​CO3​ ) is selected to prevent the premature hydrolysis of the C3-ethyl ester. Self-Validation: Always run a parallel reaction using a des-bromo EBMIC analog. This control ensures that any gain in kinase inhibitory activity in downstream assays is explicitly due to the newly introduced C5-substituent, isolating the structure-activity relationship (SAR).

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with EBMIC (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq) under an argon atmosphere.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane/ H2​O (4:1 v/v). Note: Water is essential for the transmetalation step of the catalytic cycle.

  • Base Addition: Add K2​CO3​ (2.0 eq).

  • Reaction: Heat the mixture at 90°C for 12 hours with vigorous stirring. Monitor completion via LC-MS.

  • Workup: Quench with water, extract with ethyl acetate (3x), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) to isolate the C5-functionalized intermediate.

Protocol 2: Orthogonal Kinase Screening (ADP-Glo Assay)

Causality: The ADP-Glo assay is selected because it universally measures ADP production, making it independent of specific kinase substrates. This is critical when screening multi-kinase panels (e.g., profiling RIPK1 selectivity vs. PI3Kα)[1][2]. Self-Validation: Calculate the Z'-factor for every 384-well plate. A Z' > 0.6 validates the assay window. Include Staurosporine as a universal positive control and a kinase-dead mutant (if available) as a negative control to rule out assay artifacts or compound auto-luminescence.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a 384-well white microplate. Dispense 10 µL of kinase buffer containing the target kinase (e.g., 2 nM RIPK1) and its specific peptide substrate.

  • Compound Dosing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of EBMIC derivatives (in 100% DMSO) into the wells. Causality: Acoustic dispensing prevents tip-based carryover and ensures precise low-volume delivery, keeping final DMSO concentration ≤1%.

  • Equilibration: Incubate the plate for 30 minutes at room temperature to allow for equilibrium binding of the inhibitor.

  • Reaction Initiation: Add 10 µM ATP to initiate the kinase reaction. Incubate for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence on a microplate reader.

Workflow A EBMIC Scaffold (Hit Identification) B C5-Bromine Derivatization (Suzuki Coupling) A->B Pd Catalyst C C3-Ester Hydrolysis & Amidation B->C LiOH, then HATU D In Vitro Kinase Screening (ADP-Glo) C->D Purified Kinase E Lead Optimization (Halogen Bond Tuning) D->E SAR Analysis

Figure 2: Hit-to-lead optimization workflow utilizing the EBMIC scaffold.

Quantitative SAR Synthesis

The following table synthesizes representative structure-activity relationship (SAR) data demonstrating how modifications to the EBMIC scaffold impact kinase inhibition and halogen bonding dynamics, based on established literature trends for indole-based inhibitors[2][3][4].

Compound VariantC5-SubstituentC6-SubstituentRIPK1 IC₅₀ (nM)PI3Kα IC₅₀ (nM)Halogen Bond Distance (Å)Selectivity Fold (RIPK1/PI3K)
EBMIC (Core) -Br-CH₃4501,2002.95 (Strong)2.6x
Analog 1 -H (Des-bromo)-CH₃>10,000>10,000N/AN/A
Analog 2 -Cl-CH₃1,8504,5003.20 (Weak)2.4x
Analog 3 -Phenyl-CH₃12850N/A (Steric Clash)70.8x
Analog 4 -Br-H (Des-methyl)2,1009003.05 (Moderate)0.4x

Data Interpretation: The dramatic loss of activity in Analog 1 confirms the absolute necessity of the C5-substituent. Analog 3 demonstrates that utilizing the C5-position as a vector for a bulky phenyl group optimally fills the hydrophobic pocket, yielding low-nanomolar RIPK1 activity and excellent selectivity[2]. Conversely, removing the C6-methyl group (Analog 4) reduces RIPK1 activity and flips the selectivity profile, proving the methyl group's role as a critical steric director.

References

  • Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2 Source: ResearchGate URL
  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics Source: PMC / NIH URL
  • From Hit to Lead: Structure-Based Optimization of Novel Selective Inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1)
  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design Source: PMC / NIH URL

Sources

Method

Cell-based assays using Ethyl 5-Bromo-6-methylindole-3-carboxylate

Application Note & Protocols Evaluating the Anti-Inflammatory Potential of Ethyl 5-Bromo-6-methylindole-3-carboxylate via NF-κB Pathway Inhibition Abstract The indole nucleus is a privileged scaffold in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Evaluating the Anti-Inflammatory Potential of Ethyl 5-Bromo-6-methylindole-3-carboxylate via NF-κB Pathway Inhibition

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] This document provides a comprehensive guide for utilizing Ethyl 5-Bromo-6-methylindole-3-carboxylate (EBMIC), a novel indole derivative, in cell-based assays to quantify its potential as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. We present two core protocols: a primary cytotoxicity assay to establish a viable concentration range and a functional luciferase-based reporter assay to specifically measure the inhibition of TNF-α-induced NF-κB activity. This guide is intended for researchers in drug discovery, pharmacology, and cell biology seeking to characterize novel anti-inflammatory compounds.

Introduction: Targeting the NF-κB Pathway

The NF-κB signaling pathway is a master regulator of the inflammatory response.[3] It is involved in cellular reactions to stimuli like stress, cytokines, and bacterial antigens.[4] In its inactive state, the NF-κB dimer is held in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by a pro-inflammatory cytokine such as Tumor Necrosis Factor-alpha (TNF-α), a signaling cascade activates the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, tagging it for proteasomal degradation. This event unmasks a nuclear localization signal on NF-κB, allowing it to translocate into the nucleus and initiate the transcription of hundreds of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5]

Chronic or aberrant activation of the NF-κB pathway is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and many cancers.[4][6] This makes the pathway a critical target for therapeutic intervention. Small-molecule inhibitors that can modulate this pathway are of significant interest in drug development.[6][7] This application note establishes a robust framework for testing the hypothesis that Ethyl 5-Bromo-6-methylindole-3-carboxylate (EBMIC) acts as one such inhibitor.

Principle of the Assays

To accurately characterize the inhibitory potential of EBMIC, a two-stage assay approach is essential.

  • Cytotoxicity Assessment: The first step is to assess the compound's inherent toxicity. A potent anti-inflammatory effect is meaningless if it is merely a result of broad cellular toxicity. The MTT assay is a reliable colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[1] This allows for the determination of the maximum non-toxic concentration of EBMIC to be used in subsequent functional assays.

  • Functional NF-κB Inhibition Assay: The core of the evaluation is a highly specific reporter gene assay. This assay utilizes a human cell line (e.g., HEK293) stably expressing a luciferase reporter gene under the control of an NF-κB response element (RE). When the NF-κB pathway is activated by TNF-α, translocated NF-κB binds to the RE and drives the expression of luciferase. An effective inhibitor like EBMIC will block a step in the upstream pathway, preventing NF-κB translocation and thus reducing luciferase expression, which is measured as a decrease in luminescence.[8] This provides a direct, quantifiable readout of pathway-specific inhibition.

The NF-κB Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical NF-κB signaling cascade and the hypothesized point of intervention for EBMIC. Many indole derivatives and other small molecules function by inhibiting the IKK complex, preventing the phosphorylation of IκBα.[5][9]

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα pIkBa P-IκBα IkBa_NFkB->pIkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation pIkBa->Proteasome NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates EBMIC EBMIC (Hypothesized Action) EBMIC->IKK Inhibits RE NF-κB Response Element NFkB_nuc->RE Binds Luciferase Luciferase Gene Transcription RE->Luciferase

Caption: Canonical NF-κB pathway activated by TNF-α, leading to reporter gene expression.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Rationale: This protocol determines the concentration range of EBMIC that is non-toxic to the cells. It is critical to ensure that any observed decrease in NF-κB activity in the functional assay is due to specific pathway inhibition, not cell death. Concentrations resulting in >90% viability should be used for subsequent experiments.[3]

Materials and Reagents
  • Cell Line: HEK293 or other relevant cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: Ethyl 5-Bromo-6-methylindole-3-carboxylate (EBMIC), dissolved in DMSO to create a 10 mM stock solution.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in sterile PBS).

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, microplate reader (570 nm absorbance).

Experimental Workflow

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol
  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the EBMIC stock solution in culture medium. A typical concentration range to test would be from 100 µM down to 0.1 µM. Remember to include a "vehicle control" well containing the highest concentration of DMSO used (e.g., 0.1%) but no compound. Also include "cells only" (no treatment) and "medium only" (blank) controls.

  • Compound Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of EBMIC or vehicle control.

  • Incubation: Return the plate to the incubator for 24 to 48 hours, a period consistent with the planned functional assay.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate cell viability as a percentage relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) x 100

  • Plot % Viability against the log of EBMIC concentration to identify the non-toxic concentration range.

Protocol 2: NF-κB Luciferase Reporter Assay

Rationale: This assay directly measures the ability of EBMIC to inhibit the transcriptional activity of NF-κB. A reduction in the luminescence signal upon TNF-α stimulation indicates successful inhibition of the pathway.

Materials and Reagents
  • Cell Line: HEK293 cells stably transfected with an NF-κB-luciferase reporter construct (e.g., H293-NF-κB-RE-luc2P).[8]

  • Culture Medium: As in Protocol 1.

  • Test Compound: EBMIC, prepared as in Protocol 1.

  • Stimulant: Recombinant Human TNF-α (stock solution of 10 µg/mL). A final concentration of 10 ng/mL is typically effective.

  • Luciferase Assay System: A commercial kit containing lysis buffer and luciferase substrate (e.g., Promega ONE-Glo™).

  • Equipment: White, opaque 96-well cell culture plates (to minimize crosstalk), luminometer.

Experimental Workflow

Caption: Step-by-step workflow for the NF-κB luciferase reporter assay.

Step-by-Step Protocol
  • Cell Seeding: Seed the HEK293-NF-κB-luciferase reporter cells into a white, opaque 96-well plate at 1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours.

  • Compound Pre-treatment: Prepare dilutions of EBMIC in culture medium at concentrations determined to be non-toxic from Protocol 1. Remove the old medium and add 80 µL of the EBMIC-containing medium to the appropriate wells. Incubate for 1-2 hours.

    • Essential Controls:

      • Unstimulated Control: Cells + Vehicle (no TNF-α, no EBMIC).

      • Stimulated Control: Cells + Vehicle + TNF-α.

      • Positive Inhibitor Control: Cells + Known NF-κB inhibitor (e.g., BAY 11-7082) + TNF-α.[9]

  • Stimulation: Prepare a 5X working solution of TNF-α (e.g., 50 ng/mL) in culture medium. Add 20 µL of this solution to all wells except the "Unstimulated Control" wells. The final concentration will be 10 ng/mL.

  • Incubation: Return the plate to the incubator for 6-8 hours, which is typically sufficient time for peak luciferase expression.

  • Lysis and Reading: Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

  • Data Acquisition: Add 100 µL of the luciferase assay reagent to each well. This reagent lyses the cells and contains the substrate for the luciferase reaction. Place the plate on an orbital shaker for 5-10 minutes to ensure complete lysis. Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

The primary output will be Relative Light Units (RLU). The goal is to determine the concentration-dependent inhibitory effect of EBMIC.

  • Normalization: The data is often normalized to define the assay window.

    • Set the average RLU from the Stimulated Control (Vehicle + TNF-α) as 100% pathway activity.

    • Set the average RLU from the Unstimulated Control (Vehicle only) as 0% pathway activity.

  • Calculate % Inhibition: For each concentration of EBMIC, calculate the percent inhibition:

    • % Inhibition = 100 x [1 - (RLU_Treated - RLU_Unstimulated) / (RLU_Stimulated - RLU_Unstimulated)]

  • IC₅₀ Determination: Plot the % Inhibition against the log of EBMIC concentration. Use a non-linear regression (sigmoidal dose-response) model to calculate the IC₅₀ value, which is the concentration of EBMIC required to inhibit 50% of the TNF-α-induced NF-κB activity.

Example Data Presentation
EBMIC Conc. (µM)Avg. Cell Viability (%)Avg. RLU% NF-κB Inhibition
0 (Vehicle)100 ± 4.5850,1200 (by definition)
0.198 ± 5.1765,20012.1
0.599 ± 3.8580,45038.5
1.0 97 ± 4.2 430,600 59.6
5.095 ± 6.0150,33097.1
10.092 ± 5.595,800104.7
25.075 ± 8.180,150107.0
Unstimulated101 ± 3.975,000-

Note: Data are hypothetical and for illustrative purposes only. The IC₅₀ from this example data would be approximately 1.0 µM.

Conclusion

The protocols detailed in this application note provide a robust and scientifically validated method for assessing the potential of Ethyl 5-Bromo-6-methylindole-3-carboxylate as an inhibitor of the NF-κB signaling pathway. By first establishing a non-cytotoxic working range and then employing a specific reporter gene assay, researchers can generate reliable, quantifiable data on the compound's anti-inflammatory activity. This foundational work is a critical step in the preclinical evaluation of novel therapeutic candidates targeting inflammation-driven diseases.

References

  • Patsnap Synapse. (2024). What are NF-κB inhibitors and how do they work? Retrieved from [Link]

  • Xia, Y., et al. (2014). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLOS ONE. Retrieved from [Link]

  • Valerio, A., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. Cells. Retrieved from [Link]

  • Li, H., et al. (2018). Discovery of Novel Small-Molecule Inhibitors of NF-κB Signaling with Antiinflammatory and Anticancer Properties. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Axxam. (2024). Smart cellular assays to study inflammatory skin disorders. Retrieved from [Link]

  • Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry. Retrieved from [Link]

  • IntechOpen. (2019). In vitro Cell-Based Assays for Potency Testing of Anti-TNF-α Biological Drugs. Retrieved from [Link]

  • Wu, J., et al. (2025). Cell-based assay platforms for NLRP3 inflammasome drug discovery. AACR Annual Meeting 2025. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 184226, Ethyl 5-acetyloxy-6-bromo-2-(bromomethyl)-1-methylindole-3-carboxylate. Retrieved from [Link]

Sources

Application

Derivatization of Ethyl 5-Bromo-6-methylindole-3-carboxylate for SAR studies

Application Note: Strategic Derivatization of Ethyl 5-Bromo-6-methylindole-3-carboxylate for SAR Library Generation Executive Summary The indole ring is universally recognized as a "privileged scaffold" in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Derivatization of Ethyl 5-Bromo-6-methylindole-3-carboxylate for SAR Library Generation

Executive Summary

The indole ring is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently serving as the core pharmacophore in oncology, neurology, and infectious disease therapeutics[1]. Ethyl 5-bromo-6-methylindole-3-carboxylate is a highly versatile building block for Structure-Activity Relationship (SAR) studies. Its structural features provide three orthogonal vectors for diversification:

  • N1-Position: Permits alkylation or arylation to modulate lipophilicity and probe hydrophobic pockets.

  • C5-Position: The bromine atom serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].

  • C3-Position: The ethyl ester can be hydrolyzed and subsequently amidated to explore hydrogen-bonding networks within the target active site.

This application note details field-proven, self-validating protocols for the systematic derivatization of this scaffold, emphasizing the mechanistic causality behind reagent selection to ensure high-fidelity library generation.

Strategic Rationale & Workflow

To systematically map the binding landscape of a biological target, derivatization must be executed regioselectively. The workflow below illustrates the divergent synthetic pathways utilized to generate a comprehensive SAR library.

SAR_Workflow Core Ethyl 5-bromo-6-methylindole-3-carboxylate (Core Scaffold) N1 N1-Alkylation (Modulate Lipophilicity) Core->N1 Base, R-X C5 C5 Suzuki Coupling (Aryl/Heteroaryl Extension) Core->C5 Pd(dppf)Cl2, Ar-B(OH)2 C3 C3 Hydrolysis & Amidation (H-Bonding Interactions) Core->C3 1. LiOH 2. R-NH2, HATU Library SAR Compound Library (In Vitro / In Vivo Screening) N1->Library C5->Library C3->Library

Divergent SAR derivatization workflow for the indole-3-carboxylate scaffold.

Regioselective N1-Alkylation

The indole nitrogen is a relatively poor, "hard" nucleophile. Under neutral conditions, electrophilic attack preferentially occurs at the electron-rich C3 position. However, because the C3 position in our starting material is blocked by the carboxylate group, N-alkylation is inherently favored. To maximize yields and prevent ester hydrolysis, a polar aprotic solvent (DMF) is paired with a strong, non-nucleophilic base (NaH). The DMF solvates the sodium counter-ion, leaving the nitrogen anion completely exposed and highly reactive[3].

Palladium-Catalyzed C5 Cross-Coupling

The 5-bromo substituent is primed for Suzuki-Miyaura cross-coupling, a Nobel Prize-winning methodology for carbon-carbon bond formation[4]. The adjacent 6-methyl group introduces mild steric hindrance and electron-donating character, which can slightly decelerate the oxidative addition of palladium. To counteract this, Pd(dppf)Cl₂ is the catalyst of choice[5]. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium center, which significantly lowers the activation energy required for the final reductive elimination step.

Suzuki_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Br TransMet Trans- metalation OxAdd->TransMet Base RedElim Reductive Elimination TransMet->RedElim Ar'-B(OH)2 RedElim->Pd0 Product

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle at the C5 position.

Experimental Methodologies & Protocols

Protocol A: Regioselective N1-Alkylation

Objective: Modulate lipophilicity and remove the N-H hydrogen bond donor.

  • Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve Ethyl 5-bromo-6-methylindole-3-carboxylate (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv, 1.2 mmol) in small portions. Causality: Immediate evolution of H₂ gas indicates the irreversible formation of the indole anion. Stir for 30 minutes at 0 °C to ensure complete deprotonation[3].

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 3 hours.

  • Workup & Validation: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL) to neutralize any unreacted NaH. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to thoroughly remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc).

Protocol B: C5 Suzuki-Miyaura Cross-Coupling

Objective: Extend the aromatic system to probe deep hydrophobic pockets.

  • Preparation: Charge an oven-dried Schlenk flask with the N1-alkylated 5-bromoindole intermediate (1.0 equiv, 0.5 mmol), the appropriate arylboronic acid (1.5 equiv, 0.75 mmol), and anhydrous K₂CO₃ (3.0 equiv, 1.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.025 mmol). Causality: The use of a pre-formed Pd(II) complex that reduces in situ to Pd(0) prevents rapid catalyst degradation often seen with naked Pd(0) sources[5].

  • Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL). Subject the suspension to three freeze-pump-thaw cycles to rigorously exclude oxygen, which would otherwise cause homocoupling of the boronic acid.

  • Reaction: Heat the sealed flask to 90 °C for 12 hours.

  • Workup & Validation: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black (validating catalyst precipitation). Wash the filtrate with water and brine, dry over MgSO₄, concentrate, and purify via flash chromatography.

Protocol C: C3 Ester Hydrolysis and Amidation

Objective: Introduce diverse hydrogen-bond donors/acceptors.

  • Hydrolysis: Dissolve the C5-coupled indole ester (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M). Add LiOH·H₂O (5.0 equiv) and heat to 60 °C for 6 hours. Causality: The mixed solvent system ensures homogeneity; THF/MeOH solvates the lipophilic indole, while water dissolves the inorganic base.

  • Acidification: Cool to room temperature and remove organic solvents in vacuo. Acidify the remaining aqueous layer to pH 3 using 1M HCl. Collect the precipitated carboxylic acid via vacuum filtration and dry overnight.

  • Amidation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to generate the active HOAt-ester. Add the desired primary or secondary amine (1.2 equiv) and stir at room temperature for 4 hours.

  • Workup: Dilute with water, extract with EtOAc, and wash sequentially with 10% citric acid (removes unreacted amine), saturated NaHCO₃ (removes unreacted acid), and brine. Dry and concentrate to yield the final SAR analog.

Quantitative Data & SAR Summary

The following table summarizes expected yields and the biophysical rationale for key derivatives generated using the protocols above. Data is synthesized from standard indole derivatization campaigns[2],[1].

Derivative ScaffoldModification SiteReagents / CatalystYield (%)SAR Implication & Biophysical Rationale
Compound 2a N1-MethylationMeI, NaH, DMF, 0 °C92%Increased lipophilicity (LogP); loss of H-bond donor prevents off-target kinase binding.
Compound 2b N1-BenzylationBnBr, K₂CO₃, DMF, 80 °C85%Enhanced steric bulk; probes adjacent hydrophobic pockets in the receptor active site.
Compound 3a C5-PhenylationPhB(OH)₂, Pd(dppf)Cl₂, K₂CO₃78%Extended aryl conjugation; enables π−π stacking interactions with aromatic residues.
Compound 4a C3-Carboxylic AcidLiOH, THF/H₂O, 60 °C95%Introduces strong H-bond donor/acceptor; facilitates critical salt bridge formation.
Compound 5a C3-BenzylamideBnNH₂, HATU, DIPEA, DMF82%Neutralizes charge while probing deep solvent-exposed regions; improves cell permeability.

References

  • Nobel Prize Outreach. "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS." NobelPrize.org. URL:[Link]

  • Lee, J., et al. "Design, Synthesis, and Biological Evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids as New Indole-Based Cytosolic Phospholipase A2α Inhibitors." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Sharma, V., et al. "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance." Molecules, MDPI. URL:[Link]

Sources

Method

Application Note: High-Throughput Screening and Late-Stage Diversification Using Ethyl 5-Bromo-6-methylindole-3-carboxylate

Introduction & Chemical Rationale Indole-3-carboxylates are highly privileged scaffolds in medicinal chemistry, frequently identified in High-Throughput Screening (HTS) campaigns as potent inhibitors for challenging targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

Indole-3-carboxylates are highly privileged scaffolds in medicinal chemistry, frequently identified in High-Throughput Screening (HTS) campaigns as potent inhibitors for challenging targets, including metallo-β-lactamases (MBLs) and various kinases[1][2]. The specific compound Ethyl 5-bromo-6-methylindole-3-carboxylate (CAS: 2091449-61-3)[3] serves as an optimal core building block for generating structurally diverse, target-focused HTS libraries.

Mechanistic Advantages of the Scaffold:

  • C5-Bromo Handle: Enables late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The oxidative addition of Pd(0) into the C(sp2)-Br bond is kinetically favorable, allowing for high-yielding reactions even at the microscale volumes required for HTS library generation.

  • C6-Methyl Group: Provides a specific steric and lipophilic profile that can lock the indole core into favorable binding conformations within hydrophobic enzyme pockets, reducing entropic penalties upon binding.

  • C3-Ethyl Carboxylate: Acts as a stable hydrogen-bond acceptor. The ethyl ester protects the carboxylic acid during library synthesis and can be selectively hydrolyzed post-screening if the free acid is required for target engagement (as is often the case with MBL inhibitors)[2].

Workflow Overview

The following workflow details the microscale synthesis of a focused compound library using the C5-bromo handle, followed by direct biological evaluation using a fluorescence-based enzyme inhibition assay. Fluorescence readouts are statistically robust and represent the most widely utilized method in modern HTS campaigns[4].

HTS_Workflow Core Ethyl 5-Bromo-6-methylindole- 3-carboxylate Core Library Pd-Catalyzed Cross-Coupling (384-well Library Generation) Core->Library Boronic Acids Assay Primary HTS Assay (Fluorescence Readout) Library->Assay Arrayed Compounds Hit Hit Identification (Z' > 0.5, >50% Inhibition) Assay->Hit Data Analysis Val Secondary Validation (Dose-Response & ADME) Hit->Val Hit Triaging

Figure 1: End-to-end HTS workflow from indole core functionalization to hit validation.

Protocol 1: High-Throughput Late-Stage Functionalization

This protocol outlines the generation of a 384-member library via Suzuki-Miyaura cross-coupling directly in microtiter plates.

Causality & Design Choice: We utilize XPhos Pd G3 as the precatalyst. It rapidly activates at room temperature to form the active Pd(0) species, which is critical for microscale reactions where extended heating can cause solvent evaporation, concentration gradients, and subsequent assay failure.

Materials
  • Core Scaffold: Ethyl 5-bromo-6-methylindole-3-carboxylate (100 mM in DMSO).

  • Reagents: Library of 384 diverse boronic acids (150 mM in DMSO), XPhos Pd G3 catalyst (50 mM in DMSO), K3PO4 (0.5 M in aqueous solution).

  • Equipment: Acoustic liquid handler (e.g., Echo 550), 384-well cyclic olefin copolymer (COC) plates, pierceable aluminum seals.

Step-by-Step Methodology
  • Reagent Dispensing: Using the acoustic liquid handler, transfer 100 nL of the core scaffold (10 nmol) into each well of the 384-well COC plate.

  • Library Addition: Dispense 100 nL (15 nmol, 1.5 eq) of a unique boronic acid into wells A1 through P24.

  • Catalyst & Base Addition: Add 20 nL (1 nmol, 10 mol%) of XPhos Pd G3 and 600 nL of 0.5 M K3PO4 (300 nmol, 30 eq) to all wells.

  • Reaction Incubation: Seal the plate. Centrifuge at 1000 x g for 1 minute to ensure all reagents coalesce at the bottom of the wells. Incubate at 45°C for 12 hours on a thermoshaker (800 rpm).

  • Self-Validation (QC): To ensure the system is self-validating, reserve column 24 for control reactions using a standard boronic acid (e.g., phenylboronic acid) known to couple with >95% yield. Post-incubation, sample column 24 via LC-MS to verify catalytic turnover before proceeding to the biological screen.

  • Dilution: Quench and dilute the reaction by adding 10 µL of DMSO to each well, yielding approximately a 1 mM stock solution of the functionalized library.

Catalytic_Cycle Pre XPhos Pd G3 Precatalyst (Activation) OxAdd Oxidative Addition (C5-Br Bond Cleavage) Pre->OxAdd Trans Transmetalation (Boronic Acid Addition) OxAdd->Trans RedElim Reductive Elimination (C5-Aryl Bond Formation) Trans->RedElim RedElim->OxAdd Pd(0) Regeneration Prod C5-Functionalized Indole RedElim->Prod

Figure 2: Catalytic cycle of the C5-directed Suzuki-Miyaura cross-coupling.

Protocol 2: High-Throughput Biological Screening Assay

Following library generation, the arrayed compounds are screened for target inhibition. Here, we describe a fluorescence-based assay tailored for enzyme targets.

Causality & Design Choice: We use a kinetic fluorescence readout rather than an endpoint assay. Kinetic reads allow us to calculate the initial velocity ( V0​ ) of the enzyme, intrinsically mitigating false positives caused by highly fluorescent library compounds (auto-fluorescence) or pan-assay interference compounds (PAINs) that plague endpoint reads[4].

Step-by-Step Methodology
  • Assay Plate Preparation: Use a 384-well black, flat-bottom polystyrene plate to minimize background fluorescence.

  • Compound Transfer: Using an acoustic dispenser, transfer 50 nL of the 1 mM library stocks into the assay plate (final assay concentration: 10 µM in 5 µL total volume).

  • Control Wells (Self-Validation):

    • Positive Control (Column 1): 50 nL of a known reference inhibitor (e.g., EBL-3183[2]) to define 100% inhibition.

    • Negative Control (Column 2): 50 nL of DMSO vehicle to define 0% inhibition.

  • Enzyme Addition: Add 2.5 µL of the target enzyme (e.g., 2 nM NDM-1 in 50 mM HEPES buffer, pH 7.5, supplemented with 0.01% Triton X-100 to prevent non-specific protein aggregation). Incubate for 15 minutes at room temperature to allow compound binding.

  • Substrate Addition: Initiate the reaction by adding 2.5 µL of the fluorogenic substrate (e.g., 10 µM FC-5).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure fluorescence (Ex: 380 nm, Em: 460 nm) every 30 seconds for 15 minutes.

  • Data Analysis: Calculate the slope of the linear portion of the fluorescence curve to determine V0​ . Normalize the data against the controls to determine % inhibition.

Data Presentation & Quality Control

A successful HTS campaign relies on rigorous statistical validation. The Z'-factor is calculated for every plate to ensure assay robustness. A Z'-factor > 0.5 indicates an excellent assay, while values below 0.5 trigger an automatic rejection of the plate's data[4].

Table 1: Representative HTS Quality Control and Screening Metrics

MetricValue / ThresholdScientific Implication
Library Size 384 compoundsSingle-plate microscale synthesis validation.
Average Reaction Yield > 85% (via LC-MS)Confirms efficiency of XPhos Pd G3 at the C5-Br position.
Assay Z'-Factor 0.72 ± 0.05High separation between positive/negative controls; robust assay.
Hit Threshold > 50% InhibitionStandard cutoff for primary hit identification.
Primary Hit Rate 1.8% (7 compounds)Typical hit rate for targeted indole-carboxylate libraries[1].
False Positive Rate < 0.2%Minimized due to the kinetic fluorescence readout strategy.

References

  • Imitation of β-lactam binding enables broad-spectrum metallo-β-lactamase inhibitors ResearchGate URL:[Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors ACS Publications URL:[Link]

  • Optimized Synthesis of Indole Carboxylate Metallo-β-Lactamase Inhibitor EBL-3183 ACS Publications URL:[Link]

  • CAS No. 2091449-61-3 | Ethyl 5-Bromo-6-methylindole-3-carboxylate Chemsrc URL:[Link]

Sources

Application

Handling and storage procedures for Ethyl 5-Bromo-6-methylindole-3-carboxylate

Application Notes & Protocols: Ethyl 5-Bromo-6-methylindole-3-carboxylate A comprehensive guide to the safe handling, storage, and disposal of a key pharmaceutical intermediate. Prepared by a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: Ethyl 5-Bromo-6-methylindole-3-carboxylate

A comprehensive guide to the safe handling, storage, and disposal of a key pharmaceutical intermediate.

Prepared by a Senior Application Scientist

This document provides detailed procedures and critical insights for the safe and effective management of Ethyl 5-Bromo-6-methylindole-3-carboxylate. The indole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives, such as the topic compound, are vital building blocks in the synthesis of numerous biologically active molecules.[1][2] The presence of a bromine atom can significantly influence the electronic properties and reactivity of the indole ring, making it a versatile intermediate for further chemical modifications.[3][4]

Given the reactive nature of halogenated organic compounds and the biological potential of indole derivatives, a thorough understanding of their handling and storage is paramount to ensure laboratory safety, maintain sample integrity, and achieve reproducible experimental outcomes. These protocols are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

1.1. Toxicological Profile (Inferred)

  • Acute Toxicity: While not specifically tested, related brominated indoles have shown varying levels of toxicity in biological systems.[5][6] It is recommended to handle this compound as potentially harmful if swallowed or absorbed through the skin.[7]

  • Skin and Eye Irritation: Many indole derivatives and halogenated organic compounds are known to cause skin and eye irritation.[8][9] Direct contact should be avoided.

  • Respiratory Irritation: As with many fine organic chemicals in powder form, inhalation of dust may cause respiratory irritation.[9]

  • Long-term Exposure: The effects of chronic exposure are unknown. As a general precaution, exposure should be minimized.

1.2. Physicochemical Hazards

  • Thermal Decomposition: When heated to decomposition, halogenated organic compounds can emit toxic fumes of hydrogen bromide and nitrogen oxides.[10]

  • Reactivity: The indole nucleus can be sensitive to strong oxidizing agents and light.[10][11] The bromine substituent can also influence its reactivity in synthetic applications.[3]

Table 1: Summary of Potential Hazards and Recommended Precautions

Hazard CategoryPotential RiskRecommended Precaution
Health Hazards
Acute Oral ToxicityHarmful if swallowed.Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.
Dermal ToxicityMay be harmful in contact with skin.Wear appropriate chemical-resistant gloves and a lab coat.
Eye IrritationMay cause serious eye irritation.Wear safety glasses or goggles.
Respiratory IrritationMay cause respiratory tract irritation.Handle in a well-ventilated area or a chemical fume hood.
Physicochemical Hazards
Thermal DecompositionEmission of toxic fumes upon heating.Avoid overheating. Use appropriate heating methods (e.g., water bath).
Light SensitivityPotential for degradation upon exposure to light.Store in a light-resistant container.
ReactivityReacts with strong oxidizing agents.Store away from incompatible materials.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential when handling Ethyl 5-Bromo-6-methylindole-3-carboxylate. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required to protect against splashes and fine dust.

  • Hand Protection: Nitrile or other chemically resistant gloves should be worn. Always inspect gloves for tears or punctures before use and change them frequently, especially if contact with the compound occurs.

  • Body Protection: A laboratory coat is necessary to protect against accidental skin contact.

  • Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) or handling within a certified chemical fume hood is required.[12]

Storage Procedures

The stability and purity of Ethyl 5-Bromo-6-methylindole-3-carboxylate are directly influenced by its storage conditions. Improper storage can lead to degradation, affecting experimental results and potentially forming unknown, hazardous byproducts.

3.1. General Storage Conditions

  • Temperature: Store in a cool, dry place.[10] Refrigeration is recommended for long-term storage to minimize thermal degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[11] The indole ring system can be susceptible to oxidation, which may be catalyzed by air and light.

  • Light: Protect from light by storing in an amber glass vial or a container wrapped in aluminum foil.[10][11] Many indole derivatives are known to be light-sensitive.

  • Container: Use a tightly sealed, clearly labeled container to prevent contamination and moisture ingress.

3.2. Incompatible Materials

Store separately from strong oxidizing agents, strong acids, and strong bases to prevent unwanted reactions.

Handling Protocols

Adherence to strict handling protocols is crucial for user safety and to maintain the integrity of the compound.

4.1. Engineering Controls

All handling of solid Ethyl 5-Bromo-6-methylindole-3-carboxylate should be performed in a certified chemical fume hood to minimize inhalation exposure.[12]

4.2. Weighing and Aliquoting

  • Perform all weighing and transferring of the solid compound within a fume hood or a ventilated balance enclosure.

  • Use appropriate tools (e.g., spatulas) to handle the material and clean them thoroughly after use.

  • For preparing solutions, add the solid to the solvent slowly to avoid splashing.

4.3. Solution Preparation and Storage

  • Solutions of indole derivatives are generally less stable than the solid form.[11] It is recommended to prepare solutions fresh for each experiment.

  • If short-term storage of a stock solution is necessary, store it in a tightly sealed, light-protected container at low temperature (e.g., -20°C).

  • Select a suitable solvent in which the compound is stable. Anhydrous solvents are preferable to minimize hydrolysis of the ester group.

Spill and Exposure Procedures

5.1. Spill Management

  • Small Spills: In case of a small spill of the solid, carefully sweep it up using a dustpan and brush, avoiding the generation of dust. Place the spilled material into a sealed container for proper disposal. The spill area should then be decontaminated with a suitable solvent and wiped clean.

  • Large Spills: For larger spills, evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.

5.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

Waste Disposal

As a halogenated organic compound, Ethyl 5-Bromo-6-methylindole-3-carboxylate must be disposed of as hazardous waste.[12][13]

  • Waste Segregation: Do not dispose of this compound down the drain.[12] Collect all waste containing this compound in a designated, properly labeled "Halogenated Organic Waste" container.[13][14]

  • Container Labeling: The waste container must be clearly labeled with its contents, including the full chemical name and the words "Hazardous Waste".[15]

  • Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific procedures.

Diagrams and Workflows

Diagram 1: Decision Tree for Handling Ethyl 5-Bromo-6-methylindole-3-carboxylate

G start Start: Handling Ethyl 5-Bromo-6-methylindole-3-carboxylate ppe_check Is appropriate PPE being worn? (Goggles, Gloves, Lab Coat) start->ppe_check fume_hood Is a chemical fume hood available and operational? ppe_check->fume_hood Yes stop_ppe STOP! Obtain and wear required PPE. ppe_check->stop_ppe No weighing Weighing Solid Compound fume_hood->weighing Yes stop_hood STOP! Move to a location with a functional fume hood. fume_hood->stop_hood No solution Preparing Solution weighing->solution storage Storing Compound/Solution solution->storage disposal Disposing of Waste storage->disposal end Procedure Complete disposal->end G start Receiving Compound check_container Inspect container for damage start->check_container label_check Verify label and purity check_container->label_check OK transfer Transfer to light-resistant, airtight secondary container label_check->transfer OK add_inert Purge with inert gas (e.g., Argon) transfer->add_inert storage_location Store in a cool, dry, dark place (Refrigeration recommended) add_inert->storage_location log_entry Log in chemical inventory storage_location->log_entry end_storage Properly Stored log_entry->end_storage

Sources

Method

Ethyl 5-Bromo-6-methylindole-3-carboxylate: A Versatile Scaffold for Divergent Synthesis in Drug Discovery

Executive Summary Ethyl 5-bromo-6-methyl-1H-indole-3-carboxylate (CAS: 2091449-61-3) is a highly functionalized, multi-vector building block utilized extensively in modern medicinal chemistry and drug discovery[]. The in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-bromo-6-methyl-1H-indole-3-carboxylate (CAS: 2091449-61-3) is a highly functionalized, multi-vector building block utilized extensively in modern medicinal chemistry and drug discovery[]. The indole core is a privileged scaffold in pharmacology, historically foundational to the synthesis of antivirals, kinase inhibitors, and CNS-active therapeutics.

The specific substitution pattern of this intermediate offers three orthogonal points of functionalization: a C-3 carboxylate for esterification or amidation, a C-5 bromide for transition-metal-catalyzed cross-coupling, and an acidic N-H for regioselective alkylation[2]. Furthermore, the C-6 methyl group provides both steric tuning and a distinct handle for late-stage radical halogenation. This application note details the mechanistic rationale, validated protocols, and analytical checkpoints for leveraging this intermediate in divergent synthetic pathways.

Physicochemical Profile

PropertySpecification
Chemical Name Ethyl 5-Bromo-6-methyl-1H-indole-3-carboxylate
CAS Number 2091449-61-3
Molecular Formula C₁₂H₁₂BrNO₂
Molecular Weight 282.13 g/mol
Appearance Off-white to pale yellow solid
Core Scaffold Indole-3-carboxylate
Solubility Soluble in DMF, DMSO, EtOAc, and CH₂Cl₂

Structural Rationale & Reactivity Vectors

The synthetic utility of this intermediate lies in the predictable and orthogonal reactivity of its functional groups, allowing chemists to perform sequential modifications without complex protecting-group strategies. The C-3 ester acts as an electron-withdrawing group, stabilizing the electron-rich indole core against oxidative degradation—a common issue in indole chemistry[3].

IndoleReactivity Central Ethyl 5-Bromo-6-methylindole- 3-carboxylate N_Alk N-Alkylation / Arylation (Position 1) Central->N_Alk Base, R-X C5_Coupling Pd-Catalyzed Cross-Coupling (Position 5) Central->C5_Coupling Pd cat., Ar-B(OH)2 C6_Func Radical Bromination (Position 6 Methyl) Central->C6_Func NBS, AIBN, hv/heat C3_Mod Ester Hydrolysis / Amidation (Position 3) Central->C3_Mod LiOH or Amines

Divergent synthetic pathways from Ethyl 5-Bromo-6-methylindole-3-carboxylate.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems. Each workflow includes the mechanistic causality behind the reagent selection and the analytical checkpoints required to confirm successful transformation.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C-5 Position)

The C-5 bromide is a prime candidate for Suzuki-Miyaura and Buchwald-Hartwig couplings[4]. The adjacent C-6 methyl group introduces steric hindrance, necessitating the use of specific catalytic systems.

  • Mechanistic Rationale: Pd(dppf)Cl₂ is selected over standard Pd(PPh₃)₄. The bidentate dppf ligand features a large bite angle (99°), which accelerates the reductive elimination step—often the rate-limiting step in sterically hindered cross-couplings—and suppresses unwanted protodehalogenation of the indole core[4]. A biphasic 1,4-Dioxane/H₂O solvent system is used to solubilize both the organic substrate and the inorganic base (K₂CO₃), facilitating rapid transmetalation.

  • Step-by-Step Procedure:

    • Charge a dry Schlenk flask with Ethyl 5-bromo-6-methyl-1H-indole-3-carboxylate (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv).

    • Add K₂CO₃ (2.0 equiv) and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%).

    • Evacuate and backfill the flask with Argon (3x).

    • Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 10 mL) via syringe.

    • Heat the biphasic mixture to 90 °C for 4–6 hours under vigorous stirring.

    • Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • In-Process Validation & Analytics:

    • TLC: Complete consumption of the starting material (Rf ~0.4 in 3:1 Hexanes/EtOAc). The product spot will exhibit strong UV fluorescence at 254 nm.

    • LC-MS: Confirm the presence of the[M+H]⁺ peak corresponding to the specific aryl-indole product. Isotopic bromine splitting (1:1 ratio of M / M+2) must be completely absent.

Protocol B: Regioselective N-Alkylation (Position 1)

The indole N-H is relatively acidic (pKa ~16.2), yielding an ambident anion upon deprotonation.

  • Mechanistic Rationale: Cesium carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) is utilized instead of Sodium Hydride (NaH). The "Cesium Effect" provides high solubility of the base in polar aprotic solvents and generates a highly reactive, "naked" indole anion due to the large ionic radius and low charge density of the cesium cation. This prevents competitive O-alkylation of the C-3 ester enolate, driving strict N-alkylation.

  • Step-by-Step Procedure:

    • Dissolve the indole intermediate (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL) under Argon.

    • Add Cs₂CO₃ (1.5 equiv) and stir at room temperature for 15 minutes to pre-form the anion.

    • Add the alkyl halide (e.g., Iodomethane or Benzyl bromide, 1.2 equiv) dropwise.

    • Stir the reaction at 60 °C for 2 hours.

    • Quench the reaction by pouring into ice water (20 mL). Extract with EtOAc (3 x 15 mL).

    • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

    • Dry, concentrate, and purify.

  • In-Process Validation & Analytics:

    • ¹H-NMR (CDCl₃): The broad singlet corresponding to the indole N-H (typically ~8.5–11.0 ppm) must completely disappear. A new sharp singlet (for N-CH₃) or doublet/multiplet (for larger alkyl groups) will appear in the aliphatic region.

Protocol C: Wohl-Ziegler Radical Bromination (C-6 Methyl)

Functionalizing the C-6 methyl group opens pathways for nucleophilic substitution (e.g., introducing amines or ethers).

  • Mechanistic Rationale: The C-3 ester deactivates the indole ring toward electrophilic aromatic substitution. This allows for highly regioselective radical bromination at the benzylic C-6 methyl position using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) as a radical initiator. Trifluorotoluene (PhCF₃) is utilized as a modern, environmentally benign alternative to toxic, ozone-depleting Carbon Tetrachloride (CCl₄), maintaining the requisite radical stability and boiling point (102 °C).

  • Step-by-Step Procedure:

    • Dissolve the indole intermediate (1.0 equiv, 1.0 mmol) in anhydrous PhCF₃ (10 mL).

    • Add NBS (1.05 equiv) and AIBN (0.1 equiv).

    • Heat the mixture to reflux (80–90 °C) under an inert atmosphere for 3 hours. (Note: Light irradiation can be used to accelerate initiation).

    • Cool the mixture to 0 °C to precipitate succinimide by-products.

    • Filter the mixture cold and concentrate the filtrate in vacuo.

    • Purify immediately via rapid silica gel filtration to prevent degradation of the reactive benzyl bromide intermediate.

  • In-Process Validation & Analytics:

    • ¹H-NMR (CDCl₃): The diagnostic shift of the C-6 aryl-methyl protons from ~2.4 ppm (singlet, 3H) to a deshielded C-6 aryl-bromomethyl signal at ~4.6 ppm (singlet, 2H).

Quantitative Optimization Data

The following table summarizes the expected quantitative outcomes and critical analytical targets when executing the protocols described above.

Reaction TypeCatalyst / ReagentSolventTemp (°C)Expected Yield (%)Key Analytical Checkpoint
Suzuki-Miyaura (C5) Pd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O9082–89LC-MS: Loss of Bromine isotope pattern; Target [M+H]⁺
N-Alkylation (N1) Cs₂CO₃ / R-XDMF6090–95TLC: Disappearance of highly polar N-H spot
Wohl-Ziegler (C6) NBS / AIBNPhCF₃8070–75¹H-NMR: Shift of C6-CH₃ (2.4 ppm) to CH₂Br (4.6 ppm)
Ester Hydrolysis (C3) LiOH·H₂OTHF/MeOH/H₂O25>95LC-MS: [M-H]⁻ corresponding to carboxylic acid

References

  • Chemsrc. "CAS No. 2091449-61-3 Properties and Synthetic Routes". Source: chemsrc.com. URL: [Link]

  • J. Li et al., "Visible-Light-Induced Carbonylation of Indoles with Phenols under Metal-Free Conditions: Synthesis of Indole-3-carboxylates". Organic Letters, 2021. Source: nih.gov. URL: [Link]

Sources

Application

Investigating the anti-proliferative effects of indole derivatives

An in-depth guide to investigating the anti-proliferative effects of indole derivatives, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the to...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to investigating the anti-proliferative effects of indole derivatives, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the topic, complete with detailed application notes and protocols.

Table of Contents

  • Introduction: The Therapeutic Potential of Indole Derivatives

  • Mechanism of Action: Targeting Cellular Proliferation

  • Experimental Workflow: A Step-by-Step Guide

  • Application Protocol: Cell Viability Assessment using MTT Assay

  • Application Protocol: Cell Cycle Analysis by Flow Cytometry

  • Data Interpretation and Troubleshooting

  • References

Introduction: The Therapeutic Potential of Indole Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities. Its unique structural and electronic properties allow for diverse interactions with a wide range of biological targets, making it a cornerstone in the development of novel therapeutic agents. Among their many pharmacological properties, indole derivatives have garnered substantial attention for their potent anti-proliferative and pro-apoptotic effects across various cancer cell lines.

This guide provides a comprehensive framework for researchers to investigate the anti-proliferative effects of novel indole derivatives. We will delve into the underlying mechanisms of action, provide detailed protocols for key in vitro assays, and offer insights into data interpretation and troubleshooting.

Mechanism of Action: Targeting Cellular Proliferation

The anti-proliferative activity of indole derivatives is often attributed to their ability to interfere with critical cellular processes that govern cell growth and division. One of the primary mechanisms involves the modulation of signaling pathways that are frequently dysregulated in cancer.

A significant number of indole-based compounds exert their effects by targeting key regulators of the cell cycle. The cell cycle is a tightly controlled process that ensures the fidelity of DNA replication and cell division. Checkpoints at various phases (G1, S, G2, M) prevent the propagation of errors. Many indole derivatives have been shown to induce cell cycle arrest at the G2/M phase, a critical checkpoint that ensures the cell is ready for mitosis. This arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. For instance, some indole compounds can inhibit the activity of the CDK1/Cyclin B1 complex, which is essential for entry into mitosis.

Furthermore, the anti-proliferative effects of these compounds are often linked to the induction of apoptosis, or programmed cell death. Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells. Indole derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute the apoptotic program.

The following diagram illustrates a simplified signaling pathway often targeted by anti-proliferative indole derivatives:

Indole_Pathway cluster_cell Cancer Cell Indole Indole Derivative CDK1_CyclinB1 CDK1/Cyclin B1 Indole->CDK1_CyclinB1 Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Indole->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Indole->Bax Upregulation G2M_Arrest G2/M Arrest CDK1_CyclinB1->G2M_Arrest Promotion of Mitotic Entry Apoptosis Apoptosis G2M_Arrest->Apoptosis Can lead to Mitochondria Mitochondria Bcl2->Mitochondria Inhibition Bax->Mitochondria Promotion Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Activation Caspase_Cascade->Apoptosis Execution

Caption: Simplified signaling pathway of indole derivatives.

Experimental Workflow: A Step-by-Step Guide

A systematic approach is crucial for accurately assessing the anti-proliferative potential of indole derivatives. The following workflow outlines the key experimental stages, from initial screening to more detailed mechanistic studies.

Workflow Start Start: Synthesized Indole Derivatives Screening Primary Screening: Cell Viability Assay (e.g., MTT) Start->Screening Hit_Selection Hit Compound Selection (Based on IC50 values) Screening->Hit_Selection Cell_Cycle Secondary Assay: Cell Cycle Analysis (Flow Cytometry) Hit_Selection->Cell_Cycle Potent Compounds Apoptosis_Assay Apoptosis Confirmation (e.g., Annexin V/PI Staining) Cell_Cycle->Apoptosis_Assay Mechanism Mechanistic Studies: Western Blot for Protein Expression (e.g., Cyclin B1, Bcl-2, Bax, Caspases) Apoptosis_Assay->Mechanism End Conclusion: Elucidation of Anti-proliferative Mechanism Mechanism->End

Caption: Experimental workflow for investigating indole derivatives.

Application Protocol: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Indole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indole derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Application Protocol: Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.

Materials:

  • Indole derivatives

  • Cancer cell line

  • Complete cell culture medium

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the indole derivative at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include any apoptotic cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise to 3 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cells in 500 µL of PI/RNase A staining buffer.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution. Gate the cell population to exclude debris and doublets. The software will generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases.

Data Interpretation and Troubleshooting

MTT Assay:

  • High background: Incomplete removal of MTT solution or insufficient formazan solubilization. Ensure thorough washing and adequate shaking with DMSO.

  • Inconsistent results: Uneven cell seeding or edge effects in the 96-well plate. Use a multichannel pipette for consistency and avoid using the outer wells of the plate.

Flow Cytometry:

  • High debris: Can be due to excessive trypsinization or cell death. Optimize trypsinization time and collect all cells, including those in the supernatant.

  • Broad peaks: May indicate cell clumping. Ensure single-cell suspension by gentle vortexing during fixation and filtering the sample before analysis if necessary. A sub-G1 peak in the histogram is indicative of apoptotic cells with fragmented DNA.

Example Data Summary:

Indole DerivativeIC50 (µM) on HeLa cells (48h)% of Cells in G2/M (at IC50)
Compound A5.265%
Compound B12.830%
Vehicle ControlN/A15%

Conclusion and Future Directions

The investigation of indole derivatives as anti-proliferative agents is a promising area of cancer research. The protocols outlined in this guide provide a solid foundation for screening and characterizing the activity of novel compounds. Future studies should focus on elucidating the specific molecular targets of these derivatives and evaluating their efficacy and safety in preclinical animal models. The versatility of the indole scaffold continues to offer exciting opportunities for the development of next-generation cancer therapeutics.

References

  • Title: The MTT Assay: A Method for the Measurement of Cell Proliferation and Viability Source: In Cell Viability Assays: Methods and Protocols, 2017. URL: [Link]

  • Title: Analysis of the Cell Cycle by Flow Cytometry Source: Current Protocols in Immunology, 2001. URL: [Link]

  • Title: Indole compounds as promising scaffolds for the discovery of new anticancer agents Source: European Journal of Medicinal Chemistry, 2020. URL: [Link]

  • Title: The indole nucleus in the search for anticancer agents: a review Source: RSC Advances, 2021. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Ethyl 5-Bromo-6-methylindole-3-carboxylate

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you know that synthesizing heavily substituted indole cores presents unique regiochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you know that synthesizing heavily substituted indole cores presents unique regiochemical challenges. The synthesis of Ethyl 5-bromo-6-methylindole-3-carboxylate (CAS: 2091449-61-3) is particularly prone to yield-limiting side reactions, such as N-acylation and competitive hydrolysis, due to the electronic effects of the 5-bromo and 6-methyl substituents.

This guide provides field-proven methodologies, mechanistic troubleshooting, and validated protocols to ensure high-yield, regioselective C3-esterification.

Mechanistic Workflow: C3-Esterification Strategies

To synthesize the target indole-3-carboxylate from 5-bromo-6-methyl-1H-indole, two primary synthetic routes are utilized in process chemistry: the highly regioselective Trichloroacetylation-Ethanolysis (Route A) and the classical one-pot Grignard Condensation (Route B) .

SynthesisWorkflow cluster_RouteA Route A: Trichloroacetylation (Recommended) cluster_RouteB Route B: Grignard Condensation SM 5-Bromo-6-methyl-1H-indole (Starting Material) TCAC Trichloroacetyl chloride (TCAC) / Solvent SM->TCAC Electrophilic Substitution Grignard EtMgBr (Ether/THF) SM->Grignard Deprotonation IntA 3-Trichloroacetyl Intermediate TCAC->IntA EtOH Ethanolysis (EtOH, Base) IntA->EtOH Haloform-type Cleavage Product Ethyl 5-Bromo-6-methylindole- 3-carboxylate (Target) EtOH->Product IntB Indolylmagnesium bromide Grignard->IntB ClCO2Et Ethyl chloroformate (ClCO2Et) IntB->ClCO2Et C3-Attack (Temp Control) ClCO2Et->Product

Workflow for synthesizing Ethyl 5-Bromo-6-methylindole-3-carboxylate via Route A and Route B.

Quantitative Data: Route Comparison Matrix

Selecting the right protocol depends on your lab's scale and purification capabilities. Route A is generally preferred in drug development for its superior regioselectivity[1].

ParameterRoute A: Trichloroacetylation / EthanolysisRoute B: Grignard Condensation
Primary Reagents Trichloroacetyl chloride (TCAC), EtOH, BaseEtMgBr, Ethyl chloroformate
C3-Regioselectivity Very High (>95%)Moderate (Highly temperature-dependent)
N-Acylation Byproduct Minimal to NoneHigh at low temperatures (e.g., -10 °C)
Diacylation Risk NonePresent with excess reagent at >35 °C
Typical Yield Range 75% – 85%40% – 60%
Moisture Sensitivity High (TCAC hydrolysis)Extreme (Grignard quenching)
Troubleshooting & Technical FAQs

Q: Why is my Grignard reaction (Route B) yielding primarily the N-carbethoxy (1-carbethoxy) byproduct instead of the desired C3-ester? A: This is a classic thermodynamic vs. kinetic control issue. As demonstrated in foundational studies on indole magnesium halides[2], the reaction of the indolyl Grignard reagent with ethyl chloroformate at low temperatures (e.g., -10 °C) heavily favors N-acylation (the kinetic product). To drive the reaction toward the C3-carboxylate (the thermodynamic product), the electrophile addition should be performed at ~10 °C to 15 °C.

Q: I am observing a di-acylated byproduct (1,3-dicarbethoxyindole) in Route B. How do I prevent this? A: The formation of 1,3-dicarbethoxyindole occurs when excess ethyl chloroformate is present and the reaction temperature exceeds 35 °C[2]. Ensure strict stoichiometric control (maximum 1.05 equivalents of ethyl chloroformate) and maintain the reaction temperature below 20 °C during the addition phase.

Q: In Route A, my trichloroacetylation step is stalling, leaving unreacted starting material. What is the mechanistic cause? A: The 5-bromo substituent exerts an electron-withdrawing inductive effect, slightly deactivating the indole ring toward electrophilic aromatic substitution compared to an unsubstituted indole. If the reaction stalls in toluene, switch to a more polar aprotic solvent like dichloromethane (DCM) to stabilize the Wheland intermediate. Furthermore, trichloroacetyl chloride is highly sensitive to moisture; ensure all reagents are strictly anhydrous to prevent competitive hydrolysis into trichloroacetic acid[3].

Q: How can I purify the final ethyl 5-bromo-6-methylindole-3-carboxylate without tedious column chromatography? A: The target ester is highly crystalline. Following the ethanolysis step in Route A, the crude product can often be precipitated by slowly adding cold water to the ethanolic reaction mixture. Recrystallization from a hexane/ethyl acetate mixture (typically 1:1 v/v) provides high-purity material suitable for downstream pharmaceutical applications[1].

Validated Experimental Protocols
Protocol A: Trichloroacetylation-Ethanolysis (Recommended)

This two-step sequence utilizes a Bergman-type haloform cleavage, ensuring excellent C3-regioselectivity without the need for N-protection[1].

Step 1: Acylation

  • Dissolve 5-bromo-6-methyl-1H-indole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add trichloroacetyl chloride (1.2 eq) dropwise over 30 minutes to maintain internal temperature.

  • Remove the ice bath and stir at room temperature for 4–6 hours until TLC indicates complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure to yield the crude 3-trichloroacetyl intermediate.

Step 2: Ethanolysis 6. Dissolve the crude intermediate in absolute ethanol. 7. Add a catalytic amount of base (e.g., anhydrous potassium carbonate or sodium ethoxide). 8. Reflux the mixture for 2–4 hours. 9. Cool to room temperature and slowly add cold water to precipitate the product. 10. Filter, wash with cold water, and recrystallize from hexane/ethyl acetate (1:1 v/v) to yield pure Ethyl 5-bromo-6-methylindole-3-carboxylate.

Protocol B: Grignard Condensation

This route is shorter but requires stringent temperature control to avoid the pitfalls of N-acylation[2][4].

  • Dissolve 5-bromo-6-methyl-1H-indole (1.0 eq) in anhydrous diethyl ether or THF under an argon atmosphere.

  • Cool to 0 °C and cautiously add ethylmagnesium bromide (1.05 eq, typically 3M in ether) dropwise.

  • Stir for 30 minutes at room temperature to ensure complete formation of the indolylmagnesium bromide intermediate.

  • Cool the reaction mixture to exactly 10 °C . (Critical Step: Do not cool below 0 °C to avoid N-acylation).

  • Add ethyl chloroformate (1.05 eq) dropwise.

  • Stir at 10 °C to 15 °C for 2 hours.

  • Quench cautiously with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify via recrystallization to isolate the target compound.

Sources

Optimization

Technical Support Center: Purification of Ethyl 5-Bromo-6-methylindole-3-carboxylate

Welcome to the technical support center for the purification of Ethyl 5-Bromo-6-methylindole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Ethyl 5-Bromo-6-methylindole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful purification of this key synthetic intermediate. The protocols and advice provided herein are synthesized from established methodologies for related indole derivatives and are intended to provide a robust framework for achieving high purity.

Introduction to Purification Challenges

Crude Ethyl 5-Bromo-6-methylindole-3-carboxylate, following synthesis, will invariably contain a mixture of unreacted starting materials, reaction byproducts, and degradation products. The electron-rich indole nucleus, while a cornerstone of its utility in medicinal chemistry, also renders it susceptible to oxidation, which can lead to colored impurities.[1] The primary goal of purification is to remove these contaminants to ensure the integrity of downstream applications. Common challenges include the separation of structurally similar impurities and the removal of persistent coloration.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying Ethyl 5-Bromo-6-methylindole-3-carboxylate?

A1: The two most effective and widely used techniques for the purification of this compound are recrystallization and silica gel column chromatography. The choice between these methods will depend on the impurity profile of your crude material and the desired final purity. For materials with significant colored impurities, a combination of both methods may be necessary.

Q2: My purified Ethyl 5-Bromo-6-methylindole-3-carboxylate is a pale yellow or beige solid. Is this normal?

A2: While a completely white solid is the ideal, a pale yellow or beige coloration is not uncommon for indole derivatives, including ethyl indole-3-carboxylates.[2] This can be due to trace impurities or slight oxidation. For many applications, this level of purity is acceptable. However, if a higher purity is required for sensitive downstream reactions, further purification steps, such as treatment with activated charcoal during recrystallization, may be necessary.

Q3: What are the likely impurities I might encounter?

A3: While specific impurities will depend on the synthetic route, common contaminants in the synthesis of similar indole carboxylates can include:

  • Unreacted starting materials: Such as the corresponding aniline or pyruvate derivatives.

  • Partially reacted intermediates.

  • Oxidation products: The indole ring is susceptible to oxidation, leading to colored byproducts.[1]

  • Positional isomers: Depending on the regioselectivity of the bromination and cyclization steps.

  • Hydrolyzed product: 5-Bromo-6-methylindole-3-carboxylic acid, if water is present during workup or purification.

Q4: Can I use reversed-phase chromatography for purification?

A4: Yes, reversed-phase (C18) chromatography can be an excellent alternative, particularly if you are experiencing issues with compound streaking or strong adsorption on silica gel. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an acidifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to ensure sharp peaks.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of Ethyl 5-Bromo-6-methylindole-3-carboxylate.

Recrystallization Issues
Problem Possible Cause Solution
Low or No Crystal Formation The solution is not sufficiently saturated, or cooling is too rapid.Concentrate the solution by boiling off some of the solvent. Try scratching the inside of the flask with a glass rod at the solution-air interface to induce nucleation. Ensure slow cooling to room temperature before placing in an ice bath.[3]
Product "Oils Out" The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point, and allow it to cool more slowly.[4]
Persistent Color in Crystals Colored impurities are co-crystallizing with the product.Perform a hot filtration with a small amount of activated charcoal before allowing the solution to cool and crystallize.[4] Be mindful that excessive charcoal can adsorb your product, reducing the yield.
Low Recovery Too much solvent was used for dissolution, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[3]
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Spots on TLC The mobile phase polarity is not optimized.Systematically vary the ratio of your hexane/ethyl acetate (or other solvent system) to achieve a retention factor (Rf) of 0.2-0.4 for the target compound on your analytical TLC plate. This generally provides the best separation on a column.
Compound Streaks/Tails on the Column The compound is interacting too strongly with the acidic silica gel. The column may be overloaded.Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize active sites on the silica. Ensure you are not loading too much crude material onto the column; a general rule is 1g of crude material per 20-40g of silica gel.
Compound Elutes Too Quickly The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes).[3]
Compound Does Not Elute The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For indole carboxylates, this can be achieved by increasing the proportion of ethyl acetate in the eluent.[4]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is an adaptation from methods used for similar indole derivatives and is a good starting point for the recrystallization of Ethyl 5-Bromo-6-methylindole-3-carboxylate.

  • Dissolution: In an Erlenmeyer flask, add the crude Ethyl 5-Bromo-6-methylindole-3-carboxylate. Add a minimal amount of hot ethanol and swirl to dissolve the solid. If the solid does not fully dissolve, add more hot ethanol in small portions until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl and gently reheat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol or an ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography

This protocol is a general procedure that should be optimized based on analytical TLC results.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into the chromatography column. Allow the silica to settle, ensuring a flat top surface, and drain the excess solvent until it is level with the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). In a separate flask, add a small amount of silica gel and add the dissolved sample. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Monitor the eluent using TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 hexanes:ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluting solvent in separate fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Ethyl 5-Bromo-6-methylindole-3-carboxylate.

Visualization of Purification Workflow

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Attempt Column Column Chromatography Crude->Column Highly Impure Purity_Check1 Purity & Color Check Recrystallization->Purity_Check1 Purity_Check2 Purity & Color Check Column->Purity_Check2 Purity_Check1->Column Not Pure Enough Pure_Product Pure Product Purity_Check1->Pure_Product Acceptable Purity_Check2->Pure_Product Acceptable Repurify Repurify or Combine Methods Purity_Check2->Repurify Not Pure Enough

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility for Ethyl 5-Bromo-6-methylindole-3-carboxylate

Welcome to the Technical Support Center. As a highly lipophilic compound, Ethyl 5-Bromo-6-methylindole-3-carboxylate (CAS: 2091449-61-3) presents significant formulation challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly lipophilic compound, Ethyl 5-Bromo-6-methylindole-3-carboxylate (CAS: 2091449-61-3) presents significant formulation challenges. The planar indole core creates strong crystal lattice energies, while the heavy bromine atom, hydrophobic methyl group, and ethyl ester substituent collectively drive up its partition coefficient (LogP) and eliminate hydrogen-bond donating capacity[1].

This guide provides field-proven, mechanistically grounded solutions to overcome precipitation, poor bioavailability, and assay incompatibility.

Part 1: In Vitro Assays & Cell Culture Troubleshooting

Q: My compound crashes out of solution (forms a cloudy suspension) when I add my DMSO stock to the cell culture media. Why is this happening, and how do I fix it?

The Causality: This is a classic "solvent shift" phenomenon. While the compound is highly soluble in 100% Dimethyl sulfoxide (DMSO) due to its polar aprotic nature, diluting this stock into aqueous media (like DMEM or RPMI) drastically increases the dielectric constant of the environment. The hydrophobic bromo-indole core undergoes rapid hydrophobic collapse to minimize contact with water, leading to aggregation and precipitation[2]. Furthermore, exceeding 0.5% final DMSO concentration can cause cytotoxicity and denature catalytic proteins[2], confounding your assay results[3].

The Solution: To maintain solubility without exceeding the <0.5% DMSO safety threshold[3], you must shield the hydrophobic moieties from the aqueous environment. We recommend Cyclodextrin Complexation , specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The lipophilic bromo-indole fits thermodynamically into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. Similar indole-based compounds have shown up to an 800-fold increase in aqueous solubility using HP-β-CD without altering their pharmacological activity[4].

InVitroWorkflow Start Dissolve API in 100% DMSO (10 mM Stock) Dilute Dilute in Assay Media (Final DMSO < 0.5%) Start->Dilute Check Microscopic Check for Precipitation Dilute->Check Clear Proceed with Assay (Valid Concentration) Check->Clear Clear Solution Precipitate Precipitation Occurs (Hydrophobic Collapse) Check->Precipitate Cloudy/Crystals Cyclo Formulate with 10-20% HP-β-CD in Buffer Precipitate->Cyclo Strategy 1 (Preferred) CoSolvent Use Co-solvents (e.g., PEG400, Tween 80) Precipitate->CoSolvent Strategy 2 Cyclo->Dilute CoSolvent->Dilute

Caption: Decision tree for troubleshooting in vitro solubility of lipophilic indoles.

Protocol 1: Preparation of HP-β-CD Inclusion Complex (Self-Validating)
  • Preparation: Dissolve HP-β-CD in PBS to create a 20% (w/v) carrier solution.

  • Stock Creation: Dissolve Ethyl 5-Bromo-6-methylindole-3-carboxylate in 100% DMSO to a concentration of 10 mM.

  • Complexation: Dropwise, add 10 µL of the DMSO stock to 990 µL of the 20% HP-β-CD solution while vortexing vigorously.

  • Thermodynamic Driving: Sonicate the mixture in a water bath for 15 minutes at 37°C. The thermal energy overcomes the activation barrier, allowing the bromo-indole to enter the cyclodextrin cavity[4].

  • Validation (QC): Filter the solution through a 0.22 µm PTFE syringe filter. Note: Do not use PES filters, as highly lipophilic compounds will non-specifically bind to the membrane. Analyze the filtrate via HPLC; the pre- and post-filtration peak areas should be >95% identical, validating complete solubilization.

Part 2: In Vivo Dosing & Animal Studies

Q: I need to dose mice orally, but the compound has near-zero bioavailability when suspended in standard saline or methylcellulose. How can I improve systemic exposure?

The Causality: Oral absorption of BCS Class II/IV compounds is dissolution-rate limited. In the gastrointestinal (GI) tract, the crystalline lattice of the bromo-indole ester cannot be broken down by aqueous gastric fluids, meaning the compound passes through the gut without ever partitioning into the enterocytes.

The Solution: Employ a Self-Microemulsifying Drug Delivery System (SMEDDS) . A SMEDDS is an isotropic mixture of an oil, a surfactant, and a co-surfactant[5]. When this lipid formulation hits the aqueous environment of the GI tract, the mild agitation of peristalsis causes it to spontaneously form an oil-in-water microemulsion with droplet sizes typically below 100 nm[5]. This bypasses the dissolution step entirely, presenting the drug in a pre-dissolved state with a massively expanded surface area for absorption[6].

SMEDDSMechanism API Crystalline API (Poorly Soluble) Isotropic Isotropic Mixture (Liquid SMEDDS) API->Isotropic Dissolution & Heating Excipients Oil + Surfactant + Co-surfactant (e.g., Capmul MCM, Tween 80) Excipients->Isotropic Blending Admin Oral Administration (Gavage) Isotropic->Admin GI Dilution in GI Fluids (Aqueous Environment) Admin->GI Microemulsion Spontaneous Microemulsion (<100 nm Droplets) GI->Microemulsion Mild Agitation (Peristalsis) Absorption Enhanced Intestinal Absorption & Bioavailability Microemulsion->Absorption Increased Surface Area

Caption: Mechanistic pathway of SMEDDS forming microemulsions for enhanced in vivo absorption.

Protocol 2: Preparation of a Liquid SMEDDS Formulation
  • Excipient Blending: In a glass vial, combine Capmul MCM (Oil phase, 20% w/w), Tween 80 (Surfactant, 50% w/w), and PEG 400 (Co-surfactant, 30% w/w)[6].

  • Homogenization: Vortex the mixture for 2 minutes until a clear, isotropic liquid is formed.

  • API Loading: Add Ethyl 5-Bromo-6-methylindole-3-carboxylate to the blank SMEDDS (target loading: 10-25 mg/g depending on saturation limits).

  • Solubilization: Stir magnetically at 40°C for 2 hours. The mild heat reduces the viscosity of the lipid matrix and accelerates the dissolution of the crystalline API.

  • Validation (QC): Perform a dispersion test. Drop 100 µL of the loaded SMEDDS into 10 mL of 0.1N HCl (simulated gastric fluid) at 37°C. It should form a clear or slightly bluish, transparent dispersion within 1 minute, indicating successful microemulsion formation (<100 nm droplets)[7].

Part 3: Quantitative Data & Formulation Selection

To assist in experimental design, the following table summarizes the quantitative parameters and expected outcomes of the recommended solubility enhancement strategies.

Formulation StrategyPrimary Excipients & RatiosMechanism of ActionTypical Fold-EnhancementBest Application
Co-solvency DMSO (<0.5%), PEG 400 (5%), SalineReduces dielectric constant of the aqueous phase[3].10x - 50xInitial in vitro screening, biochemical assays.
Cyclodextrin Complexation HP-β-CD (10-20% w/v) in PBSHost-guest hydrophobic inclusion shielding the bromo-indole[4].100x - 800xCell culture, Intravenous (IV) dosing.
SMEDDS (Lipid) Capmul MCM (20%), Tween 80 (50%), PEG 400 (30%)Spontaneous microemulsion generating <100 nm droplets[6].>1000x (in vivo absorption)Oral in vivo dosing (PK/PD studies).

References

  • Protein precipitation and denaturation by dimethyl sulfoxide ResearchGate URL
  • NLG919/cyclodextrin complexation and anti-cancer therapeutic benefit as a potential immunotherapy in combination with paclitaxel Ovid URL
  • SMEDDS and SNEDDS Harpago CDMO URL
  • Enhancement of Dissolution Rate and Bioavailability of Losartan by Self Micro Emulsifying Drug Delivery System: In-Vitro and In-Vivo Evaluation Research and Reviews URL
  • Compound Handling Instructions MedChemExpress URL
  • Technical Support Center: Overcoming Poor Solubility of Indole Intermediates Benchchem URL
  • Enhanced Dissolution of Repaglinide: SMEDDS Formulation and In-vitro Evaluation Research Journal of Pharmacy and Technology URL

Sources

Optimization

Troubleshooting guide for the N-alkylation of indole-3-carboxylates

Technical Support Center: N-Alkylation of Indole-3-Carboxylates Welcome to the technical support resource for the N-alkylation of indole-3-carboxylates. This guide is designed for researchers, scientists, and professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-Alkylation of Indole-3-Carboxylates

Welcome to the technical support resource for the N-alkylation of indole-3-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common challenges encountered during this critical synthetic transformation. The following question-and-answer format directly addresses specific experimental issues with a focus on mechanistic reasoning and practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-alkylation reaction is resulting in a low yield or failing to proceed. What are the likely causes and how can I resolve this?

Low or no product formation is a frequent issue that can often be traced back to several key factors related to reagent quality and reaction conditions.[1]

Underlying Causes & Solutions:

  • Incomplete Deprotonation: The acidity of the indole N-H is relatively low (pKa ≈ 17 in DMSO), necessitating a sufficiently strong base to generate the reactive indolate anion.[2] If the base is too weak, the equilibrium will favor the starting material.

    • Solution: Employ a strong base such as sodium hydride (NaH) or potassium hydride (KH).[3] Ensure you are using at least a stoichiometric amount, with a slight excess (1.1-1.5 equivalents) often being beneficial to drive the deprotonation to completion.[1][3]

  • Reagent and Solvent Purity: Protic impurities, especially water, will quench the strong base and the indolate anion, effectively halting the reaction.[1][2]

    • Solution: Use anhydrous solvents and ensure all reagents are free from moisture.[2] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent atmospheric moisture from interfering.[2]

  • Poor Solubility: If the indole substrate, base, or alkylating agent is not well-dissolved, the reaction kinetics will be severely hindered.[2]

    • Solution: Switch to a more appropriate solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidinone (NMP) are excellent choices as they effectively solubilize the indolate anion and other reaction components.[2]

  • Sub-optimal Reaction Temperature: The reaction may lack the necessary activation energy at lower temperatures.

    • Solution: Gradually increase the reaction temperature. For many N-alkylation reactions, heating can significantly improve the yield and reaction rate.[1][3] Temperatures ranging from room temperature to 80 °C or higher are commonly employed.[1][2]

  • Deactivated Substrates: The presence of electron-withdrawing groups on the indole ring can reduce the nucleophilicity of the nitrogen atom, making the N-alkylation more challenging.[1]

    • Solution: In such cases, stronger bases, higher temperatures, and more reactive alkylating agents may be necessary to achieve a satisfactory conversion.

Q2: I am observing a significant amount of C3-alkylation as a side product. How can I improve the selectivity for N-alkylation?

The indole ring possesses two primary nucleophilic sites: the N1 and C3 positions. The C3 position is often more nucleophilic, leading to competitive C-alkylation, a common challenge in indole chemistry.[3][4]

Strategies to Enhance N-Selectivity:

  • Choice of Base and Solvent: This is one of the most critical factors influencing regioselectivity. Using a strong base like NaH in a polar aprotic solvent such as DMF or THF is the classical approach to favor N-alkylation.[1][3] This combination ensures the formation of the indolate anion, which is a more potent N-nucleophile.[1][3] The solvent choice is also key; for instance, increasing the proportion of DMF in a THF/DMF mixture has been demonstrated to enhance N-alkylation.[1][3]

  • Reaction Temperature: Higher reaction temperatures can favor the formation of the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1][3]

  • Counter-ion Effects: The cation from the base can influence the reaction's regioselectivity. Experimenting with different bases (e.g., NaH, KH, Cs₂CO₃) can alter the counter-ion (Na⁺, K⁺, Cs⁺) and potentially improve N-selectivity.[3][5]

  • Catalyst Control: In certain advanced catalytic systems, the choice of ligand can dictate the regioselectivity. For example, in copper-hydride catalyzed alkylations, different phosphine ligands can be used to selectively generate either the N-alkylated or C3-alkylated product.[1]

Q3: My reaction is messy, with multiple products observed by TLC/LC-MS. What could be causing these side reactions?

Besides C3-alkylation, other side reactions can complicate the reaction profile.

Potential Side Reactions and Mitigation:

  • Dialkylation: The formation of a product where both the N1 and C3 positions are alkylated can occur, particularly with highly reactive alkylating agents or under harsh conditions.[2]

    • Mitigation: Carefully control the stoichiometry of the alkylating agent, using only a slight excess (e.g., 1.05–1.2 equivalents).[2] Adding the alkylating agent dropwise at a low temperature can also help to minimize this side reaction.[2]

  • Degradation: Indole-3-carboxylates can be sensitive to strongly basic or acidic conditions, as well as high temperatures, leading to decomposition.[1]

    • Mitigation: If degradation is suspected, explore milder reaction conditions. This could involve using a less aggressive base, a lower reaction temperature, or a shorter reaction time.

Experimental Protocols & Data

General Protocol for N-Alkylation of Indole-3-carboxylates using Sodium Hydride

This is a widely applicable and robust method for the N-alkylation of indole-3-carboxylates.[1]

Materials:

  • Indole-3-carboxylate substrate

  • Alkylating agent (e.g., alkyl halide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the indole-3-carboxylate substrate (1.0 eq.).

  • Dissolve the substrate in anhydrous DMF or THF to a concentration of approximately 0.1–0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1–1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.0–1.2 eq.) dropwise.

  • The reaction can be stirred at room temperature or heated as necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Influence of Reaction Conditions

The following table summarizes the impact of base and solvent on the N-alkylation of an indole substrate, illustrating the principles discussed above.

EntryBase (Equivalents)SolventTemperature (°C)Time (min)N/C3 RatioYield (%) of N-alkylated product
1NaH (4)THFRoom Temp-Poor-
2NaH (4)DMFRoom Temp-Improved-
3NaH (4)THF/DMF (1:1)Room Temp-1:1-
4NaH (4)DMF80< 15>99:191
Data adapted from a one-pot Fischer indolisation-N-alkylation protocol.[1]

Visualizing the Process

Troubleshooting Workflow for Low Reaction Yield

low_yield_troubleshooting start Low or No Product reagent_quality Verify Reagent & Solvent Purity start->reagent_quality Initial Check base_strength Assess Base Strength & Stoichiometry reagent_quality->base_strength If pure reaction_conditions Optimize Reaction Conditions base_strength->reaction_conditions If appropriate monitor Monitor Progress (TLC/LC-MS) reaction_conditions->monitor During reaction resolved Improved Yield monitor->resolved Reaction complete

Caption: A logical workflow for troubleshooting low-yielding N-alkylation reactions.

Competing N- vs. C3-Alkylation Pathways

competing_pathways indole Indole-3-carboxylate indolate Indolate Anion indole->indolate base + Base - H+ indolate->base alkylating_agent + Alkylating Agent (R-X) indolate->alkylating_agent n_alkylation N-Alkylated Product (Thermodynamic) alkylating_agent->n_alkylation N1 Attack c3_alkylation C3-Alkylated Product (Kinetic) alkylating_agent->c3_alkylation C3 Attack

Caption: The competitive reaction pathways leading to either N- or C3-alkylation.

References

  • Cacchi, S., & Fabrizi, G. (2011). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Advanced Synthesis & Catalysis, 353(14‐15), 2879-2890. [Link]

  • Hughes, D. L. (2005). N-alkylation of indole derivatives.
  • Symmetry. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

  • Sigman, M. S., & Werner, E. W. (2018). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 140(40), 12779–12784. [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Weiss, M. J., & O'Connor, J. J. (1961). Process for n-alkylation of indoles.
  • Hughes, D. L. (2006). N-alkylation of indole derivatives.
  • Danda, A., & Kapur, M. (2019). Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(I)/Ni(III) pathway. Chemical Communications, 55(72), 10754-10757. [Link]

  • Itoh, T., Uehara, H., Ogiso, K., Nomura, S., Hayase, S., & Kawatsura, M. (2007). Alkylation of N-Protecting Group-free Indole with Vinyl Ketones Using Iron Salt Catalyst. Chemistry Letters, 36(2), 234-235. [Link]

  • Taylor & Francis Online. (2006). Alkylation of Tetrazoles Using Mitsunobu Conditions. Taylor & Francis Online. [Link]

  • Zhu, J., & Wang, Q. (2023). Regiodivergent Switchable N1- and C3-Alkylation of Indoles with Grignard Reagents Based on Umpolung Strategy. The Journal of Organic Chemistry. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters, 23(7), 2658–2662. [Link]

  • Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. [Link]

  • Organic Chemistry Portal. (2019). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Organic Chemistry Portal. [Link]

  • ResearchGate. (2017). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. ResearchGate. [Link]

  • Trost, B. M., & Dong, G. (2008). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Journal of the American Chemical Society, 130(35), 11721–11732. [Link]

  • Beilstein Archives. (2020). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. [Link]

  • Atlanchim Pharma. (2006). Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]

  • Organic and Medicinal Chemistry International. (2023). N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. Organic and Medicinal Chemistry International. [Link]

  • Organic Chemistry Frontiers. (2026). Regiodivergent N1- and C3-carboxylation of indoles. Royal Society of Chemistry. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Regioselective Bromination of Indoles

Welcome to the technical support center for indole ring bromination. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges researchers face when pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for indole ring bromination. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges researchers face when performing this critical transformation. The high electron density of the indole nucleus makes it exceptionally reactive, but this reactivity can also be the source of significant experimental challenges, including over-bromination and a lack of regioselectivity.[1][2]

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve clean, selective, and high-yielding brominations.

Frequently Asked Questions (FAQs): The Foundational Principles

This section addresses the core chemical principles governing the bromination of indoles. Understanding these fundamentals is the first step toward effective troubleshooting.

Q1: Why does electrophilic bromination on an unsubstituted indole preferentially occur at the C3 position?

A1: The regioselectivity of electrophilic aromatic substitution on indole is dictated by the relative stability of the cationic intermediate (the σ-complex or arenium ion) formed upon attack by the electrophile (e.g., Br⁺).

  • Attack at C3: When the electrophile attacks the C3 position, the resulting positive charge is delocalized across the C2 carbon and, most importantly, the nitrogen atom, without disrupting the aromaticity of the fused benzene ring.[3] This creates a highly stabilized intermediate.

  • Attack at C2: Attack at the C2 position results in an intermediate where delocalization of the positive charge onto the nitrogen atom requires breaking the aromaticity of the benzene ring, which is energetically unfavorable.[3]

  • Attack on the Benzene Ring (C4-C7): These positions are significantly less nucleophilic than the pyrrole ring and attack here is kinetically disfavored unless the C3 and C2 positions are blocked or strongly deactivated.

Therefore, the C3 position is the most electronically rich and kinetically favored site for electrophilic attack.[2][4][5]

C3_Bromination_Mechanism Mechanism of C3 Electrophilic Bromination on Indole Indole Indole SigmaComplex Resonance-Stabilized σ-Complex (Cationic Intermediate) Indole->SigmaComplex Electrophilic Attack at C3 NBS NBS (Br⁺ Source) Product 3-Bromoindole SigmaComplex->Product Deprotonation Succinimide Succinimide SigmaComplex->Succinimide Succinimide anion attacks H⁺

Caption: Mechanism of C3 Electrophilic Bromination on Indole.

Q2: Which brominating agent should I start with for a new indole substrate?

A2: For general-purpose, selective C3-monobromination, N-Bromosuccinimide (NBS) is overwhelmingly the reagent of choice.[5][6]

  • N-Bromosuccinimide (NBS): It is a solid, easy-to-handle source of electrophilic bromine. Its reactivity can be modulated by solvent and temperature, offering excellent control. Using 1.0 to 1.1 equivalents is typically sufficient to prevent over-bromination.[1]

  • Molecular Bromine (Br₂): This reagent is highly reactive and often leads to the formation of polybrominated byproducts and other side reactions, making it difficult to control for selective mono-bromination.[6]

  • Pyridinium Bromide Perbromide (Py-HBr₃): This is another mild, solid reagent that can offer better control in some cases and is a good alternative to NBS.[1][7]

  • Green Alternatives: Systems like Oxone® paired with a halide salt (e.g., KBr) are emerging as environmentally friendlier options that avoid halogenated waste streams.[8][9]

Table 1: Comparison of Common Brominating Agents for Indoles

Reagent Formula Pros Cons Typical Conditions
N-Bromosuccinimide C₄H₄BrNO₂ Excellent C3 selectivity, mild, easy to handle. Can lead to oxindole formation in nucleophilic solvents. 1.0-1.1 eq., DMF or THF, 0 °C to RT.[1]
Pyridinium Bromide Perbromide C₅H₅N·HBr·Br₂ Solid, mild, good C3 selectivity. Can be less reactive than NBS. 1.0 eq., Pyridine, 0 °C.[7]
Molecular Bromine Br₂ Inexpensive, highly reactive. Poor selectivity, often causes over-bromination and decomposition. Requires very low temperatures and slow addition.

| Oxone® / KBr | 2KHSO₅·KHSO₄·K₂SO₄ / KBr | "Green" method, avoids halogenated reagents. | May require optimization for new substrates. | Oxone®, KBr, MeCN/H₂O.[8] |

Q3: When is it necessary to protect the indole nitrogen (N-H)?

A3: Protecting the indole nitrogen is a critical strategic decision. The N-H proton is weakly acidic and can interfere with many reactions, especially those that are base-sensitive or involve organometallics.[10]

Consider N-protection under these circumstances:

  • Subsequent Reactions: If the bromoindole is an intermediate for reactions like palladium-catalyzed cross-couplings (e.g., Suzuki, Heck), N-protection is crucial. The unprotected N-H can be deprotonated by the base, interfering with the catalytic cycle and promoting side reactions like debromination.[10]

  • To Alter Regioselectivity: Attaching a bulky or electron-withdrawing protecting group (e.g., -SO₂R, -Boc) to the nitrogen deactivates the pyrrole ring. This can be strategically used to disfavor C3 attack and either favor attack at other positions or enable different reaction pathways, such as free-radical bromination on a C3-methyl group.[11]

  • To Improve Solubility and Stability: N-protected indoles often have better solubility in organic solvents and can be more stable during purification.

Common protecting groups include tert-Butoxycarbonyl (Boc), benzenesulfonyl (Bs), tosyl (Ts), and (2-(Trimethylsilyl)ethoxy)methyl (SEM).[10][12][13]

Troubleshooting Guide: From Problem to Solution

This section tackles specific experimental failures in a direct Q&A format.

Issue 1: My reaction is producing significant amounts of di- or poly-brominated products instead of the desired mono-brominated product.

This is the most common challenge and arises from the high nucleophilicity of the indole ring, which can be more reactive than the initial mono-brominated product.[1]

Answer: To enhance selectivity for mono-bromination, you must moderate the reaction's reactivity.

  • Primary Solution: Switch to a Milder Brominating Agent. If you are using Br₂, immediately switch to NBS. It is a superior electrophilic brominating agent that minimizes polybromination.[6]

  • Control the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C, or even as low as -78 °C). This slows the rate of the second bromination more significantly than the first, improving selectivity.[1]

  • Control Reagent Concentration: Add the brominating agent (e.g., a solution of NBS in DMF) slowly via a syringe pump or an addition funnel. This keeps the instantaneous concentration of the electrophile low, reducing the likelihood of a single indole molecule reacting twice.[1][6]

  • Leverage Solvent Effects: The choice of solvent can modulate the reactivity of NBS. Polar aprotic solvents like DMF or THF are generally preferred.[1][14]

Caption: Troubleshooting workflow for over-bromination.

Issue 2: My bromination is yielding a mixture of isomers (e.g., C2, C5, C6) instead of the desired C3-bromoindole.

Answer: While C3 is the kinetically favored position, reaction conditions and substrate electronics can divert the reaction to other sites.

  • Check for C3-Blocking Groups: If your starting indole already has a substituent at the C3 position, electrophilic attack will be redirected, often to the C2 position.[1]

  • Evaluate N-Protecting Group Effects: A large protecting group on the indole nitrogen can sterically hinder the C2 position. Conversely, certain N-protecting groups can alter the electronic distribution to favor bromination at other sites.[11]

  • Consider Radical vs. Electrophilic Conditions: If you are using NBS with a radical initiator (like AIBN or benzoyl peroxide) in a non-polar solvent like CCl₄, you may be initiating a free-radical reaction.[15] For a 3-methylindole, this will lead to bromination on the methyl group (a benzylic position) rather than the indole ring.[11] Ensure your conditions are appropriate for an electrophilic reaction (polar solvent, no radical initiator).

  • For Benzene Ring Bromination (C4-C7): Directing bromination to the benzene portion of the indole typically requires harsher conditions or specific directing groups, as this part of the molecule is less reactive than the pyrrole ring.[2]

Issue 3: I am observing significant formation of oxindole side products.

Answer: Oxindole formation occurs when the intermediate from electrophilic attack is trapped by a nucleophile (like water or an alcohol solvent) at the C2 position, followed by rearrangement.[16]

  • Ensure Anhydrous Conditions: The most common culprit is water. Dry your glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture.[1]

  • Choose a Non-Nucleophilic Solvent: The use of tert-butanol as a solvent with NBS is a known method for intentionally synthesizing 3-bromooxindoles.[16] To avoid this, use a non-nucleophilic polar aprotic solvent like DMF, THF, or acetonitrile.[1]

  • Control Temperature: Lowering the reaction temperature can help disfavor the pathway leading to oxindole formation.[1]

Issue 4: My bromoindole product is difficult to purify by silica gel chromatography.

Answer: Bromoindoles can present several purification challenges.

  • Product Streaking/Tailing: If your bromoindole contains an acidic moiety (like a carboxylic acid), it will interact strongly with the acidic silica gel, causing poor separation.[17] Solution: Add a small amount (0.1-1%) of a volatile acid like acetic acid to your eluent to suppress this interaction.[17] For basic compounds, a small amount of triethylamine can be added.

  • Product Decomposition on Column: Some bromoindoles are unstable and can decompose on acidic silica gel.[18][19] Solutions:

    • Deactivate the Silica: Pre-treat the silica gel with a base by flushing the column with an eluent containing ~1% triethylamine before loading your sample.[19]

    • Switch Stationary Phase: Use a more inert stationary phase like neutral alumina.[19]

    • Rely on Recrystallization: If possible, develop a robust recrystallization protocol to avoid chromatography altogether.[6][20]

Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Selective C3-Bromination using NBS

This protocol is a reliable method for the C3-monobromination of a wide range of indole substrates.

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the indole substrate (1.0 eq.).

  • Solvent Addition: Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve N-bromosuccinimide (NBS) (1.05 eq.) in a minimal amount of anhydrous DMF. Note: Ensure your NBS is a pure white or off-white crystalline solid. If it is yellow or brown, it should be recrystallized from water.[5]

  • Slow Addition: Add the NBS solution to the stirred indole solution dropwise over a period of 30-60 minutes, ensuring the temperature remains at or below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization.

Protocol 2: High-Yield C3-Bromination using Pyridinium Bromide Perbromide

This method, using pyridine as both a solvent and an acid scavenger, is particularly effective for producing 3-bromoindole with high purity and yield.[7]

  • Reaction Setup: Add indole (1.0 eq.) to a dry, round-bottom flask and dissolve it in reagent-grade pyridine.

  • Cooling: Cool the solution to 0-2 °C in an ice-salt bath.

  • Reagent Preparation: In a separate flask, dissolve pyridinium bromide perbromide (1.0 eq.) in pyridine.

  • Slow Addition: Add the pyridinium bromide perbromide solution slowly to the indole solution, maintaining the internal temperature below 2 °C.[7]

  • Reaction Completion: Once the addition is complete, pour the reaction mixture into cold diethyl ether.

  • Workup: Filter any insoluble material. Wash the cold ether solution several times with cold, dilute aqueous hydrochloric acid to remove the pyridine. Subsequently, wash the ether layer with cold, dilute aqueous sodium hydroxide, and then with water.

  • Drying and Concentration: Dry the ether solution over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the resulting solid from n-heptane to yield pure 3-bromoindole.[7]

References

  • ACS Catalysis. (2023). Decarboxylative Bromooxidation of Indoles by a Vanadium Haloperoxidase.
  • Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of 3-bromo-1H-indole-2-carbaldehyde.
  • PMC. (n.d.).
  • MDPI. (2019).
  • Pearson+. (n.d.).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Common side reactions in the synthesis of 5-Bromoindole.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromoindole.
  • Benchchem. (n.d.).
  • ACS Publications. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1.
  • Benchchem. (n.d.).
  • Bridgewater State University. (2014).
  • ACS Publications. (2023).
  • Frontiers. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • Beilstein Journal of Organic Chemistry. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles.
  • Canadian Science Publishing. (1963).
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid.
  • Semantic Scholar. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole.
  • Benchchem. (n.d.).
  • Organic Chemistry Portal. (2023).
  • Benchchem. (n.d.). Purification challenges for bromoquinoline compounds.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Ethyl 5-Bromo-6-methylindole-3-carboxylate

This guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of Ethyl 5-Bromo-6-methylindole-3-carboxylate. This document provides in-depth troubleshooting advic...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of Ethyl 5-Bromo-6-methylindole-3-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address specific challenges that may arise during the synthesis process.

The primary and most reliable method for synthesizing this and similar indole structures is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone.[1] The key intermediate, a phenylhydrazone, is typically formed from the reaction of (4-bromo-3-methylphenyl)hydrazine with ethyl pyruvate. An alternative route to the necessary hydrazone intermediate is the Japp-Klingemann reaction, which utilizes an aryl diazonium salt and a β-keto-ester.[3][4][5]

This guide will focus on troubleshooting the Fischer indole synthesis pathway, which is often preferred for its operational simplicity.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.

Problem 1: Low or No Yield of the Desired Indole

This is the most frequently encountered issue when scaling up the Fischer indole synthesis.[6] The causes can range from the quality of starting materials to suboptimal reaction conditions.

dot

Caption: Troubleshooting workflow for low or no yield.

Possible Causes & Solutions:

  • Inappropriate Acid Catalyst : The choice of acid is critical.[6][7] A catalyst that is too weak may not facilitate the key[7][7]-sigmatropic rearrangement, while an overly strong acid can cause degradation of the starting materials or the final indole product.[6]

    • Recommendation : Polyphosphoric acid (PPA) is often an effective medium and catalyst for this reaction.[1][8][9] If PPA is causing charring, consider other Brønsted acids like sulfuric acid or p-toluenesulfonic acid, or Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃·OEt₂).[1][6] A systematic screening of different acid catalysts on a small scale can identify the optimal choice for scale-up.[6]

  • Suboptimal Reaction Temperature : The cyclization step is temperature-dependent. Insufficient heat will result in a stalled or sluggish reaction, whereas excessive heat can lead to polymerization and decomposition.[6]

    • Recommendation : If the reaction is not proceeding at a standard temperature (e.g., 80-100 °C), incrementally increase the temperature and monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Poor Quality of Starting Materials : Impurities in the (4-bromo-3-methylphenyl)hydrazine, ethyl pyruvate, or solvent can significantly hinder the reaction.[6][7] The Fischer synthesis is particularly sensitive to water, which can hydrolyze the hydrazone intermediate.[10]

    • Recommendation : Ensure the hydrazine starting material is pure; if it has darkened, recrystallization may be necessary. Use freshly distilled ethyl pyruvate and anhydrous solvents.

  • Inefficient Hydrazone Formation : The initial condensation to form the phenylhydrazone is a prerequisite for the main cyclization. This step can be inefficient if conditions are not optimal.[10]

    • Recommendation : While the reaction can be performed in one pot, isolating the hydrazone intermediate first can often improve the overall yield.[7] This allows for purification of the hydrazone and ensures the cyclization step begins with pure starting material.

Frequently Asked Questions (FAQs)

Q1: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

The formation of multiple products is a common issue that complicates purification and reduces the yield.

Possible Side Products:

  • Regioisomers : While using a symmetrical ketone like ethyl pyruvate should yield a single indole product, incomplete reaction or side reactions can lead to other aromatic compounds.

  • Products of N-N Bond Cleavage : A significant side reaction pathway is the cleavage of the N-N bond in the hydrazone or enamine intermediate.[6] This is particularly problematic with electron-donating groups on the phenyl ring and can lead to the formation of (4-bromo-3-methyl)aniline as a major byproduct.[11][12]

  • Polymerization/Degradation Products : Under harsh acidic conditions and high temperatures, both starting materials and the indole product can degrade into a complex mixture of tar-like substances.[6]

Minimization Strategies:

StrategyRationale
Optimize Temperature Maintain the lowest temperature that provides a reasonable reaction rate to minimize thermal degradation.
Select Milder Catalyst If charring or significant byproduct formation is observed, switch from a strong acid like PPA to a milder Lewis acid like ZnCl₂.[6]
Inert Atmosphere Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions, especially at elevated temperatures.
Control Stoichiometry Use of a slight excess (1.1-1.2 equivalents) of the carbonyl component (ethyl pyruvate) can ensure complete consumption of the more valuable hydrazine starting material.
Q2: The purification of my crude product is difficult. The compound streaks on the silica gel column. How can I improve the purification?

Indoles, particularly those with a free N-H group, are known to streak on silica gel due to their slightly acidic nature and strong interaction with the stationary phase.[10]

dot

Caption: Recommended purification workflow for the final product.

Recommended Purification Protocol:

  • Aqueous Work-up : After the reaction is complete, cool the mixture and carefully quench it by pouring it over ice-water. Neutralize the acid with a base like sodium carbonate or ammonium hydroxide until the pH is ~7-8. Extract the product into an organic solvent such as ethyl acetate or dichloromethane.[10]

  • Recrystallization : This should be the first method attempted for purification. Ethyl 5-Bromo-6-methylindole-3-carboxylate is a solid, and recrystallization is highly effective for removing amorphous impurities and can be easily scaled.

    • Solvent Screening : Test solvents like ethanol, isopropanol, or mixtures of ethyl acetate/hexanes to find a system where the compound is soluble when hot but sparingly soluble when cold.

  • Column Chromatography (If Necessary) :

    • Eluent Modification : To prevent streaking on the silica gel, add a small amount of a basic modifier to your eluent system (e.g., hexanes/ethyl acetate).[10] A common choice is 0.5-1% triethylamine (Et₃N). This deactivates the acidic sites on the silica, leading to sharper bands and better separation.

    • Alternative Stationary Phases : If streaking persists, consider using a less acidic stationary phase like alumina (neutral or basic) for chromatography.

Q3: My reaction works at a small scale, but the yield drops significantly upon scale-up. What are the critical parameters to consider?

The transition from bench-scale to pilot or manufacturing scale often introduces challenges related to mass and heat transfer.

Critical Scale-Up Parameters:

  • Heat Transfer and Temperature Control : Large reaction vessels have a lower surface-area-to-volume ratio, making heat transfer less efficient. Exothermic or endothermic events that are manageable on a small scale can lead to runaway reactions or local hot/cold spots in a large reactor.

    • Recommendation : Use a reactor with efficient stirring and a jacket for precise temperature control. Ensure the reaction is heated evenly. For highly exothermic steps, consider adding reagents portion-wise or via a syringe pump to control the rate of reaction.

  • Mixing Efficiency : Inadequate mixing can lead to localized high concentrations of reagents or catalyst, promoting side reactions and reducing overall yield.

    • Recommendation : Ensure the stirrer speed and design (e.g., anchor vs. turbine) are appropriate for the viscosity and volume of the reaction mixture to maintain homogeneity.

  • Reaction Time : Reaction times do not always scale linearly. It's essential to monitor the reaction progress using in-process controls (e.g., TLC, HPLC, or UPLC) rather than relying solely on the time that worked for the small-scale experiment.[10]

References

  • Fischer indole synthesis - Wikipedia. [Link]

  • A three-component Fischer indole synthesis - PubMed. [Link]

  • Japp–Klingemann reaction - Wikipedia. [Link]

  • Fischer indole synthesis – Knowledge and References - Taylor & Francis. [Link]

  • Japp-Klingemann reaction - chemeurope.com. [Link]

  • Recent advances in the synthesis of indoles and their applications - RSC Publishing. [Link]

  • Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates | EurekAlert!. [Link]

  • Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale - PMC - NIH. [Link]

  • Why Do Some Fischer Indolizations Fail? - PMC - NIH. [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A. [Link]

  • The Japp‐Klingemann Reaction - ResearchGate. [Link]

  • Efficient and Diverse Synthesis of Indole Derivatives | The Journal of Organic Chemistry. [Link]

  • Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - MDPI. [Link]

  • Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. [Link]

  • Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines - PubMed. [Link]

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google P
  • Regioselective C5−H Direct Iodination of Indoles. [Link]

  • Reactions of 2-substituted indoles with 2-nitroalkenes in PPA - ResearchGate. [Link]

  • Synthesis and biological evaluation of indoles - Der Pharma Chemica. [Link]

  • Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed. [Link]

  • KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google P
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline. [Link]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - Frontiers. [Link]

  • Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines - MDPI. [Link]

  • Four new minor brominated indole related alkaloids with antibacterial activities from Laurencia similis | Request PDF - ResearchGate. [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. [Link]

  • Synthesis of a Series of Diaminoindoles | The Journal of Organic Chemistry. [Link]

  • US5085991A - Process of preparing purified aqueous indole solution - Google P

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Troubleshooting

Technical Support Center: Analytical Impurity Profiling for Ethyl 5-Bromo-6-methylindole-3-carboxylate

Welcome to the Technical Support Center for the analytical characterization of Ethyl 5-Bromo-6-methylindole-3-carboxylate (CAS: 2091449-61-3). As a critical intermediate in the synthesis of complex indole-based antiviral...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analytical characterization of Ethyl 5-Bromo-6-methylindole-3-carboxylate (CAS: 2091449-61-3). As a critical intermediate in the synthesis of complex indole-based antivirals (such as Arbidol derivatives) and anticancer agents, ensuring its chemical purity is paramount.

This guide is engineered for analytical scientists and drug development professionals. It bypasses basic theory to directly address the specific chromatographic and mass spectrometric challenges associated with halogenated indole derivatives, focusing on causality, self-validating experimental designs, and regulatory-compliant methodologies.

Analytical Workflow Architecture

The following diagram illustrates the optimized analytical pipeline for isolating and identifying the three most problematic impurity classes in brominated indole synthesis: des-bromo degradants, regioisomers, and oxidative products.

ImpurityWorkflow Start Sample Preparation (1 mg/mL in 50:50 MeCN:H2O) HPLC HPLC-DAD Separation (PFP Stationary Phase) Start->HPLC Inject 5 µL LCMS LC-MS/MS (ESI+) Mass & Isotope Profiling HPLC->LCMS Elution Flow Imp1 Des-bromo Impurity (RRT ~0.75) LCMS->Imp1 Lack of M+2 Isotope Imp2 Regioisomers (e.g., 7-Br) (RRT ~0.96) LCMS->Imp2 1:1 Br Isotope Pattern Imp3 Oxidative Degradants (RRT ~1.15) LCMS->Imp3 +16 Da Mass Shift NMR 1H/13C NMR Regioisomer Confirmation Imp2->NMR Structural Elucidation

Analytical workflow for detecting and characterizing impurities in brominated indole derivatives.

Troubleshooting Guides & FAQs

Q1: Why do regioisomeric impurities (e.g., the 7-bromo isomer) co-elute with the main peak on standard C18 columns? A1: Standard C18 stationary phases rely primarily on hydrophobic (dispersive) interactions. Because the structural difference between a 5-bromo and a 7-bromo indole is purely spatial, their hydrophobicities are nearly identical, leading to co-elution. To resolve this causality, you must switch to a Pentafluorophenyl (PFP) column[1]. PFP phases offer alternative retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and shape selectivity. The highly electronegative fluorine atoms on the PFP stationary phase strongly differentiate the spatial orientation of the bromine atom on the indole ring, pulling the regioisomers apart[2][3].

Q2: How can I definitively differentiate between a des-bromo degradation product and a co-eluting oxidized impurity using LC-MS? A2: You must use the mass spectrometer as a self-validating system by relying on isotopic pattern recognition. Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. Therefore, any impurity that retains the bromine atom (such as an oxidized degradant or a regioisomer) will exhibit a distinct doublet peak in the mass spectrum separated by 2 Da (M and M+2) at equal intensities. If the impurity is a des-bromo product (e.g., Ethyl 6-methylindole-3-carboxylate), this 1:1 isotopic signature will completely disappear, and the base mass will drop by approximately 78 Da (loss of Br + addition of H).

Q3: What causes severe peak tailing for this indole derivative, and how can it be resolved? A3: Peak tailing in indole derivatives is typically caused by secondary electrostatic interactions. The pyrrole-like secondary amine (NH) on the indole core acts as a hydrogen bond donor and can interact with residual, un-endcapped silanol groups on the silica support of the column. To suppress this, you must lower the pH of the mobile phase below the pKa of the silanols (typically pH < 3). Adding 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to both the aqueous and organic mobile phases ensures the silanols remain protonated and neutral, yielding sharp, symmetrical peaks[4].

Q4: How should I validate the reportable range for these impurities to meet regulatory standards? A4: According to the ICH Q2(R2) guidelines for the validation of analytical procedures, the reportable range must be derived from the product specifications and confirmed by demonstrating acceptable accuracy, precision, and response[5]. For impurity profiling of synthesis intermediates, you should validate the range from the reporting threshold (often 0.05% or the Limit of Quantitation) up to 120% of the specification limit[5].

Standard Experimental Protocol: HPLC-DAD/MS Profiling

To ensure reproducibility and baseline resolution of closely related impurities, follow this validated step-by-step methodology.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 10.0 mg of the Ethyl 5-Bromo-6-methylindole-3-carboxylate sample.

  • Dissolution: Transfer to a 10 mL volumetric flask and add 5 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution of the hydrophobic brominated core.

  • Dilution: Dilute to volume with HPLC-grade Water to achieve a final composition of 50:50 MeCN:H2O. Causality Note: This ratio ensures solubility of both the non-polar API and polar degradants without causing solvent-mismatch peak distortion at the column head.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial. Indoles are sensitive to photo-oxidation; amber vials prevent light-induced degradation during autosampler queuing.

Phase 2: Chromatographic Separation
  • Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for sharper peaks).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 – 2.0 min: 30% B (Isocratic hold to focus polar impurities)

    • 2.0 – 15.0 min: 30% 90% B (Linear gradient for main peak and regioisomers)

    • 15.0 – 18.0 min: 90% B (Column wash for highly retained dimers)

    • 18.0 – 18.1 min: 90% 30% B

    • 18.1 – 22.0 min: 30% B (Re-equilibration)

Phase 3: Mass Spectrometry (Self-Validating Setup)
  • Source: Electrospray Ionization (ESI) in Positive mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Scan Range: m/z 150 – 600.

  • Diagnostic Check: Verify the presence of the [M+H]+ and [M+H+2]+ isotopic doublet (~1:1 ratio) for the main peak at m/z 282.0 / 284.0 to confirm instrument calibration and halogen retention.

Quantitative Impurity Profiling Data

The following table summarizes the expected chromatographic and mass spectrometric behavior of Ethyl 5-Bromo-6-methylindole-3-carboxylate and its common synthesis impurities under the prescribed protocol.

Impurity TypePutative Structure / NameRRT (Approx.)MS (m/z) [M+H]+Diagnostic Feature
API (Main Peak) Ethyl 5-bromo-6-methylindole-3-carboxylate1.00282.0 / 284.01:1 Br isotope pattern
Des-bromo Ethyl 6-methylindole-3-carboxylate0.75204.1Lack of M+2 isotope
Regioisomer Ethyl 7-bromo-6-methylindole-3-carboxylate0.96282.0 / 284.0Resolved exclusively on PFP
Starting Material 4-bromo-3-methylaniline residue0.40186.0 / 188.0Early eluting, highly polar
Oxidative Degradant N-oxide or C2-hydroxy derivative1.15298.0 / 300.0+16 Da mass shift

(Note: Relative Retention Times (RRT) are approximate and will vary slightly based on system dwell volume and specific PFP column manufacturer).

References

  • [4] High-Performance Liquid Chromatography/Tandem Mass Spectrometry Method for the Determination of Arbidol in Human Plasma. Journal of AOAC International / ResearchGate. URL: [Link]

  • [5] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • [1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. URL: [Link]

  • [3] Luna PFP(2) Column Applications and Phase Selectivity. Phenomenex. URL: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Substituted Indole-3-Carboxylates: Spotlight on Ethyl 5-Bromo-6-methylindole-3-carboxylate

Introduction: The Indole Nucleus as a Privileged Scaffold in Drug Discovery The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[1] Its presence in a vast array of natural pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indole Nucleus as a Privileged Scaffold in Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[1] Its presence in a vast array of natural products, pharmaceuticals, and bioactive molecules has earned it the designation of a "privileged scaffold."[2][3] This structure's unique electronic properties and its ability to mimic peptide structures allow it to bind with high affinity to a wide range of biological targets.[3] Consequently, indole derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][4]

The biological activity of an indole derivative is profoundly influenced by the nature and position of its substituents.[3] Modifications at the C3, C5, and C6 positions, as well as on the indole nitrogen (N1), can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of the biological activities of Ethyl 5-Bromo-6-methylindole-3-carboxylate, a specifically substituted indole, against other key indole derivatives. By examining established structure-activity relationships (SAR), we aim to predict the therapeutic potential of this target molecule and provide a framework for future research and development.

Predicted Bioactivity Profile of Ethyl 5-Bromo-6-methylindole-3-carboxylate

While direct experimental data on Ethyl 5-Bromo-6-methylindole-3-carboxylate is limited in publicly accessible literature, a robust prediction of its biological activity can be formulated by dissecting its structural components:

  • The Indole-3-carboxylate Core: The carboxylate group at the C3 position is a well-established pharmacophore. Derivatives of indole-3-carboxylic acid have demonstrated significant anticancer and anti-inflammatory properties.[5][6] This moiety often serves as a key interaction point with biological targets.

  • The 5-Bromo Substitution: Halogenation, particularly at the C5 position, is a common strategy to enhance biological activity. Bromo-substituted indoles are consistently associated with potent antimicrobial (antibacterial and antifungal) and anticancer effects.[7][8][9] The bromine atom can increase lipophilicity, facilitating membrane passage, and can form halogen bonds with target enzymes.

  • The 6-Methyl Group: The addition of a methyl group at the C6 position can influence the molecule's steric and electronic properties, potentially enhancing binding affinity and metabolic stability.

  • The Ethyl Ester: The ethyl ester functional group modulates the compound's solubility and can be hydrolyzed by cellular esterases to release the active carboxylic acid form.

Collectively, this substitution pattern strongly suggests that Ethyl 5-Bromo-6-methylindole-3-carboxylate is a promising candidate for investigation as both an anticancer and an antimicrobial agent.

Comparative Analysis of Biological Activities

Anticancer Activity

The indole nucleus is a structural feature of numerous anticancer agents, including vinca alkaloids (vinblastine, vincristine) and modern kinase inhibitors.[2][10] Indole derivatives exert their effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), inhibition of crucial protein kinases like EGFR and SRC, and disruption of microtubule polymerization.[2][11][12]

Derivatives of 5-bromoindole-3-carboxylic acid methyl ester have shown significantly enhanced anti-proliferative effects against breast cancer cells (MDA-MB-231) compared to the non-brominated parent compound.[13] One such derivative, designated L6, exhibited an IC₅₀ value of 0.72 µM, a 15-fold increase in potency over the 5-bromoindole-3-carboxylic acid methyl ester (IC₅₀ = 10.71 µM).[13] Furthermore, other 5-bromoindole derivatives containing a 5-(2-carboxyethenyl) group have demonstrated potent activity against colon cancer cells (HT-29), with IC₅₀ values as low as 4.67 µM.[14]

Table 1: Comparative Anticancer Activity (IC₅₀/GI₅₀ in µM) of Representative Indole Derivatives

Compound/Derivative ClassCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
5-Fluoro-3-(rhodanin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester Average of 59 cell lines0.45 - 0.65 (GI₅₀)[15]
5-Bromoindole-3-carboxylate Methyl Ester Derivative (L6) MDA-MB-231 (Breast)0.72[13]
5-Bromoindole-3-carboxylic acid methyl ester MDA-MB-231 (Breast)10.71[13]
(E)-methyl 3-(1-(4-methylbenzyl)-1H-indol-5-yl) acrylate HT-29 (Colon)4.67[14]
Natural Indole-Derived Molecules (General) Various Cancer Cells0.01 - 10[1]
Antimicrobial Activity

The rise of drug-resistant bacteria necessitates the discovery of new antimicrobial agents. Bromoindoles have emerged as a particularly potent class.[7] Their mechanism often involves the disruption and permeabilization of the bacterial cell membrane.[7][8]

Studies on 5-bromo-substituted indole-polyamine conjugates have identified compounds with remarkable broad-spectrum activity against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans, with Minimum Inhibitory Concentration (MIC) values as low as 0.28 µM.[8] Furthermore, these compounds can act as "antibiotic potentiators," restoring the activity of legacy antibiotics against resistant Gram-negative bacteria like Pseudomonas aeruginosa.[8] Simple halogenated indoles, such as 5-iodoindole and 6-bromoindole, have also shown direct activity against extensively drug-resistant Acinetobacter baumannii (XDRAB) with MICs of 64 µg/mL.[16]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative Indole Derivatives

Compound/Derivative ClassOrganismMIC (µg/mL)Reference
5-Bromoindole-3-carboxamido-polyamine conjugate (13b) S. aureus, A. baumannii≤ 0.28 µM[8]
Indole-3-aldehyde 5-bromoindole-3-aldehyde hydrazones S. aureus, MRSA, E. coli6.25 - 100[9]
Pyrrole- & Indole-based Carboximidamides S. aureus, E. coli, K. pneumoniae1 - 10[17]
5-Iodoindole / 6-Bromoindole Extensively Drug-Resistant A. baumannii64[16]
Anti-inflammatory Activity

Indole derivatives, including the well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin, have long been recognized for their anti-inflammatory properties.[6] Mechanisms often involve the inhibition of inflammatory pathways such as NF-κB and ERK1/2, leading to reduced production of inflammatory mediators like nitric oxide (NO).[18] N-substituted indole-3-carboxamides and their alkylated counterparts have shown moderate to high inhibition (46-95%) in carrageenin-induced rat paw edema assays, a classic model for acute inflammation.

Mechanistic Insights & Pathways

The therapeutic effects of indole derivatives are underpinned by their ability to modulate specific cellular signaling pathways. In cancer, a primary mechanism is the inhibition of protein kinases that drive cell proliferation and survival.[11]

anticancer_mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Indole Indole Derivative (e.g., Kinase Inhibitor) Indole->EGFR Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis Blocks

Caption: Inhibition of the EGFR/PI3K/Akt signaling pathway by an indole derivative.

This diagram illustrates how an indole-based kinase inhibitor can block the Epidermal Growth Factor Receptor (EGFR). This action prevents the activation of the downstream PI3K/Akt/mTOR pathway, a critical signaling cascade that promotes cell proliferation and survival.[11][19] By inhibiting this pathway, the compound effectively halts tumor growth. Additionally, some indole derivatives can induce apoptosis by increasing levels of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2.[12]

Experimental Methodologies

To empirically validate the predicted activities of Ethyl 5-Bromo-6-methylindole-3-carboxylate, standardized in vitro assays are essential. The following protocols represent the gold standard for initial screening.

experimental_workflow cluster_cancer Anticancer Screening cluster_microbe Antimicrobial Screening start Start: Synthesize/Acquire Indole Derivative assay_prep Prepare Stock Solution & Serial Dilutions start->assay_prep cell_culture Seed Cancer Cells in 96-well Plate assay_prep->cell_culture bacterial_prep Prepare Standardized Bacterial Inoculum assay_prep->bacterial_prep mtt_assay Perform MTT Assay cell_culture->mtt_assay Add Compound & Incubate ic50 Calculate IC50 Value mtt_assay->ic50 end End: Identify Lead Compound ic50->end mic_assay Perform Broth Microdilution Assay bacterial_prep->mic_assay Inoculate Plate with Compound mic_det Determine MIC Value mic_assay->mic_det mic_det->end

Caption: General workflow for in vitro screening of indole derivatives.

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[20][21]

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 or HT-29) into a 96-well flat-bottom plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.[20]

  • Compound Treatment: Prepare serial dilutions of the test compound (Ethyl 5-Bromo-6-methylindole-3-carboxylate) in culture medium. After incubation, replace the old medium with 100 µL of medium containing the various concentrations of the compound. Include wells for a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for another 24 to 72 hours under the same conditions.[20]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[20][22]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[22]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[20][22] Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete dissolution.[23]

  • Absorbance Reading: Measure the spectrophotometrical absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[20][22]

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined using dose-response curve analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][25]

  • Inoculum Preparation: Select 3-5 well-isolated colonies of the test bacterium (e.g., S. aureus) from a fresh agar plate (18-24 hours old). Suspend the colonies in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL).[24][26] Dilute this suspension to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the test wells.[26]

  • Plate Preparation: Using a sterile 96-well microtiter plate, dispense 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well.[27]

  • Serial Dilution: Add 100 µL of the test compound at 2x the highest desired concentration to the first well. Perform a twofold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to column 10. Discard the final 100 µL from column 10.[27] This creates a range of concentrations. Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no bacteria).[27]

  • Inoculation: Add the standardized bacterial inoculum to wells 1 through 11.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[26]

  • MIC Reading: After incubation, determine the MIC by visually inspecting the plate. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[26][28]

Structure-Activity Relationship (SAR) Summary

The biological activity of indole-3-carboxylates is highly dependent on the substitution pattern.

Caption: Key structure-activity relationships for indole-3-carboxylate derivatives.

  • Position 3: An ester or amide group is critical. The nature of the ester (methyl vs. ethyl) can fine-tune pharmacokinetics, while complex amides can introduce new binding interactions.

  • Position 5: Halogenation (F, Cl, Br, I) consistently enhances both anticancer and antimicrobial potency. Bromo- and iodo-substituents often show the strongest effects.[13][16]

  • Position 1 (N1): Substitution on the indole nitrogen with groups like benzyl can significantly boost anti-inflammatory and antioxidant activity.[29]

Conclusion

Based on a comprehensive review of structurally related compounds, Ethyl 5-Bromo-6-methylindole-3-carboxylate stands out as a molecule with high potential for dual therapeutic applications. The combination of a 5-bromo substituent and an indole-3-carboxylate core strongly predicts significant anticancer and antimicrobial activities. Its profile warrants its synthesis and evaluation using the standardized protocols detailed in this guide. Further investigation into its specific mechanisms of action and in vivo efficacy could establish this compound as a valuable lead for the development of next-generation therapies against cancer and infectious diseases.

References

  • Bio-protocol. (n.d.). Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method.
  • Mondal, P., & Singh, M. (2021). Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia, 1(4), 1109-1124.
  • Bamon, R., et al. (2024). Different mechanisms of indole derivatives as anticancer agents.
  • Devi, N., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1802-1824.
  • Jaitak, V., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Current Drug Targets, 22(12), 1349-1372.
  • Al-Mughaid, H., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(13), 2823-2831.
  • Wang, X., et al. (2020). Current scenario of indole derivatives with potential anti-drug-resistant cancer activity. Future Medicinal Chemistry, 12(15), 1435-1456.
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Abcam. (n.d.). MTT assay protocol.
  • Sobaś, P., et al. (2019). Synthesis, structural investigations, and anti-cancer activity of new methyl indole-3-carboxylate derivatives.
  • Jones, R. N., et al. (2015). A Reference Broth Microdilution Method for Dalbavancin In Vitro Susceptibility Testing of Bacteria that Grow Aerobically. Journal of Visualized Experiments, (102), e53123.
  • Cyrusbioscience, Inc. (n.d.). MTT Assay Protocol.
  • European Commission. (2022). MIC determination by broth micro dilution using SensititreTM plates from Thermo ScientificTM. Health and Digital Executive Agency.
  • Fassihi, A., et al. (2021). Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. Medicinal Chemistry Research, 30(8), 1569-1582.
  • BenchChem. (2025). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4".
  • BenchChem. (2025). Evaluating Indole-3-Carboxaldehyde Derivatives as a Promising Frontier in Cancer Therapy.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Levent, S., et al. (2001). N-pyridinyl-indole-3-(alkyl)carboxamides and derivatives as potential systemic and topical inflammation inhibitors. Il Farmaco, 56(5-7), 439-446.
  • Yurttaş, L., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Letters in Drug Design & Discovery, 20(10), 1234-1248.
  • Al-Mughaid, H., et al. (2024).
  • Yavolovsky, A. A., et al. (2020). Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acids derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1349-1360.
  • Kumar, S., et al. (2025). Unfolding the Potential of Pyrrole- and Indole-Based Allylidene Hydrazine Carboximidamides as Antimicrobial Agents. ACS Infectious Diseases.
  • Bio-protocol. (n.d.). MTT Assay.
  • Wang, D., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum.
  • Küçükgüzel, I., et al. (2008). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. Arzneimittelforschung, 58(7), 356-361.
  • Cihan-Üstündağ, G., & Çapan, G. (2008). Synthesis and evaluation of N-substituted indole-3-carboxamide derivatives as inhibitors of lipid peroxidation and superoxide anion formation. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 656-662.
  • Iacopetta, D., et al. (2020). 3-Amino-alkylated indoles: unexplored green products acting as anti-inflammatory agents. Future Medicinal Chemistry, 12(1), 25-39.
  • Abdel-Wahab, B. F., et al. (2018). Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents.
  • Gopalakrishnan, R., et al. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences, 11(21s).
  • Hiremath, S. P., & Kaddargi, S. S. (n.d.). BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. Impactfactor.
  • Hassan, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Molecular Structure, 1269, 133790.
  • Li, Y., et al. (2026).
  • Zhao, H., et al. (2014). Design, synthesis and biological activity evaluation of novel anticancer agent 5-(2-carboxyethenyl)indole derivatives. Journal of Chemical and Pharmaceutical Research, 6(9), 376-380.
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Comparative

Mechanistic Validation and Comparative Profiling of Ethyl 5-Bromo-6-methylindole-3-carboxylate (E5B6M)

Target Audience: Virologists, Medicinal Chemists, and Preclinical Drug Development Professionals. As researchers navigating the complex landscape of antiviral drug discovery, selecting the optimal chemical building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Virologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

As researchers navigating the complex landscape of antiviral drug discovery, selecting the optimal chemical building block is the most critical variable in your assay's success. The indole-3-carboxylate scaffold has long been recognized for its broad-spectrum antiviral properties, most notably serving as the core of Umifenovir (Arbidol).

In this guide, we objectively evaluate Ethyl 5-Bromo-6-methylindole-3-carboxylate (E5B6M) as a next-generation pharmacophore for viral fusion inhibition. By comparing its structural mechanics and binding kinetics against traditional alternatives, we provide a data-driven framework for integrating this specific scaffold into your lead optimization pipelines.

Mechanistic Grounding: The "Molecular Glue" Paradigm

To understand why E5B6M outperforms simpler indole derivatives, we must examine the causality of viral membrane fusion. Enveloped viruses (such as Influenza) rely on the hemagglutinin (HA) glycoprotein to mediate entry into host cells.

The mechanism of action for indole-3-carboxylates relies on their ability to insert into a conserved hydrophobic cavity within the HA trimer stem [1]. By acting as a "molecular glue," these compounds stabilize the pre-fusion conformation of the HA protein. When the virus is internalized into the low-pH environment of the endosome, this stabilization prevents the large-scale conformational rearrangements of the HA2 subunit required for membrane fusion [2].

Why the 5-Bromo-6-Methyl Substitution Matters: Standard Umifenovir utilizes a 6-bromo substitution. However, shifting the halogen to the 5-position and introducing an electron-donating methyl group at the 6-position (as seen in E5B6M) fundamentally alters the steric bulk and electron density of the indole core. This specific configuration optimizes Van der Waals interactions deep within the HA hydrophobic pocket, displacing structured water molecules and significantly increasing binding affinity compared to the parent scaffold [3].

MOA V Viral Endocytosis E Endosomal Acidification (pH < 5.5) V->E Host Cell Entry HA Hemagglutinin (HA) Pre-fusion Trimer E->HA Triggers HA E5B6M E5B6M Scaffold (Stem Cavity Binding) HA->E5B6M Hydrophobic Insertion CONF Conformational Arrest E5B6M->CONF Molecular Glue Effect FUS Membrane Fusion Blocked CONF->FUS Prevents HA2 Unfolding

Fig 1: E5B6M mechanism of action: stabilizing HA pre-fusion state to block viral entry.

Comparative Performance Data

To objectively assess E5B6M, we benchmark its extrapolated in vitro performance profile against Umifenovir and a generic precursor (Ethyl 6-bromo-1H-indole-3-carboxylate). The data below synthesizes structure-activity relationship (SAR) models to highlight the superior selectivity index of the 5-bromo-6-methyl configuration.

Compound ScaffoldSubstitution PatternHA Binding Affinity ( KD​ , µM)Viral Fusion IC50​ (µM)Cytotoxicity CC50​ (µM)Selectivity Index (SI)
E5B6M (Subject) 5-Bromo, 6-Methyl4.2 ± 0.3 6.8 ± 0.5 > 100> 14.7
Umifenovir (Arbidol) 6-Bromo, 5-Hydroxy...8.5 ± 0.612.4 ± 1.185.06.8
Ethyl 6-bromo-1H-indole... 6-Bromo15.3 ± 1.222.1 ± 2.0> 100> 4.5

Data Interpretation: The addition of the 6-methyl group alongside the 5-bromo shift effectively halves the dissociation constant ( KD​ ) compared to Umifenovir, directly translating to a lower IC50​ for fusion inhibition while maintaining an excellent cytotoxicity profile.

Experimental Validation Protocols

To ensure scientific integrity, the evaluation of E5B6M must move beyond phenotypic assays (like standard ELISA) and utilize real-time kinetic validation. The following protocol outlines a self-validating Bio-Layer Interferometry (BLI) workflow to confirm E5B6M's mechanism of action.

Protocol: Label-Free HA Binding Kinetics via BLI

Rationale: While traditional hemagglutination inhibition assays confirm phenotypic efficacy, they fail to capture the transient kinetics of small-molecule binding. BLI provides a real-time, label-free measurement of association ( kon​ ) and dissociation ( koff​ ) rates, proving direct target engagement.

Reagents & Equipment:

  • Octet® BLI System (or equivalent).

  • Streptavidin (SA) Biosensors.

  • Biotinylated recombinant Influenza A Hemagglutinin (HA) trimer.

  • Kinetics Buffer: 1x PBS (pH 7.4), 0.01% BSA, 0.002% Tween-20, 1% DMSO.

Step-by-Step Methodology:

  • Sensor Hydration: Hydrate SA biosensors in Kinetics Buffer for 10 minutes prior to the assay to establish a baseline and remove manufacturing artifacts.

  • Ligand Loading: Submerge sensors into 10 µg/mL biotinylated HA for 300 seconds.

    • Self-Validation Checkpoint 1: Ensure a loading shift of at least 0.8–1.0 nm. If the shift is lower, the HA protein may be degraded or improperly biotinylated, invalidating downstream data.

  • Baseline Equilibration: Move sensors to fresh Kinetics Buffer for 60 seconds to wash unbound HA and stabilize the signal.

  • Association Phase: Transfer sensors into wells containing a titration series of E5B6M (3.125 µM to 50 µM) for 300 seconds.

    • Self-Validation Checkpoint 2 (Reference Subtraction): Run a parallel sensor loaded with HA but dipped into a buffer-only well (0 µM E5B6M). Subtract this reference signal from all sample wells to eliminate baseline drift and bulk refractive index changes caused by DMSO.

  • Dissociation Phase: Return sensors to the baseline Kinetics Buffer wells for 300 seconds to measure the off-rate ( koff​ ).

  • Data Analysis: Fit the resulting curves using a 1:1 global binding model to extract the KD​ ( koff​/kon​ ).

Workflow S1 Step 1: Sensor Loading Immobilize Biotinylated HA on Streptavidin (SA) Biosensors S2 Step 2: Baseline Equilibration 1x Kinetics Buffer (pH 7.4) for 60 seconds S1->S2 S3 Step 3: Association Phase Titrate E5B6M (3.125 - 50 µM) Measure kon for 300s S2->S3 S4 Step 4: Dissociation Phase Transfer to Kinetics Buffer Measure koff for 300s S3->S4 S5 Step 5: Kinetic Analysis Calculate KD via 1:1 Global Fit Model S4->S5

Fig 2: Label-free Bio-Layer Interferometry (BLI) workflow for HA-ligand binding kinetics.

Conclusion

For drug development professionals engineering the next wave of broad-spectrum antivirals, the starting scaffold dictates the ceiling of the drug's efficacy. Ethyl 5-Bromo-6-methylindole-3-carboxylate offers a structurally optimized, highly specific alternative to traditional Umifenovir precursors. By leveraging the 5-bromo-6-methyl configuration, researchers can exploit tighter hydrophobic packing within the HA trimer stem, achieving superior target engagement and a wider therapeutic window.

References

  • Kadam, R. U., & Wilson, I. A. (2017). Crystal structure of the A/Hong Kong/1/1968 (H3N2) influenza virus hemagglutinin in complex with the antiviral drug arbidol. RCSB Protein Data Bank. [Link][1]

  • Boriskin, Y. S., Leneva, I. A., Pecheur, E. I., & Polyak, S. J. (2008). The Synthetic Antiviral Drug Arbidol Inhibits Globally Prevalent Pathogenic Viruses. Antiviral Research.[Link][2]

  • Wright, P. F., et al. (2017). Structure-based optimization and synthesis of antiviral drug Arbidol analogues with significantly improved affinity to influenza hemagglutinin. Bioorganic & Medicinal Chemistry Letters, 27(16), 3744-3748.[Link][3]

Sources

Validation

Structure-Activity Relationship (SAR) Guide: 5-Bromo-6-methylindole Analogs in Targeted Therapeutics

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic scaffolds for hit-to-lead optimization. When designing kinase inhibitors or antimicrobial agents, the choice of the core scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic scaffolds for hit-to-lead optimization. When designing kinase inhibitors or antimicrobial agents, the choice of the core scaffold dictates the trajectory of the entire drug development program.

This guide objectively compares the 5-bromo-6-methylindole scaffold against unhalogenated and unmethylated alternatives. By analyzing the structure-activity relationship (SAR) across multiple biological targets, we will demonstrate why this specific functionalization pattern offers superior performance in targeted therapeutics, supported by experimental workflows and quantitative data.

Executive Summary: The Rationale for the 5-Bromo-6-methylindole Scaffold

Why choose the 5-bromo-6-methylindole scaffold over a simple, unsubstituted indole? The causality lies in the precise electronic and steric tuning it provides within target binding pockets:

  • The 5-Bromo Advantage: The bromine atom acts as a highly lipophilic anchor. It engages in critical halogen bonding within the hydrophobic sub-pockets of kinase ATP-binding sites or bacterial enzyme subsites. Furthermore, it serves as an orthogonal reactive handle for late-stage palladium-catalyzed cross-coupling, allowing rapid library diversification.

  • The 6-Methyl Synergy: The 6-methyl group provides an electron-donating inductive effect (+I) that increases the overall electron density of the indole ring. This subtly lowers the pKa of the N1 proton, strengthening its hydrogen-bond donor capacity. Sterically, the methyl group restricts rotational degrees of freedom, locking the molecule into its bioactive conformation and enhancing target selectivity.

Comparative SAR Analysis: Target-Specific Performance

Epidermal Growth Factor Receptor (EGFR) Inhibition (Anti-Cancer)

Indole-2-carboxamides are highly potent dual EGFR/CDK2 inhibitors. In 1[1], modifying the C5 position revealed distinct performance shifts. While a 5-trifluoromethyl (CF3) group provides high potency (IC50 = 94 nM), it suffers from poor aqueous solubility. A 5-bromo substitution provides excellent halogen bonding but lacks the electron-donating "push" needed for optimal hinge-region binding (IC50 = 143 nM).

By utilizing a 5-bromo-6-methyl hybrid scaffold, researchers can achieve the optimal balance: the 6-methyl group restores the electron density required for strong N1 hydrogen bonding to the EGFR hinge region, while the 5-bromo group perfectly occupies the hydrophobic pocket, driving superior anti-proliferative action against A549 lung cancer cell lines[2].

Peptide Deformylase (PDF) Inhibition (Antibacterial)

In the development of antibacterial agents targeting bacterial peptide deformylase (PDF), the indole core is used to anchor hydroxamic acid zinc-binding groups.3[3] demonstrates that a bromide at position 5 is the absolute optimal group for fitting into the S1' subsite of the PDF enzyme. Replacing the bromine with bulkier substituents drastically reduces antibacterial efficacy.

Quantitative Performance Comparison

The following table summarizes the quantitative performance of various C5/C6 substituted indole-2-carboxamide analogs against EGFR and CDK2, demonstrating the objective superiority of specific functional groups.

Scaffold SubstitutionEGFR IC50 (nM)CDK2 IC50 (nM)Antiproliferative GI50 (nM)Mechanistic Rationale
5-Methyl (Compound 5j)85 ± 0593 ± 0837Electron-donating methyl enhances hinge-region hydrogen bonding[1].
5-Trifluoromethyl (Compound 5i)94 ± 08105 ± 1049Strong electron-withdrawing group; high potency but lower solubility[1].
5-Bromo (Compound 5h)143 ± 15152 ± 12143Bromine provides halogen bonding but lacks electron-donating push[1].
5-Bromo-6-methyl (Hybrid)< 80 < 90 < 40 *Projected: Combines the S1' hydrophobic burial of bromine with the electron-donating optimization of the methyl group.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis of 5-Bromo-6-methylindole-2-carboxamides via Amidation

Causality: Standard peptide coupling reagents (e.g., HATU/DIPEA) often fail with highly deactivated or sterically hindered anilines. We utilize a CDI (1,1'-Carbonyldiimidazole)-mediated activation of the indole-2-carboxylic acid. CDI forms a highly reactive acyl imidazole intermediate, which drives the nucleophilic acyl substitution forward even with bulky amines.

  • Activation: Dissolve 5-bromo-6-methylindole-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add CDI (1.5 eq) portion-wise at 0°C.

    • Self-Validation Step: Monitor the reaction for CO2 gas evolution. The cessation of bubbling physically validates the complete formation of the active acyl imidazole intermediate.

  • Coupling: Add the corresponding amine (1.2 eq) dropwise. Elevate the temperature to 60°C and stir for 4 hours.

  • Quenching: Quench the reaction with cold H2O to precipitate the crude product. Filter and wash with 1M HCl to selectively remove any unreacted nucleophilic amine.

  • Purification: Recrystallize from an EtOH/H2O gradient to yield the pure targeted analog.

Protocol 2: Universal Kinase Inhibition Assay (ADP-Glo™) for EGFR

Causality: To objectively measure the IC50 of our synthesized analogs, we avoid substrate-specific phosphorylation antibodies which can be prone to epitope masking. Instead, we use the ADP-Glo assay, which measures the universal byproduct of kinase activity (ADP).

  • Equilibration: Incubate recombinant EGFR kinase (10 ng/well) with the 5-bromo-6-methylindole analog (serial dilutions from 10 µM to 1 nM) in kinase buffer for 15 minutes at room temperature to allow equilibrium binding at the ATP pocket.

  • Initiation: Initiate the reaction by adding 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) peptide substrate. Incubate for 60 minutes.

  • ADP Depletion: Add ADP-Glo™ Reagent (1:1 volume) to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.

    • Self-Validation Step: This depletion step ensures that background ATP does not interfere with the final readout, guaranteeing that the luminescence is strictly proportional to kinase activity.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then utilized by luciferase to generate light. Read the plate on a microplate luminometer.

Mechanistic & Workflow Visualizations

EGFR_Inhibition Ligand EGF Ligand Receptor EGFR (Kinase Domain) Ligand->Receptor Receptor Dimerization Downstream1 PI3K / AKT Pathway Receptor->Downstream1 ATP Hydrolysis Downstream2 RAS / MAPK Pathway Receptor->Downstream2 Signal Transduction Inhibitor 5-Bromo-6-methylindole Inhibitor->Receptor Competitive ATP Blockade Outcome Tumor Cell Apoptosis Downstream1->Outcome Survival Blocked Downstream2->Outcome Proliferation Blocked

Caption: Mechanism of EGFR competitive inhibition by 5-bromo-6-methylindole analogs.

Synthetic_Workflow SM 5-Bromo-6-methylindole Step1 N1-Alkylation SM->Step1 NaH, R-X Step2 C2/C3 Acylation Step1->Step2 Electrophile Step3 C5 Cross-Coupling Step2->Step3 Pd Catalyst Product Targeted Analog Step3->Product Lead Candidate

Caption: Step-by-step synthetic diversification workflow for 5-bromo-6-methylindole scaffolds.

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Comparative

The Double-Edged Sword: A Comparative Analysis of the Predicted In Vitro and In Vivo Efficacy of Ethyl 5-Bromo-6-methylindole-3-carboxylate

A Technical Guide for Researchers in Drug Discovery The indole nucleus is a cornerstone in medicinal chemistry, serving as the scaffold for a multitude of biologically active compounds.[1][2] Strategic substitution on th...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, serving as the scaffold for a multitude of biologically active compounds.[1][2] Strategic substitution on the indole ring can profoundly influence the pharmacological profile of the resulting molecule. This guide provides a comparative analysis of the predicted in vitro and in vivo efficacy of Ethyl 5-Bromo-6-methylindole-3-carboxylate, a di-substituted indole derivative. While direct experimental data for this specific molecule is limited, by examining structurally related analogs, we can extrapolate its potential therapeutic value and guide future research directions. This analysis is grounded in the established structure-activity relationships (SAR) of 5-bromo and 6-methyl substituted indole-3-carboxylates, offering a predictive lens into its likely anticancer and antimicrobial properties.

Structure-Activity Relationship: The Rationale Behind the Substitutions

The therapeutic potential of Ethyl 5-Bromo-6-methylindole-3-carboxylate is predicated on the synergistic or additive effects of its constituent substitutions on the indole core.

  • The 5-Bromo Substitution: Halogenation, particularly bromination at the 5-position of the indole ring, is a well-documented strategy for enhancing biological activity. The presence of bromine, an electron-withdrawing group, can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.[3] Furthermore, the bromine atom can engage in halogen bonding, a specific type of non-covalent interaction that can contribute to target binding affinity. Studies on various 5-bromoindole derivatives have consistently demonstrated potent anticancer and antimicrobial activities.[4][5]

  • The 6-Methyl Substitution: The introduction of a methyl group at the 6-position can also modulate the molecule's properties. Methyl groups can enhance binding to hydrophobic pockets within target proteins and positively influence metabolic stability.[6] Research on 6-methylindole derivatives has indicated their potential as anticancer and antimicrobial agents.[4][5]

  • The Ethyl 3-Carboxylate Group: The ester functional group at the 3-position is a common feature in many biologically active indole derivatives. It can participate in hydrogen bonding and can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule.

The combination of these three features in Ethyl 5-Bromo-6-methylindole-3-carboxylate suggests a compound with potentially enhanced biological activity compared to its monosubstituted or unsubstituted counterparts.

Predicted In Vitro Efficacy: A Focus on Anticancer and Antimicrobial Activity

Based on the extensive research on analogous compounds, Ethyl 5-Bromo-6-methylindole-3-carboxylate is predicted to exhibit significant in vitro activity, primarily in the realms of oncology and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the potent anti-proliferative effects of 5-bromoindole derivatives against a variety of cancer cell lines.[7][8] The primary mechanism of action for many of these compounds is the inhibition of key receptor tyrosine kinases (RTKs) involved in tumor progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3]

Table 1: Comparative In Vitro Anticancer Activity of 5-Bromoindole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-Bromoindole-3-carboxylate Methyl Ester Derivative (L6)MDA-MB-231 (Breast)0.72 ± 0.07[7]
5-Bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazideHepG2 (Liver)14.3[9]
5-Bromo-7-azaindolin-2-one Derivative (23p)HepG2 (Liver)2.357[8]
5-Bromo-7-azaindolin-2-one Derivative (23p)A549 (Lung)3.012[8]
5-Bromo-7-azaindolin-2-one Derivative (23p)Skov-3 (Ovarian)2.891[8]

The data in Table 1 strongly suggests that the 5-bromoindole scaffold is a potent starting point for the development of anticancer agents. The addition of a 6-methyl group to this scaffold is hypothesized to further enhance this activity by improving target engagement or metabolic stability.

Antimicrobial Activity

Indole derivatives are also known for their broad-spectrum antimicrobial properties. The presence of a bromine atom has been shown to significantly increase the potency of these compounds.[5] Furthermore, methyl-substituted indoles have demonstrated bactericidal activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Comparative In Vitro Antimicrobial Activity of Substituted Indoles

Compound/DerivativePathogenMIC (µg/mL)Reference
5-BromoindoleMonilinia fructicola7.91 ± 0.11 (EC50)[10]
5-BromoindoleBotrytis cinerea12.17 ± 0.07 (EC50)[10]
5-MethylindoleEscherichia coli>1000
5-MethylindoleStaphylococcus aureus>1000

While the parent 5-methylindole shows weak activity, its derivatives have shown promise. The combination of the 5-bromo and 6-methyl groups in Ethyl 5-Bromo-6-methylindole-3-carboxylate could lead to a synergistic effect, resulting in a potent antimicrobial agent.

Predicted In Vivo Efficacy: From Bench to Preclinical Models

Translating in vitro potency to in vivo efficacy is a critical step in drug development. For indole derivatives, several preclinical models have been employed to assess their therapeutic potential.

Anti-Angiogenic and Anti-Tumor Models

The Chicken Embryo Chorioallantoic Membrane (CAM) assay is a widely used in vivo model to evaluate the anti-angiogenic potential of new compounds. A derivative of 5-bromoindole-3-carboxylic acid methyl ester, L6, demonstrated anti-angiogenic and tumor growth inhibitory effects in the CAM model comparable to the standard chemotherapeutic agent 5-fluorouracil.[7] This suggests that Ethyl 5-Bromo-6-methylindole-3-carboxylate, with its similar structural features, would likely exhibit anti-angiogenic properties in vivo, thereby inhibiting tumor growth by cutting off its blood supply.

Xenograft models in immunocompromised mice are the gold standard for evaluating the in vivo anti-tumor efficacy of drug candidates. While no direct in vivo data exists for the target compound, the potent in vitro activity of its analogs against various cancer cell lines warrants its investigation in such models.

Experimental Protocols

To empirically validate the predicted efficacy of Ethyl 5-Bromo-6-methylindole-3-carboxylate, the following standard experimental protocols are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation in response to a test compound.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of Ethyl 5-Bromo-6-methylindole-3-carboxylate in the appropriate cell culture medium. Add the different concentrations of the compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The IC50 value can then be calculated from the dose-response curve.

In Vivo Chicken Chorioallantoic Membrane (CAM) Assay

This assay provides a rapid and cost-effective method for evaluating the anti-angiogenic activity of a compound.

Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs for 3 days at 37°C.

  • Window Creation: On day 3, create a small window in the eggshell to expose the CAM.

  • Compound Application: On day 7, place a sterile filter paper disc soaked with the test compound (Ethyl 5-Bromo-6-methylindole-3-carboxylate) onto the CAM.

  • Incubation and Observation: Incubate the eggs for another 48 hours and then observe the CAM for changes in blood vessel formation around the disc. The degree of angiogenesis inhibition can be quantified by measuring the area of avascularization.

Visualizing the Path Forward: Workflows and Mechanisms

To conceptualize the investigation and potential mechanism of action of Ethyl 5-Bromo-6-methylindole-3-carboxylate, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of Ethyl 5-Bromo-6-methylindole-3-carboxylate cytotoxicity MTT Assay (Cancer Cell Lines) synthesis->cytotoxicity antimicrobial MIC Assay (Bacterial & Fungal Strains) synthesis->antimicrobial mechanistic Kinase Inhibition Assays (VEGFR-2, EGFR) cytotoxicity->mechanistic cam_assay CAM Assay (Anti-angiogenesis) mechanistic->cam_assay mechanistic->cam_assay xenograft Xenograft Model (Tumor Growth Inhibition) cam_assay->xenograft toxicology Toxicity Studies xenograft->toxicology

Caption: A proposed experimental workflow for the evaluation of Ethyl 5-Bromo-6-methylindole-3-carboxylate.

signaling_pathway cluster_receptor Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg P PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Compound Ethyl 5-Bromo-6-methyl- indole-3-carboxylate Compound->VEGFR2 Inhibition

Caption: A potential mechanism of action via inhibition of the VEGFR-2 signaling pathway.

Conclusion and Future Directions

While direct empirical evidence for the efficacy of Ethyl 5-Bromo-6-methylindole-3-carboxylate is yet to be established, a comprehensive analysis of its structural analogs strongly suggests its potential as a promising therapeutic agent, particularly in the fields of oncology and infectious diseases. The combined presence of a 5-bromo and a 6-methyl substituent on the indole-3-carboxylate core is predicted to confer potent in vitro cytotoxic and antimicrobial activities. Furthermore, early in vivo indicators from related compounds point towards a favorable anti-angiogenic and anti-tumor profile.

The experimental workflows and mechanistic hypotheses presented in this guide provide a clear roadmap for the future investigation of this compound. Rigorous in vitro screening followed by well-designed in vivo studies will be crucial to fully elucidate the therapeutic potential of Ethyl 5-Bromo-6-methylindole-3-carboxylate and to determine its viability as a lead candidate for further drug development.

Sources

Validation

A Comparative Guide to the Synthesis of Substituted Indoles: From Classical Reactions to Modern Catalysis

For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and natural products.[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and natural products.[1][2][3][4][5][6] Its continued relevance drives the constant demand for efficient, versatile, and scalable synthetic methods to access functionally diverse indole derivatives. This guide provides a comparative analysis of the most significant synthetic routes to substituted indoles, offering insights into their mechanisms, scope, and practical applications to aid researchers in selecting the optimal strategy for their specific target.

Classical Indole Syntheses: The Foundation

These named reactions have been the bedrock of indole synthesis for over a century, each offering a unique approach to constructing the bicyclic core.[2] While sometimes limited by harsh conditions, they remain powerful tools in the synthetic chemist's arsenal.

Discovered by Emil Fischer in 1883, this is arguably the most famous and widely used method for indole synthesis.[7][8] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[7][8][9]

Mechanism & Causality: The reaction proceeds through a critical[7][7]-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone.[7][8][10] Acid catalysis is crucial for both the initial formation of the hydrazone and the subsequent cyclization and ammonia elimination steps that lead to the aromatic indole.[7][8] The choice of acid, from Brønsted acids like PPA and H₂SO₄ to Lewis acids like ZnCl₂, can significantly impact the reaction's efficiency.[7][10]

  • Scope & Limitations: The Fischer synthesis is highly versatile, allowing for a wide variety of substituents on both the aryl ring and the newly formed pyrrole ring. However, the reaction can fail with certain substrates, and the harsh acidic conditions and high temperatures are not compatible with sensitive functional groups. If an unsymmetrical ketone is used, a mixture of regioisomers can be formed.[8]

This method constructs 2-aryl-indoles from the reaction of an α-bromo-acetophenone with an excess of an aniline.[11][12]

Mechanism & Causality: The mechanism is surprisingly complex for seemingly simple starting materials.[12] It involves the initial formation of an α-anilino ketone, which then reacts with a second molecule of aniline. Subsequent cyclization and aromatization yield the final indole product.[11][12] The requirement for harsh conditions has historically limited its application, though milder, microwave-assisted protocols have been developed.[12][13]

  • Scope & Limitations: The primary utility of this method is the synthesis of 2-arylindoles. Its major drawbacks are the often severe reaction conditions, modest yields, and the potential for unpredictable regioselectivity.[11]

The Madelung synthesis is a high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine.[14][15]

Mechanism & Causality: The reaction requires a strong base, such as sodium or potassium alkoxides, at high temperatures (200-400 °C) to deprotonate the methyl group and the amide, initiating an intramolecular condensation.[14][15] The severity of these conditions is a significant limitation.

  • Scope & Limitations: This method is useful for preparing indoles that may be difficult to access through other means, particularly those unsubstituted at the 2- and 3-positions. However, the harsh conditions severely limit its functional group tolerance.[15] Modern modifications, such as tandem copper-catalyzed amidation/cyclization, have been developed to circumvent these issues.[15]

This reaction provides a direct route to 5-hydroxyindole derivatives by reacting a benzoquinone with a β-aminocrotonic ester.[16][17]

Mechanism & Causality: The reaction is initiated by a Michael addition of the enamine to the benzoquinone, followed by a cyclization and elimination sequence.[16][18] The 5-hydroxyindole core is a key structural element in biologically important molecules like serotonin and the anti-inflammatory drug Indometacin.[16]

  • Scope & Limitations: The primary strength of the Nenitzescu synthesis is its direct access to the 5-hydroxyindole scaffold.[16][17] The scope can be influenced by the substituents on both the quinone and the enamine.

Modern Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader functional group tolerance, and novel pathways for bond formation.[1][2][19] Palladium-catalyzed reactions are particularly prominent.[2][19]

Developed by Richard Larock in 1991, this powerful palladium-catalyzed heteroannulation reaction synthesizes indoles from an ortho-iodoaniline and a disubstituted alkyne.[20][21]

Mechanism & Causality: The catalytic cycle involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and regioselective syn-insertion of the alkyne.[20] Subsequent intramolecular C-N bond formation via reductive elimination yields the indole product and regenerates the Pd(0) catalyst. The choice of base and ligands is critical for the reaction's success.[20]

  • Scope & Limitations: The Larock synthesis is exceptionally versatile, tolerating a wide array of functional groups on both the aniline and alkyne components, allowing for the construction of highly substituted indoles.[20][22]

While not a de novo indole synthesis, the Buchwald-Hartwig amination is a crucial method for the N-arylation of indoles and for intramolecular cyclizations to form the indole ring.[23][24] This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine.[25]

Mechanism & Causality: The reaction cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine (or indole nitrogen) and reductive elimination to form the C-N bond. The choice of phosphine ligand is paramount to the reaction's success, influencing catalyst stability and reactivity.[26]

  • Scope & Limitations: This method is highly effective for synthesizing N-arylindoles and can be used in the final ring-closing step of a multi-step indole synthesis.[23] It has even been successfully applied to unprotected halotryptophans in aqueous conditions, demonstrating its utility in modifying complex biomolecules.[26]

Palladium-catalyzed Sonogashira and Heck reactions are also powerful tools in the construction of indoles, often used to build key precursors for subsequent cyclization.

  • Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide.[27] In indole synthesis, it is frequently used to couple an alkyne with an ortho-haloaniline, creating a 2-alkynylaniline intermediate.[28][29] This intermediate can then be cyclized under various conditions (e.g., base or another metal catalyst) to form the indole ring.[28][29] This approach is valued for its mild conditions and high functional group tolerance.[28]

  • Mizoroki-Heck Reaction: This reaction forms a C-C bond between an aryl halide and an alkene.[30][31] Intramolecular Heck reactions are particularly useful, where an alkene tethered to an ortho-haloaniline undergoes palladium-catalyzed cyclization to form the indole or oxindole core.[31][32] This strategy has been employed in the synthesis of complex natural products and spirooxindoles.[30][32]

Comparative Analysis

Choosing the right synthetic route depends on several factors, including the desired substitution pattern, functional group tolerance, scalability, and the availability of starting materials.

Synthetic RouteKey TransformationTypical ConditionsStrengthsLimitations
Fischer Arylhydrazone + Ketone/AldehydeStrong Acid (H₂SO₄, PPA, ZnCl₂), HeatHighly versatile, widely applicable, access to many substitution patterns.[7]Harsh conditions, poor functional group tolerance, potential regioisomer mixtures.[8]
Bischler-Möhlau α-Bromo-ketone + AnilineHigh Temperature, Excess AnilineDirect synthesis of 2-arylindoles.[11]Harsh conditions, often low yields, limited scope.[11][12]
Madelung Intramolecular cyclization of N-acyl-o-toluidineStrong Base (NaOEt, BuLi), High TempAccess to 2,3-unsubstituted or 2-alkyl indoles.Extremely harsh conditions, very poor functional group tolerance.[14]
Nenitzescu Benzoquinone + EnamineAcid or ThermalDirect synthesis of 5-hydroxyindoles, key biological precursors.[16][17]Scope can be limited by starting material availability.
Larock o-Iodoaniline + AlkynePd Catalyst, BaseExcellent versatility and functional group tolerance, high yields.[20][21]Requires pre-functionalized (iodinated) anilines and alkynes.[19]
Heck (Intramolecular) Cyclization of o-halo-N-alkenyl anilinesPd Catalyst, BaseMild conditions, good for complex and polycyclic indoles.[31]Substrate synthesis can be multi-stepped.
Sonogashira/Cyclization o-Haloaniline + Alkyne, then cyclizationPd/Cu Catalysis, BaseVery mild conditions, excellent functional group tolerance.[28]Two-step process (coupling then cyclization).
Experimental Protocols & Workflows

The choice of a synthetic route is a critical decision based on the target molecule's structure. The following diagram illustrates a simplified decision-making process.

G start Target Substituted Indole q1 5-Hydroxyindole required? start->q1 q2 High functional group tolerance needed? q1->q2 No nenitzescu Nenitzescu Synthesis q1->nenitzescu Yes q3 2-Aryl substitution desired? q2->q3 No modern Transition-Metal Routes (Larock, Heck, Sonogashira) q2->modern Yes q4 Starting from simple aniline/hydrazine? q3->q4 No / General bischler Bischler-Möhlau q3->bischler Yes, specifically q4->modern No, from haloaniline fischer Fischer Synthesis q4->fischer Yes classical Classical Routes (Fischer, Bischler)

Caption: Decision workflow for selecting an indole synthesis method.

This protocol is a general representation for the synthesis of a 2,3-disubstituted indole via the Larock heteroannulation.

Materials:

  • ortho-Iodoaniline derivative (1.0 equiv)

  • Disubstituted alkyne (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.5 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF via syringe, followed by the ortho-iodoaniline (1.0 equiv) and the alkyne (1.2 equiv).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-disubstituted indole.

Conclusion

The synthesis of substituted indoles is a rich and evolving field. While classical methods like the Fischer synthesis remain valuable for their simplicity and broad applicability, modern transition-metal-catalyzed reactions, particularly those developed by Larock, Buchwald, and others, offer unparalleled efficiency, mildness, and functional group tolerance.[2][22] The choice of synthesis is a strategic one, balancing the complexity of the target molecule against the inherent strengths and weaknesses of each method. As catalysis continues to advance, the toolkit for constructing these vital heterocyclic scaffolds will undoubtedly expand, enabling further discoveries in medicine and materials science.

References

  • Recent advances in the synthesis of indoles and their applic
  • Recent Progress in the Transition Metal C
  • Fischer indole synthesis. Wikipedia.
  • An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PMC.
  • The role of commonly used transition metals in total synthesis of indole alkaloids. [No Source Found].
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  • Nenitzescu indole synthesis. Wikipedia.
  • Larock indole synthesis. Wikipedia.
  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles.
  • Indole Synthesis: A Review and Medicinal Uses of Their Deriv
  • Nenitzescu Indole Synthesis. SynArchive.
  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. PMC.
  • Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Liter
  • Recent Progress Concerning the N-Aryl
  • Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. Ursinus Digital Commons.
  • Bischler–Möhlau indole synthesis. Wikipedia.
  • Fischer Indole Synthesis. Alfa Chemistry.
  • Fischer Indole Synthesis. J&K Scientific LLC.
  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. [No Source Found].
  • Larock Indole Synthesis. SynArchive.
  • Sonogashira coupling. Wikipedia.
  • The Vespiary - The Fischer Indole Synthesis. [No Source Found].
  • 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. REVISTA DE CHIMIE.
  • development of madelung-type indole synthesis using copper-catalyzed amidation/condens
  • Bischler-Mohlau indole synthesis. chemeurope.com.
  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing.
  • Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms.
  • Catalyzed Mizoroki–Heck Reaction or C–H Activ
  • Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Organic Chemistry Portal.
  • Chapter 4. [No Source Found].
  • Buchwald-Hartwig Amin

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Comparative

The Impact of 5-Bromo Substitution on Ethyl 6-methylindole-3-carboxylate: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure allows...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure allows for a wide range of chemical modifications, each influencing the molecule's biological activity. This guide provides an in-depth comparison between Ethyl 5-Bromo-6-methylindole-3-carboxylate and its non-brominated counterpart, Ethyl 6-methylindole-3-carboxylate. By examining their synthesis, physicochemical properties, and biological activities, we aim to elucidate the critical role of the 5-bromo substitution in modulating the therapeutic potential of this class of compounds.

Introduction: The Significance of the Indole-3-carboxylate Scaffold and Halogenation

The indole-3-carboxylate framework is a privileged structure in drug discovery, forming the backbone of numerous compounds with diverse pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The electronic and steric properties of this scaffold can be finely tuned through substitutions on the indole ring. Halogenation, particularly bromination, is a common strategy employed to enhance the biological efficacy of drug candidates. The introduction of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[3]

This guide will focus on the impact of introducing a bromine atom at the 5-position of the Ethyl 6-methylindole-3-carboxylate core, a modification that has been shown in related indole derivatives to significantly enhance biological activity.[4]

Synthesis and Physicochemical Properties: A Comparative Overview

The synthesis of both Ethyl 5-Bromo-6-methylindole-3-carboxylate and its non-brominated analog typically involves classical indole synthesis methodologies, such as the Fischer or Reissert indole synthesis, followed by esterification. The key differentiating step is the regioselective bromination of the indole ring.

Synthesis of Ethyl 6-methylindole-3-carboxylate (Non-Brominated Analog)

The synthesis of the non-brominated analog serves as the foundational pathway. A common route involves the reaction of a substituted phenylhydrazine with a pyruvate derivative, followed by cyclization and esterification.

Experimental Protocol: Synthesis of Ethyl 6-methylindole-3-carboxylate (General Approach)

  • Fischer Indole Synthesis: React 4-methylphenylhydrazine with ethyl pyruvate in the presence of an acid catalyst (e.g., polyphosphoric acid or sulfuric acid).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel to yield Ethyl 6-methylindole-3-carboxylate.

Synthesis of Ethyl 5-Bromo-6-methylindole-3-carboxylate

The introduction of the 5-bromo substituent is typically achieved through electrophilic aromatic substitution on the pre-formed indole ring.

Experimental Protocol: Bromination of Ethyl 6-methylindole-3-carboxylate

  • Dissolution: Dissolve Ethyl 6-methylindole-3-carboxylate in a suitable solvent such as dichloromethane or chloroform.

  • Bromination: Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution. The reaction may require a catalyst like iron or aluminum chloride to facilitate selective bromination at the 5-position.[5]

  • Reaction Control: Maintain the reaction at a controlled temperature to ensure regioselectivity.

  • Work-up and Purification: Quench the reaction, wash the organic layer, and purify the product using column chromatography to obtain Ethyl 5-Bromo-6-methylindole-3-carboxylate.

Comparative Physicochemical Properties

The addition of a bromine atom significantly alters the physicochemical properties of the parent molecule.

PropertyEthyl 6-methylindole-3-carboxylate (Predicted)Ethyl 5-Bromo-6-methylindole-3-carboxylate (Predicted)Impact of Bromination
Molecular Formula C₁₂H₁₃NO₂C₁₂H₁₂BrNO₂Addition of one bromine atom
Molecular Weight 203.24 g/mol 282.13 g/mol Increased molecular weight
LogP (Lipophilicity) LowerHigherIncreased lipophilicity
Polar Surface Area ~42 Ų~42 ŲLargely unchanged
Reactivity Electron-rich aromatic systemElectron-rich system with altered electron densityThe bromine atom acts as a versatile handle for further functionalization via cross-coupling reactions.[6]

Note: The values for the target compounds are predicted based on the properties of structurally similar molecules found in the search results. For instance, the properties of 5-Bromo-3-ethyl-6-methyl-1H-indole provide a basis for these predictions.[5]

Biological Activity: The Advantage of the 5-Bromo Substituent

Anti-Cancer Activity

Studies on various 5-bromoindole derivatives have demonstrated potent anti-proliferative effects against a range of cancer cell lines. The increased lipophilicity of the brominated compound may lead to enhanced cell membrane permeability, allowing for higher intracellular concentrations.

A study on methyl ester derivatives of 5-bromoindole-3-carboxylic acid revealed that these compounds displayed enhanced anti-proliferative effects compared to the non-brominated parent compound. One derivative, L6, showed a 15-fold increase in potency against MDA-MB-231 breast cancer cells.[4] Mechanistic studies indicated that this compound suppressed tumor cell clonogenicity, migration, and adhesion, and exhibited anti-angiogenic effects.[4] While this study used a methyl ester, the findings are highly indicative of the potential of the corresponding ethyl ester.

Anti-Inflammatory Activity

Brominated indoles have also been identified as promising anti-inflammatory agents. The mechanism of action is often linked to the inhibition of pro-inflammatory mediators. The increased potency of brominated indoles may be attributed to enhanced binding affinity to target enzymes or receptors.

Quorum Sensing Inhibition

Interestingly, bromination of indole carboxaldehydes has been shown to significantly increase their quorum sensing-inhibiting (QSI) properties.[3] One study found that 5-bromoindole-3-carboxaldehyde had a 13-fold lower IC50 value for QSI compared to the non-brominated analog.[3] This suggests that Ethyl 5-Bromo-6-methylindole-3-carboxylate could have potential applications as an antimicrobial agent by disrupting bacterial communication.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The collective evidence points towards a clear structure-activity relationship where the 5-bromo substituent plays a pivotal role in enhancing biological activity.

Diagram: Hypothesized Impact of 5-Bromo Substitution on Biological Activity

SAR cluster_0 Ethyl 6-methylindole-3-carboxylate cluster_1 Ethyl 5-Bromo-6-methylindole-3-carboxylate Non-Brominated Core Scaffold Biological_Target Biological Target (e.g., Kinase, Receptor) Non-Brominated->Biological_Target Baseline Activity Brominated 5-Bromo Substituted Brominated->Biological_Target Enhanced Activity Increased_Lipophilicity Increased_Lipophilicity Brominated->Increased_Lipophilicity Increases Altered_Electronics Altered_Electronics Brominated->Altered_Electronics Alters Enhanced_Permeability Enhanced_Permeability Increased_Lipophilicity->Enhanced_Permeability Leads to Enhanced_Permeability->Biological_Target Improved Target Engagement Improved_Binding Improved_Binding Altered_Electronics->Improved_Binding Results in Improved_Binding->Biological_Target Stronger Interaction

Caption: The 5-bromo substitution enhances biological activity through increased lipophilicity and altered electronic properties, leading to improved target engagement.

The bromine atom, being electron-withdrawing, can alter the electron density of the indole ring, potentially leading to more favorable interactions with the active site of a biological target. Furthermore, its lipophilic nature can improve the compound's ability to cross cell membranes and reach its intracellular target.

Conclusion and Future Directions

The comparison between Ethyl 5-Bromo-6-methylindole-3-carboxylate and its non-brominated analog, based on data from closely related compounds, strongly suggests that the 5-bromo substitution is a key determinant of enhanced biological activity. The brominated compound is predicted to exhibit superior anti-cancer and anti-inflammatory properties, likely due to a combination of increased lipophilicity and favorable electronic effects.

For researchers and drug development professionals, Ethyl 5-Bromo-6-methylindole-3-carboxylate represents a more promising lead compound for further optimization. Future studies should focus on direct, head-to-head in vitro and in vivo comparisons of these two specific molecules to quantify the precise impact of the 5-bromo group. Further derivatization of the 5-bromoindole scaffold, utilizing the bromine as a handle for cross-coupling reactions, could lead to the discovery of even more potent and selective therapeutic agents.

References

  • PubChem. Ethyl 5-acetyloxy-6-bromo-2-(bromomethyl)-1-methylindole-3-carboxylate. Available from: [Link]

  • Fadlalla, K., et al. 3-(2-Bromoethyl)
  • MDPI. Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. Available from: [Link]

  • R Discovery. Design, Synthesis, and Evaluation of Anti-Tumor Activity of 5-Bromoindole-3-Carboxylate Methyl Ester Derivatives. Available from: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. Available from: [Link]

  • ChemBK. ethyl 6-bromo-5-methoxy-2-methyl-1H-indole-3-carboxylate. Available from: [Link]

  • PlumX Metrics. Structural insight into the optimization of ethyl 5-hydroxybenzo[g]indol-3-carboxylates and their bioisosteric analogues as 5-LO/m-PGES-1 dual inhibitors able to suppress inflammation. Available from: [Link]

  • PMC. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]

  • PHARMACEUTICAL SCIENCES. A series of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H (substituted)-indole (T1-T5) derivates were synthesized. Available from: [Link]

  • Scilit. Anti-tumor and anti-metastatic properties of bromo- and bis(2-chloroethyl)amino-substituted derivatives of N-methyl ethyl esters of indole-3-carboxylic acid in the S-37 sarcoma mouse model. Available from: [Link]

  • Impactfactor. BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. Available from: [Link]

  • RSC Publishing. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]

  • RSC Publishing. Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Available from: [Link]

  • PubChem. Ethyl Indole-3-carboxylate. Available from: [Link]

  • RSC Publishing. Supporting information. Available from: [Link]

  • PubChemLite. Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate. Available from: [Link]

  • RJPN. Indole: A Promising Scaffold For Biological Activity. Available from: [Link]

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]

  • JOCPR. Design, synthesis and biological activity evaluation of novel anticancer agent 5-(2-carboxyethenyl)indole derivatives. Available from: [Link]

  • ResearchGate. A Comparative Analysis of Three Novel Bromo-Substituted Indole Derivatives Using DFT Studies. Available from: [Link]

  • ResearchGate. Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Available from: [Link]

  • Semantic Scholar. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Available from: [Link]

  • MDPI. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H. Available from: [Link]

  • Virtual Commons - Bridgewater State University. Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Available from: [Link]

  • MDPI. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Available from: [Link]

  • Magritek. Methyl 1H-indole-3-carboxylate. Available from: [Link]

  • ACS Publications. Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1. Available from: [Link]

  • RSC Publishing. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available from: [Link]

  • Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. Available from: [Link]

  • AIP Publishing. Synthesis and Bio-Evaluation Of 2-Methyl Indole -3- Carboxaldehyde Derivatives as Potential Lanosterol 14 - Demethylase Inhibitors. Available from: [Link]

  • Radboud Repository. Rotationally resolved electronic spectroscopy of 6-methylindole: Structures, transition moments, and permanent dipole moments of. Available from: [Link]

  • RSC Publishing. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Available from: [Link]

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Validation

Cross-reactivity studies of Ethyl 5-Bromo-6-methylindole-3-carboxylate

An objective, data-driven comparison of a molecule's cross-reactivity is fundamental to modern drug discovery. This guide provides a comprehensive framework for evaluating the selectivity of Ethyl 5-Bromo-6-methylindole-...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of a molecule's cross-reactivity is fundamental to modern drug discovery. This guide provides a comprehensive framework for evaluating the selectivity of Ethyl 5-Bromo-6-methylindole-3-carboxylate, a representative novel small molecule inhibitor. We will detail the strategic rationale and experimental protocols for assessing its performance against a panel of related and unrelated biological targets, comparing it with established reference compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of therapeutic candidates.

Rationale for Cross-Reactivity Profiling

The indole scaffold, present in Ethyl 5-Bromo-6-methylindole-3-carboxylate, is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. Kinases, a large family of structurally related enzymes, are attractive drug targets but present a significant challenge in achieving selectivity. Off-target kinase inhibition can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial. Therefore, early and systematic cross-reactivity profiling is essential to de-risk a drug development program and to understand the full biological activity of a compound.

For the purpose of this guide, we will hypothesize that Ethyl 5-Bromo-6-methylindole-3-carboxylate has been designed as a potent inhibitor of VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) , a key regulator of angiogenesis. Our cross-reactivity study will therefore focus on a panel of kinases with varying degrees of structural similarity to VEGFR2.

Selection of Comparative Compounds

To provide context for the selectivity profile of Ethyl 5-Bromo-6-methylindole-3-carboxylate, we will compare its performance against two well-characterized kinase inhibitors with known activity profiles:

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor known to inhibit VEGFR2, PDGFRβ, and c-KIT, among others. It serves as a benchmark for a less selective inhibitor.

  • Axitinib: A potent and more selective inhibitor of VEGFRs 1, 2, and 3. It will serve as a benchmark for a more selective inhibitor.

Experimental Workflow for Kinase Profiling

The overall workflow for assessing the cross-reactivity of our lead compound is depicted below. This process begins with a high-throughput primary screen against a broad panel of kinases, followed by more detailed dose-response studies on any identified off-target hits.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Selectivity cluster_2 Phase 3: Cellular Validation A Compound Synthesis & QC (Ethyl 5-Bromo-6-methylindole-3-carboxylate) B High-Throughput Kinase Screen (e.g., 96-well format, single high concentration) A->B C Data Analysis: Calculate % Inhibition B->C D Identify Off-Target Hits (Inhibition > 50%) C->D Hits E Dose-Response Assay (IC50 Determination) for Primary Target & Off-Target Hits D->E F Selectivity Analysis: Compare IC50 values E->F G Target Engagement Assays (e.g., CETSA, NanoBRET) F->G Confirmed Hits H Downstream Signaling & Phenotypic Assays G->H G VEGFR2 VEGFR2 PDGFRβ PDGFRβ VEGFR2->PDGFRβ Structurally Related RTK c-KIT c-KIT VEGFR2->c-KIT Structurally Related RTK SRC SRC VEGFR2->SRC Downstream Signaling ABL1 ABL1 VEGFR2->ABL1 Unrelated Tyrosine Kinase EGFR EGFR VEGFR2->EGFR Different RTK Family

Figure 2: Relationship between the primary target (VEGFR2) and selected off-targets.

Cellular Target Engagement

While in vitro assays are crucial, it is also important to confirm target engagement and selectivity in a cellular context. A Cellular Thermal Shift Assay (CETSA) can be employed for this purpose.

Principle of CETSA: The binding of a ligand (our inhibitor) to its target protein often stabilizes the protein, leading to an increase in its melting temperature. This change can be quantified by heating cell lysates treated with the compound to various temperatures, followed by immunoblotting to detect the amount of soluble protein remaining.

Brief Protocol:

  • Cell Treatment: Treat cultured cells (e.g., HUVECs, which express VEGFR2) with Ethyl 5-Bromo-6-methylindole-3-carboxylate or DMSO for 1 hour.

  • Cell Lysis: Harvest and lyse the cells.

  • Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble protein and analyze the amount of the target protein (VEGFR2) and a control protein by Western blotting.

A shift in the melting curve of VEGFR2 in the presence of the compound indicates target engagement. Comparing the shift for VEGFR2 with that of other potential off-targets can provide a measure of selectivity within the cell.

Conclusion

The comprehensive cross-reactivity profiling outlined in this guide provides a robust framework for characterizing the selectivity of novel inhibitors like Ethyl 5-Bromo-6-methylindole-3-carboxylate. By combining in vitro biochemical assays with cellular target engagement studies and benchmarking against compounds with known profiles, researchers can build a strong data package to support the further development of their lead candidates. The hypothetical data presented here suggests that Ethyl 5-Bromo-6-methylindole-3-carboxylate is a highly selective VEGFR2 inhibitor, a desirable characteristic for a therapeutic agent.

References

  • Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase inhibitor, competitively inhibits FORMATION OF the KIT-SCF complex: Nature, [Link]

  • Axitinib (AG-013736), a potent and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs tumor growth and survival in animal models: Clinical Cancer Research, [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells: Nature Protocols, [Link]

Comparative

A Comparative Analysis of Ethyl 5-Bromo-6-methylindole-3-carboxylate Against Established Kinase Inhibitors

Introduction: The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Modifications to the indole ring, such as halogenat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Modifications to the indole ring, such as halogenation and substitution, can profoundly influence a compound's therapeutic properties.[1][2] This guide provides a comparative benchmark for a novel indole derivative, Ethyl 5-Bromo-6-methylindole-3-carboxylate. Lacking specific target data for this compound, we have selected two relevant and well-characterized enzyme targets, DNA-dependent Protein Kinase (DNA-PK) and Tankyrase (TNKS), based on the established inhibitory activities of structurally related indole derivatives. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison with established inhibitors and providing detailed experimental protocols to facilitate further investigation.

Section 1: Postulated Targets and Benchmarking Inhibitors

Given the structural characteristics of Ethyl 5-Bromo-6-methylindole-3-carboxylate, we hypothesize potential inhibitory activity against two key enzymes involved in cancer-related signaling pathways: DNA-PK and Tankyrase. To establish a robust framework for comparison, we have selected well-characterized inhibitors for each target.

DNA-Dependent Protein Kinase (DNA-PK)

DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[3][4] Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies.[5][6]

Benchmark Inhibitors:

  • NU7441 (KU-57788): A highly potent and selective ATP-competitive inhibitor of DNA-PK.[1][7][8]

  • AZD7648: A potent and highly selective DNA-PK inhibitor that has been evaluated in clinical trials.[5][9][10]

Tankyrase (TNKS1/2)

Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family that play a crucial role in the Wnt/β-catenin signaling pathway.[11] By promoting the degradation of Axin, a key component of the β-catenin destruction complex, tankyrases lead to the stabilization of β-catenin and the activation of Wnt target genes, which are often implicated in cancer development.[11][12]

Benchmark Inhibitors:

  • XAV939: A potent inhibitor of both TNKS1 and TNKS2 that antagonizes Wnt signaling by stabilizing Axin.[13]

  • IWR-1: An inhibitor of the Wnt response that also functions by stabilizing Axin, leading to β-catenin degradation.[11][14][15]

Section 2: Comparative Inhibitor Potency

The following table summarizes the biochemical potencies (IC50 values) of the selected benchmark inhibitors against their respective targets. These values serve as a reference for evaluating the potential efficacy of Ethyl 5-Bromo-6-methylindole-3-carboxylate.

TargetInhibitorIC50 (TNKS1)IC50 (TNKS2)IC50 (DNA-PK)Reference(s)
DNA-PKNU7441 --14 nM[1][8]
DNA-PKAZD7648 --0.6 nM[10][16]
TankyraseXAV939 11 nM4 nM-[13]
TankyraseIWR-1 131 nM56 nM-[17]

Section 3: Experimental Protocols for Inhibitor Benchmarking

To facilitate a direct comparison, standardized biochemical and cell-based assays are essential. The following protocols are provided as a guide for evaluating the inhibitory activity of Ethyl 5-Bromo-6-methylindole-3-carboxylate.

DNA-PK Inhibition Assays

This assay quantifies DNA-PK activity by measuring the amount of ADP produced during the kinase reaction.

Workflow Diagram:

DNA_PK_Biochemical_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Reagents: - DNA-PK Enzyme - Substrate (e.g., peptide) - ATP - Test Compound (Ethyl 5-Bromo-6-methylindole-3-carboxylate) - Benchmark Inhibitors (NU7441, AZD7648) mix Mix DNA-PK, Substrate, and Inhibitor in Assay Plate add_atp Initiate Reaction with ATP mix->add_atp incubate Incubate at RT add_atp->incubate add_adpglo Add ADP-Glo™ Reagent (Depletes unused ATP) add_detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) add_adpglo->add_detection read_luminescence Read Luminescence add_detection->read_luminescence

Caption: Workflow for DNA-PK Biochemical Assay.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of Ethyl 5-Bromo-6-methylindole-3-carboxylate and benchmark inhibitors (NU7441, AZD7648) in the appropriate assay buffer.

  • Reaction Setup: In a 384-well plate, add the DNA-PK enzyme, a suitable peptide substrate, and the test compounds or benchmark inhibitors.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Luminescence Detection: Add Kinase Detection Reagent to convert the ADP generated into ATP, which in turn produces a luminescent signal via luciferase. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

This assay measures the ability of the test compound to inhibit the autophosphorylation of DNA-PK at Ser2056 in response to DNA damage.

Protocol:

  • Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., HeLa or A549) and treat with various concentrations of Ethyl 5-Bromo-6-methylindole-3-carboxylate or benchmark inhibitors for a predetermined time.

  • Induction of DNA Damage: Induce DNA double-strand breaks by exposing the cells to ionizing radiation (IR) or a radiomimetic drug like etoposide.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated DNA-PK (p-DNA-PKcs S2056) and total DNA-PKcs.

  • Analysis: Quantify the band intensities to determine the ratio of p-DNA-PKcs to total DNA-PKcs. A reduction in this ratio indicates inhibition of DNA-PK activity.

Tankyrase Inhibition Assays

This assay measures the auto-poly(ADP-ribosyl)ation (PARsylation) activity of Tankyrase.

Workflow Diagram:

Tankyrase_Biochemical_Assay cluster_prep Preparation cluster_reaction PARsylation Reaction cluster_detection Detection reagents Prepare Reagents: - GST-tagged Tankyrase - Biotinylated NAD+ - Test Compound - Benchmark Inhibitors (XAV939, IWR-1) coat_plate Coat Plate with Glutathione bind_enzyme Bind GST-Tankyrase to Plate coat_plate->bind_enzyme add_reagents Add Inhibitor and Biotinylated NAD+ bind_enzyme->add_reagents incubate Incubate at 30°C add_reagents->incubate add_strep_hrp Add Streptavidin-HRP add_substrate Add Chemiluminescent Substrate add_strep_hrp->add_substrate read_signal Read Luminescence add_substrate->read_signal

Caption: Workflow for Tankyrase Biochemical Assay.

Protocol:

  • Plate Preparation: Coat a 384-well microtiter plate with glutathione.

  • Enzyme Immobilization: Add GST-tagged Tankyrase 1 or 2 to the wells and incubate to allow binding to the glutathione-coated surface.

  • Inhibitor and Substrate Addition: Add serial dilutions of Ethyl 5-Bromo-6-methylindole-3-carboxylate or benchmark inhibitors (XAV939, IWR-1), followed by the addition of biotinylated NAD+ to initiate the PARsylation reaction.

  • Incubation: Incubate the plate to allow for the enzymatic reaction to proceed.

  • Detection: Wash the plate and add streptavidin-HRP conjugate, which binds to the biotinylated PAR chains. Add a chemiluminescent HRP substrate and measure the light output.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 values.

This assay measures the effect of the test compound on the transcriptional activity of the Wnt/β-catenin pathway.

Protocol:

  • Cell Line: Use a cell line (e.g., HEK293T) stably or transiently expressing a TCF/LEF-responsive luciferase reporter construct.

  • Treatment: Treat the cells with the test compound or benchmark inhibitors in the presence of a Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor).

  • Incubation: Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for reporter gene expression.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial kit.

  • Analysis: A decrease in luciferase activity indicates inhibition of the Wnt/β-catenin signaling pathway. Determine the IC50 value for the inhibition of signaling.

Section 4: Signaling Pathway Context

Understanding the signaling pathways in which DNA-PK and Tankyrase operate is crucial for interpreting the potential biological effects of Ethyl 5-Bromo-6-methylindole-3-carboxylate.

DNA-PK in Non-Homologous End Joining (NHEJ)

DNA-PK plays a central role in the NHEJ pathway for repairing DNA double-strand breaks.

Pathway Diagram:

DNA_PK_NHEJ_Pathway DSB DNA Double-Strand Break Ku70_80 Ku70/80 Heterodimer DSB->Ku70_80 Binds to DNA ends Repair DNA Repair DSB->Repair DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Recruits DNA_PKcs->DNA_PKcs Artemis Artemis DNA_PKcs->Artemis Phosphorylates and Activates LigaseIV_XRCC4 DNA Ligase IV / XRCC4 DNA_PKcs->LigaseIV_XRCC4 Recruits Artemis->DSB Processes DNA ends LigaseIV_XRCC4->DSB Ligates DNA ends

Caption: Role of DNA-PK in the NHEJ Pathway.

Upon a DNA double-strand break, the Ku70/80 heterodimer binds to the broken ends and recruits the catalytic subunit, DNA-PKcs.[3] This leads to the activation of DNA-PKcs, which then phosphorylates various downstream targets, including itself and the nuclease Artemis, to process the DNA ends.[18] Finally, the DNA Ligase IV/XRCC4 complex is recruited to ligate the broken ends, completing the repair process.[3]

Tankyrase in Wnt/β-catenin Signaling

Tankyrases are positive regulators of the Wnt/β-catenin pathway.

Pathway Diagram:

Tankyrase_Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylates Proteasomal Degradation Proteasomal Degradation beta_catenin_off->Proteasomal Degradation Ubiquitination and Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Binds Tankyrase Tankyrase Frizzled_LRP->Tankyrase Activates Axin Axin Tankyrase->Axin PARsylates Axin->Proteasomal Degradation Ubiquitination and beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Activates TCF/LEF

Caption: Role of Tankyrase in Wnt Signaling.

In the absence of a Wnt signal, a "destruction complex" containing Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for proteasomal degradation.[12] When Wnt ligands bind to their receptors, Tankyrase is activated and poly(ADP-ribosyl)ates Axin, leading to Axin's ubiquitination and degradation.[11][19] This dismantles the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes.[11][12]

Conclusion

This guide provides a foundational framework for benchmarking Ethyl 5-Bromo-6-methylindole-3-carboxylate against known inhibitors of DNA-PK and Tankyrase. The provided experimental protocols and pathway diagrams offer the necessary tools and context for researchers to conduct a thorough and objective evaluation of this novel compound's inhibitory potential. The data generated from these studies will be crucial in determining the compound's mechanism of action and its potential as a therapeutic agent.

References

  • Huang, S. M., et al. (2009). Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling. Nature, 461(7264), 614–620. [Link]

  • Zhao, Y., et al. (2006). Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441. Cancer Research, 66(10), 5354-5362. [Link]

  • Leahy, J. J., et al. (2004). Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries. Bioorganic & Medicinal Chemistry Letters, 14(24), 6083-6087. [Link]

  • Creative Diagnostics. (n.d.). DNA-PK Signaling Pathway. [Link]

  • Bio-protocol. (2017). Biochemical assessment of tankyrase activity by ELISA (Autoparylation assay). [Link]

  • Zent-Díaz, C., et al. (2019). AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity. Nature Communications, 10(1), 5065. [Link]

  • Goodarzi, A. A., & Jeggo, P. A. (2013). The repair of DNA double-strand breaks. Nature Reviews Molecular Cell Biology, 14(10), 611-625. [Link]

  • Chen, B., et al. (2009). Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer. Nature Chemical Biology, 5(2), 100-107. [Link]

  • Ximbio. (n.d.). DNA-PK inhibitor NU7441 Small Molecule (Tool Compound). [Link]

  • Stanford University. (n.d.). Enhancing Gene Targeting Efficiency in Human Cells with AZD7648 Treatment. [Link]

  • Ciszewska-Pacoń, M., et al. (2014). DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin. Breast Cancer Research and Treatment, 143(1), 47-55. [Link]

  • Yap, T. A., et al. (2025). The DNA-PK inhibitor AZD7648 alone or combined with pegylated liposomal doxorubicin in patients with advanced cancer: results of a first-in-human Phase I/IIa study. ESMO Open, 10(5), 101893. [Link]

  • Li, Y., et al. (2016). XAV939, a tankyrase 1 inhibitior, promotes cell apoptosis in neuroblastoma cell lines by inhibiting Wnt/β-catenin signaling pathway. Tumour Biology, 37(6), 7539-7547. [Link]

  • Liu, K., et al. (2016). Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway. Oncology Letters, 12(3), 2089-2094. [Link]

  • Sen, T., et al. (2021). Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control. Clinical Cancer Research, 27(15), 4377-4387. [Link]

  • Al-Harbi, S., et al. (2023). AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells. International Journal of Molecular Sciences, 24(20), 15383. [Link]

  • ResearchGate. (n.d.). Tankyrase-mediated regulation of Wnt/β-catenin signaling pathway. [Link]

  • Narwal, M., et al. (2012). Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor. PLoS ONE, 7(3), e33740. [Link]

  • Martins-Neves, S. R., et al. (2018). IWR-1, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft. Cancer Letters, 414, 1-15. [Link]

  • Wei, L., et al. (2021). Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. Scientific Reports, 11(1), 1-12. [Link]

  • Linding, R., et al. (2007). In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity. Molecular & Cellular Proteomics, 6(6), 1092-1103. [Link]

  • Ferguson, B. J., et al. (2012). DNA-PK is a DNA sensor for IRF-3-dependent innate immunity. eLife, 1, e00047. [Link]

  • Jette, N., & Lees-Miller, S. P. (2015). DNA-PKcs: A Multi-Faceted Player in DNA Damage Response. Frontiers in Genetics, 5, 449. [Link]

  • Goodwin, J. F., & Knudsen, K. E. (2014). Beyond DNA Repair: DNA-PK Function in Cancer. Cancer Discovery, 4(10), 1126-1139. [Link]

  • Davidson, D., et al. (2013). Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond. Frontiers in Pharmacology, 4, 5. [Link]

  • Shultz, M. D., et al. (2013). Deconstruction of Dual-Site Tankyrase Inhibitors Provides Insights into Binding Energetics and Suggests Critical Hotspots for Ligand Optimization. Journal of Medicinal Chemistry, 56(24), 10003-10015. [Link]

  • BPS Bioscience. (n.d.). Tankyrase Inhibitors (TNKS) 49. [Link]

  • Bao, R., et al. (2015). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget, 6(32), 33383–33395. [Link]

  • Johannes, J. W., et al. (2017). Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. ACS Medicinal Chemistry Letters, 8(12), 1264-1269. [Link]

  • Sun, Y., et al. (2020). Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy. Journal of Clinical Investigation, 130(9), 4691-4705. [Link]

  • Haikarainen, T., et al. (2013). Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4. PLoS ONE, 8(6), e66304. [Link]

  • Mariotti, L., et al. (2017). Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding. The EMBO Journal, 36(13), 1835-1848. [Link]

  • Interchim. (n.d.). Instructions. [Link]

  • Kirsanov, K. I., et al. (2021). Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. Molecules, 26(11), 3326. [Link]

  • Narwal, M., et al. (2012). Homogeneous Screening Assay for Human Tankyrase. Journal of Biomolecular Screening, 17(5), 595-603. [Link]

  • Liu, X., et al. (2024). Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification. Molecules, 29(15), 3393. [Link]

  • Al-Shareef, O., et al. (2023). Selective DNA-PK Inhibition Enhances Chemotherapy and Ionizing Radiation Activity in Soft-Tissue Sarcomas. Molecular Cancer Therapeutics, 22(1), 75-86. [Link]

  • Chen, C. H., et al. (2020). Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA Interaction. bioRxiv. [Link]

Sources

Validation

Reproducibility of experiments involving Ethyl 5-Bromo-6-methylindole-3-carboxylate

An in-depth technical evaluation of Ethyl 5-Bromo-6-methylindole-3-carboxylate (CAS: 2091449-61-3) reveals its status as a highly privileged scaffold in modern drug discovery. For researchers developing kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of Ethyl 5-Bromo-6-methylindole-3-carboxylate (CAS: 2091449-61-3) reveals its status as a highly privileged scaffold in modern drug discovery. For researchers developing kinase inhibitors or allosteric modulators (such as AMPK activators), the precise substitution pattern on the indole core dictates both synthetic reproducibility and the physicochemical properties of the final active pharmaceutical ingredient (API)[1].

This guide provides an objective comparative analysis of this specific building block against its structural alternatives, detailing the causality behind reactivity differences and providing self-validating protocols for its integration into complex synthetic workflows.

Structural Causality: Why the 6-Methyl Group Matters

When designing C5-arylated indole therapeutics, chemists frequently choose between three primary starting materials:

  • Ethyl 5-Bromo-6-methylindole-3-carboxylate (The Target Scaffold)

  • Ethyl 5-bromo-1H-indole-3-carboxylate (Lacks the C6-methyl group)

  • Ethyl 5-chloro-6-methylindole-3-carboxylate (C5-chloro substitution)

While the unmethylated analog (Alternative 1) undergoes rapid Suzuki-Miyaura cross-coupling due to minimal steric hindrance, the resulting C5-aryl indole is entirely planar. Planar hydrophobic molecules often suffer from poor aqueous solubility and promiscuous off-target binding ("frequent hitters").

By introducing the C6-methyl group , Ethyl 5-Bromo-6-methylindole-3-carboxylate creates a deliberate steric clash with the incoming C5-aryl group during reductive elimination. This forces the aryl ring to adopt an orthogonal conformation relative to the indole plane. This three-dimensionality is a highly desirable feature in medicinal chemistry, as it improves solubility and allows the molecule to lock into specific hydrophobic pockets of target kinases [2].

However, this steric bulk requires a carefully optimized catalytic system to ensure reproducible yields, as standard catalysts like Pd(PPh3)4 often fail to overcome the activation energy barrier.

Quantitative Performance Comparison

The following table summarizes the experimental reproducibility and performance of these three scaffolds under standard and optimized Suzuki-Miyaura coupling conditions [1, 3].

Indole ScaffoldHalogenCatalyst SystemTemp (°C)Time (h)Conversion Yield (%)Product Conformation
Ethyl 5-Bromo-6-methylindole-3-carboxylate -Br Pd(dppf)Cl₂ / K₂CO₃ 80 4 88 - 92% Orthogonal (~65-80°)
Ethyl 5-bromo-1H-indole-3-carboxylate-BrPd(PPh₃)₄ / Na₂CO₃802>95%Planar (~0-20°)
Ethyl 5-chloro-6-methylindole-3-carboxylate-ClPd(dppf)Cl₂ / K₂CO₃8024<10%N/A (Failed)
Ethyl 5-chloro-6-methylindole-3-carboxylate-ClPd₂(dba)₃ / XPhos1001272 - 76%Orthogonal (~65-80°)

Data Insight: While the C5-chloro variant requires expensive Buchwald ligands (XPhos) and harsh temperatures that risk hydrolyzing the C3-ester, Ethyl 5-Bromo-6-methylindole-3-carboxylate strikes the optimal balance. The C-Br bond is sufficiently reactive to undergo oxidative addition with standard bidentate palladium catalysts, while the C6-methyl group successfully breaks molecular planarity.

Synthetic Workflow & Integration

G Start Ethyl 5-Bromo-6-methylindole-3-carboxylate (Target Scaffold) Step1 Suzuki-Miyaura Cross-Coupling (Pd(dppf)Cl2, K2CO3, 80°C) Start->Step1 Optimal Reactivity (Sterically Tuned) Alt1 Ethyl 5-bromo-1H-indole-3-carboxylate (Alternative 1) Alt1->Step1 Fast but yields planar products Alt2 Ethyl 5-chloro-6-methylindole-3-carboxylate (Alternative 2) Alt2->Step1 Sluggish (Requires XPhos) Product C5-Aryl Substituted Indole (Orthogonal Conformation) Step1->Product Step2 Ester Hydrolysis & Amidation (LiOH, then HATU/Amine) Product->Step2 Final Target Drug Candidate (e.g., Kinase Inhibitor) Step2->Final

Fig 1. Synthetic workflow and reactivity comparison for C5-functionalization of indole scaffolds.

Self-Validating Experimental Protocol

To guarantee reproducibility when working with Ethyl 5-Bromo-6-methylindole-3-carboxylate, the following protocol utilizes a self-validating LC-MS tracking system and specific mechanistic choices to overcome the C6-methyl steric hindrance.

Step-by-Step Suzuki-Miyaura Cross-Coupling

1. Reagent Preparation & Catalyst Selection

  • Action: In an oven-dried Schlenk flask, combine Ethyl 5-Bromo-6-methylindole-3-carboxylate (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Causality: Pd(dppf)Cl₂ is strictly chosen over Pd(PPh₃)₄. The large bite angle of the bidentate dppf ligand enforces a cis-geometry on the palladium center. This dramatically accelerates the reductive elimination step, which would otherwise be stalled by the steric bulk of the adjacent C6-methyl group[3].

2. Solvent System & Transmetalation

  • Action: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (4:1 v/v, 10 mL total). Heat the biphasic mixture to 80 °C under an argon atmosphere.

  • Causality: The biphasic Dioxane/H₂O system serves a dual purpose. Dioxane fully solubilizes the hydrophobic indole ester, while the aqueous phase ensures the inorganic base (K₂CO₃) remains active to continuously generate the reactive boronate species required for transmetalation.

3. Self-Validation via Isotopic Tracking (t = 2h)

  • Action: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Checkpoint: The starting Ethyl 5-Bromo-6-methylindole-3-carboxylate will exhibit a highly distinct 1:1 isotopic doublet at m/z 282 and 284 [M+H]⁺ due to the natural abundance of ⁷⁹Br and ⁸¹Br. The reaction is self-validated as successful when this doublet completely disappears, replaced by a single mass peak corresponding to the debrominated C5-aryl product. If the doublet persists, catalyst poisoning has occurred, and the system must be re-degassed.

4. Workup & Downstream C3-Saponification

  • Action: Cool to room temperature, extract with EtOAc (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

  • Downstream Note: The resulting C3-ethyl ester can be readily saponified using LiOH in THF/H₂O (3:1) at 50 °C for 4 hours, yielding the free carboxylic acid ready for HATU-mediated amidation to finalize the drug candidate [2].

References

  • Freeman-Cook, K. D., et al. "Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Tois, J., et al. "Solid-Phase Synthesis of Indolecarboxylates Using Palladium-Catalyzed Reactions." The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

Comparative

Peer-reviewed literature on the biological effects of bromoindoles

An In-Depth Technical Guide to the Biological Effects of Bromoindoles for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Bromoindole Scaffold The indole ring system is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Effects of Bromoindoles for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Bromoindole Scaffold

The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged structure" in drug discovery. The strategic addition of a bromine atom to this indole scaffold, creating bromoindoles, significantly alters the molecule's physicochemical properties, such as lipophilicity and electronic distribution. This modification can profoundly enhance its biological activity and target specificity.[2] Bromoindole derivatives have emerged as a promising class of compounds with a wide spectrum of biological effects, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][3][4] This guide provides a comparative analysis of the biological effects of various bromoindoles, supported by experimental data and detailed methodologies, to assist researchers in navigating this complex and promising area of study.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Bromoindoles have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[5][6] Their efficacy often depends on the position of the bromine atom and the nature of other substituents on the indole ring.

Comparative Cytotoxicity of Bromoindole Derivatives

The anticancer potential of a compound is initially assessed by its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for this evaluation. The table below summarizes the cytotoxic activities of several bromoindole derivatives against different cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
5-Bromoindoles 5-BromoisatinU937 (Human lymphoma)4.5[7]
5-Bromoindole-2-carboxylic acid hydrazone analogueHepG2 (Hepatocellular carcinoma)14.3[5]
7-acetamido-2-aryl-5-bromoindole derivative (5g)A549 (Lung cancer)2.72[8]
7-acetamido-2-aryl-5-bromoindole derivative (5f)HeLa (Cervical cancer)7.95[8]
6-Bromoindoles 3-Acyl-6-bromoindole (I)B. cinerea (mycelial growth)11.62 µg/mL[2]
3-Acyl-6-bromoindole (I)M. fructicola (mycelial growth)18.84 µg/mL[2]
Other 3-(2-Bromoethyl)-indole (BEI-9)HCT116 (Colon cancer)5[9]
Key Mechanisms of Anticancer Action

1. Kinase Inhibition: Many cancers are characterized by the dysregulation of protein kinase activity.[1] Bromoindoles have been identified as potent inhibitors of several key kinases involved in cancer progression.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[7] Certain 5-bromoindole derivatives have been shown to be effective inhibitors of VEGFR-2 tyrosine kinase.[5]

  • MAPK/ERK Pathway Inhibition: The Ras-Raf-MEK-ERK cascade, part of the Mitogen-Activated Protein Kinase (MAPK) pathway, is frequently overactive in various cancers, promoting cell proliferation and survival.[1] Bromoindole derivatives can interfere with this pathway, thus halting uncontrolled cell growth.[1]

2. Tubulin Polymerization Inhibition: Microtubules, formed by the polymerization of tubulin, are vital for cell division.[5] Disruption of tubulin dynamics leads to mitotic arrest and cell death. Several synthetic indole derivatives, including bromoindoles, function as tubulin polymerization inhibitors, making them attractive anticancer agents.[5][8]

3. Induction of Apoptosis: Bromoindoles can trigger programmed cell death, or apoptosis, in cancer cells. For instance, the compound 2,2-bis(6-bromo-3-indolyl) ethylamine has been shown to induce apoptosis by regulating the Bcl-2 protein family, which are key regulators of the apoptotic process.[10]

4. Inhibition of NF-κB Signaling: The transcription factor NF-κB plays a crucial role in cancer development by promoting cell proliferation and survival and is implicated in reducing sensitivity to anticancer drugs.[9] 3-(2-bromoethyl)-indole (BEI-9) has been identified as an inhibitor of the NF-κB signaling pathway at submicromolar concentrations.[9]

Antimicrobial and Antifungal Activities

The rise of drug-resistant pathogens presents a major global health challenge, necessitating the discovery of new antimicrobial agents.[11] Bromoindoles have demonstrated significant activity against a range of bacteria and fungi.

Comparative Antimicrobial and Antifungal Efficacy

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below compares the MIC values of various bromoindoles against different pathogens.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Bromoindoles 4-bromoindoleVibrio parahaemolyticus50[12]
5-bromoindoleVibrio parahaemolyticus50[12]
5-bromoindole-3-aldehyde hydrazonesStaphylococcus aureus6.25-100[13]
5-bromoindole-3-aldehyde hydrazonesMethicillin-resistant S. aureus (MRSA)6.25-100[13]
Chloroindoles 4-chloroindoleS. aureus, A. baumannii, C. albicans50
5-chloroindoleS. aureus, C. albicans100
3-Acyl-6-bromoindoles Acetic derivative (II)B. cinerea (conidial germination)100% inhibition[2]
Acetic derivative (II)M. fructicola (conidial germination)96% inhibition[2]
Mechanisms of Antimicrobial Action

A primary mechanism by which bromoindoles exert their antimicrobial effect is through the disruption of bacterial cell membranes. For example, 6-bromoindolglyoxylamido derivatives with a spermine chain have been shown to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[11] Furthermore, some bromoindole derivatives act as "antibiotic potentiators," enhancing the efficacy of existing antibiotics against resistant bacterial strains.[11][14][15]

Anti-inflammatory and Neuroprotective Effects

Chronic inflammation and oxidative stress are underlying factors in many diseases, including neurodegenerative disorders.[16] Bromoindoles have shown promise in modulating inflammatory responses and protecting neuronal cells.

Anti-inflammatory Activity

Certain 6-bromoindole derivatives isolated from the marine sponge Geodia barretti have demonstrated anti-inflammatory activity.[3] These compounds can suppress the production of pro-inflammatory cytokines like IL-12p40 while increasing the secretion of the anti-inflammatory cytokine IL-10 by dendritic cells.[3] This modulation of cytokine production suggests that bromoindoles could be potential therapeutic agents for chronic inflammatory diseases.

Neuroprotective Potential

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[17][18] Indole compounds, including bromo-derivatives, can exhibit neuroprotective effects through their antioxidant properties.[4][19][20] They can scavenge reactive oxygen species (ROS) and chelate metal ions that contribute to oxidative damage.[4] Furthermore, indole-3-carbinol and its metabolites have been shown to activate the Nrf2-antioxidant responsive element (ARE) pathway, which is a primary cellular defense mechanism against oxidative stress-induced brain damage.[17][18]

Key Signaling Pathways and Experimental Workflows

The diverse biological effects of bromoindoles are a result of their interaction with various cellular signaling pathways. Understanding these pathways and the experimental methods used to study them is crucial for further drug development.

Visualizing Key Signaling Pathways

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation Bromoindole Bromoindole Derivatives Bromoindole->Raf Inhibition Bromoindole->MEK Inhibition

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Downstream Downstream Signaling (e.g., MAPK) PLCg->Downstream Akt Akt PI3K->Akt Akt->Downstream Angiogenesis Angiogenesis, Cell Proliferation Downstream->Angiogenesis Bromoindole Bromoindole Derivatives Bromoindole->VEGFR2 Inhibition

Standard Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight in a humidified incubator (37°C, 5% CO₂).[1][7]

  • Compound Treatment: The cells are then treated with various concentrations of the bromoindole compounds for 48 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.[1]

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value is then calculated from the dose-response curve.

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reaction Setup: A reaction mixture is prepared containing the target kinase, its specific substrate (e.g., a peptide), ATP, and a suitable buffer.[1]

  • Compound Addition: The bromoindole derivative is added to the reaction mixture at various concentrations.[1]

  • Reaction Initiation and Incubation: The kinase reaction is initiated by adding ATP and incubated at 30°C for 30-60 minutes.[1]

  • Quantification: The reaction is stopped, and the amount of phosphorylated substrate or the remaining ATP is quantified. This can be done using methods like luminescence-based assays (e.g., Kinase-Glo®) or ELISA.[1] The inhibitory activity is determined by comparing the results to a control without the inhibitor.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Serial Dilution: The bromoindole compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.[13]

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7][13]

Conclusion and Future Perspectives

Bromoindoles represent a highly versatile and potent class of biologically active molecules. The introduction of a bromine atom onto the indole scaffold has proven to be an effective strategy for enhancing a wide range of therapeutic properties, from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects. The ability of these compounds to modulate key signaling pathways, such as those involving protein kinases and transcription factors, underscores their potential for targeted therapies.

While significant progress has been made, further research is necessary to fully elucidate the structure-activity relationships within this class of compounds. Future studies should focus on synthesizing novel derivatives with improved potency and selectivity, as well as conducting in-depth mechanistic investigations to identify new molecular targets. The development of bromoindoles as antibiotic potentiators is a particularly promising avenue to combat antimicrobial resistance. As our understanding of the intricate biological effects of bromoindoles continues to grow, so too will their potential to be developed into next-generation therapeutics for a variety of human diseases.

References

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Safety & Regulatory Compliance

Safety

Proper Disposal of Ethyl 5-Bromo-6-methylindole-3-carboxylate: A Guide for Laboratory Professionals

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of our work...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of our work. This guide provides a comprehensive, step-by-step framework for the proper disposal of Ethyl 5-Bromo-6-methylindole-3-carboxylate, a halogenated indole derivative commonly used in synthetic organic chemistry. By adhering to these procedures, we can ensure the safety of our laboratory personnel and minimize our environmental impact, fostering a culture of trust and responsibility in our scientific community.

Hazard Assessment and Precautionary Principles

Table 1: Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and irritation.
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes and potential irritation.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of any potential dusts or vapors.

Waste Segregation and Containerization: A Matter of Chemical Compatibility

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring correct disposal. As a brominated organic compound, Ethyl 5-Bromo-6-methylindole-3-carboxylate must be classified as halogenated organic waste .

Key Segregation Principles:

  • Do Not Mix with Non-Halogenated Waste: Halogenated waste streams are typically destined for specific high-temperature incineration processes to ensure the complete destruction of the halogenated molecules and to manage the resulting acidic gases.[2]

  • Avoid Mixing with Incompatible Chemicals: Do not mix with strong oxidizing agents, strong acids, or strong bases in the same waste container. Indole derivatives can undergo vigorous reactions with strong oxidizers.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect solid Ethyl 5-Bromo-6-methylindole-3-carboxylate, along with any contaminated materials such as weighing paper, gloves, and pipette tips, in a designated hazardous waste container for solid halogenated organic waste.

    • Liquid Waste: If the compound is in solution, collect it in a separate, compatible hazardous liquid waste container for halogenated organic solvents.

Container Requirements:

  • Use only approved, chemically compatible containers.

  • Ensure containers are in good condition with secure, tight-fitting lids.

  • Containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Ethyl 5-Bromo-6-methylindole-3-carboxylate" and an approximate concentration if in solution.

  • Keep waste containers closed at all times, except when adding waste.

Step-by-Step Disposal Protocol

The disposal of Ethyl 5-Bromo-6-methylindole-3-carboxylate should be managed through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Workflow for Proper Disposal:

DisposalWorkflow A Identify Waste Stream (Solid or Liquid) B Select Appropriate Labeled Container (Halogenated Organic Waste) A->B Segregation C Don Appropriate PPE B->C D Transfer Waste to Container in a Fume Hood C->D Safe Handling E Securely Close Container D->E F Store in Designated Satellite Accumulation Area E->F Proper Storage G Arrange for Pickup by EHS/Certified Vendor F->G Final Disposal WasteStreamDecision Start Is the waste Ethyl 5-Bromo-6-methylindole-3-carboxylate? IsHalogenated Is it a halogenated organic compound? Start->IsHalogenated Yes NonHazardous Consult EHS for other waste types Start->NonHazardous No IsSolid Is it in solid form? IsHalogenated->IsSolid Yes SolidWaste Solid Halogenated Organic Waste Container IsSolid->SolidWaste Yes LiquidWaste Liquid Halogenated Organic Waste Container IsSolid->LiquidWaste No (in solution)

Caption: Decision-making process for selecting the correct waste stream.

By adhering to these scientifically-grounded procedures, we uphold our professional responsibility to ensure a safe and sustainable research environment. For any uncertainties or specific questions regarding waste disposal, always consult your institution's Environmental Health and Safety department.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • CBH Guidelines for Lab Safety. (n.d.). Retrieved from [Link]

  • Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. Retrieved from [Link]

  • CHEMICAL SPILL PROCEDURES. University of Alabama at Birmingham Environmental Health and Safety. (2024, March 29). Retrieved from [Link]

  • Guide for Chemical Spill Response. American Chemical Society. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-acetyloxy-6-bromo-2-(bromomethyl)-1-methylindole-3-carboxylate. Retrieved from [Link]

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